1-Hexanol
Description
Hexan-1-ol is a primary alcohol that is hexane substituted by a hydroxy group at position 1. It has a role as a plant metabolite. It is a primary alcohol and a hexanol.
hexanol is a natural product found in Eupatorium cannabinum, Vitis rotundifolia, and other organisms with data available.
1-Hexanol is a metabolite found in or produced by Saccharomyces cerevisiae.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
hexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O/c1-2-3-4-5-6-7/h7H,2-6H2,1H3 | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSIAUFGUXNUGDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O, Array | |
| Record name | HEXANOLS | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | N-HEXANOL | |
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| Record name | 1-HEXANOL | |
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Related CAS |
23275-26-5 (aluminum salt) | |
| Record name | 1-Hexanol | |
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DSSTOX Substance ID |
DTXSID8021931, DTXSID001022586 | |
| Record name | 1-Hexanol | |
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Molecular Weight |
102.17 g/mol | |
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Physical Description |
Hexanols appears as a clear colorless liquid mixture of isomeric six-carbon alcohols with similar chemical properties. Vapors are heavier than air. Used to make pharmaceuticals and as a solvent., N-hexanol appears as a clear colorless liquid. Flash point 149 °F. Less dense than water and insoluble in water. Vapors heavier than air., Liquid, Colorless liquid with a fruity odor; [CHEMINFO], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless, mobile liquid/mild, sweet, green | |
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| Record name | 1-Hexanol | |
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| Record name | 1-HEXANOL | |
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Boiling Point |
314.8 °F at 760 mmHg (USCG, 1999), 157 °C at 760 mm Hg, Boiling points at various pressures. [Table#1649], 156.00 to 157.00 °C. @ 760.00 mm Hg, 157 °C | |
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Flash Point |
145 °F (USCG, 1999), 73.9 °C (Open cup), 58.4 °C (Closed cup), 145 °F (63 °C) (Closed cup), 63 °C c.c. | |
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| Record name | 1-HEXANOL | |
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Solubility |
Sol in ethanol, acetone, chloroform; miscible with ether, benzene; slightly soluble in carbon tetrachloride, In water, 5,900 mg/L at 25 °C, Solubility in water, g/100ml at 20 °C: 0.59, miscible with alcohol, ether, 1 ml in 175 ml water | |
| Record name | 1-HEXANOL | |
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| Record name | 1-HEXANOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Record name | Hexyl alcohol | |
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Density |
0.85 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8153 at 25 °C/4 °C; 0.8082 at 35 °C/4 °C, Bulk density = 6.8 lb/gal, Relative density (water = 1): 0.82, 0.816-0.821 | |
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| Record name | 1-HEXANOL | |
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Vapor Density |
3.5 (Air = 1), Relative vapor density (air = 1): 3.52 | |
| Record name | 1-HEXANOL | |
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Vapor Pressure |
38.78 mmHg (USCG, 1999), 0.92 [mmHg], 0.928 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 0.124 | |
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Impurities |
Co-products of acetaldehyde-crotonaldehyde reaction /to produce hexanol/ are 1-decanol and 1-octanol., The by-product of acetaldehyde-butyraldehyde aldolization /to produce hexanol/ is 2-ethyl-1-butanol., Commercial plasticizer hexanol contains acidity (0.001% as acetic acid), carbonyl (<0.003 wt % oxygen), and 0.05% moisture | |
| Record name | 1-HEXANOL | |
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Color/Form |
Colorless liquid | |
CAS No. |
none, 111-27-3; 25917-35-5, 111-27-3, 25917-35-5, 71076-86-3, 286013-16-9 | |
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| Record name | 1-Hexanol | |
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| Record name | 1-Hexanol | |
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| Record name | Hexanol | |
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Melting Point |
-48.3 °F (USCG, 1999), -44.6 °C | |
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Foundational & Exploratory
Synthesis of 1-Hexanol from 1-Hexene: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1-hexanol from 1-hexene, with a primary focus on the hydroboration-oxidation reaction, a cornerstone of anti-Markovnikov alcohol synthesis. For comparative purposes, the oxymercuration-demercuration of 1-hexene is also detailed, illustrating the synthesis of the isomeric 2-hexanol. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering detailed experimental protocols, comparative data, and mechanistic insights to facilitate informed decisions in laboratory and process development settings.
Introduction
The conversion of alkenes to alcohols is a fundamental transformation in organic synthesis. The regiochemical outcome of this hydration reaction is of paramount importance, dictating the final product and its utility. The synthesis of primary alcohols from terminal alkenes, such as the conversion of 1-hexene to this compound, necessitates an anti-Markovnikov addition of water across the double bond. The hydroboration-oxidation reaction is the most prominent and reliable method to achieve this transformation with high selectivity.[1][2]
Conversely, the Markovnikov addition of water to 1-hexene leads to the formation of the secondary alcohol, 2-hexanol. Oxymercuration-demercuration is a classic method for achieving this outcome, notably avoiding the carbocation rearrangements that can plague other Markovnikov hydration methods.[3][4]
This guide will provide an in-depth analysis of both the hydroboration-oxidation and oxymercuration-demercuration of 1-hexene, presenting detailed experimental procedures, quantitative data for comparison, and visual representations of the reaction mechanisms and experimental workflows.
Comparative Analysis of Synthesis Methods
The choice of synthetic route for the hydration of 1-hexene is primarily dictated by the desired regioisomer of hexanol. The hydroboration-oxidation provides a direct path to the primary alcohol, this compound, while oxymercuration-demercuration yields the secondary alcohol, 2-hexanol.[5] A summary of the key quantitative parameters for each method is presented below.
| Parameter | Hydroboration-Oxidation of 1-Hexene | Oxymercuration-Demercuration of 1-Hexene |
| Primary Product | This compound[6] | 2-Hexanol[5] |
| Regioselectivity | Anti-Markovnikov[2] | Markovnikov[3] |
| Typical Yield | 80-95% (of this compound)[7] | Generally high, often >90% (of 2-hexanol) |
| Key Reagents | Borane (BH₃), Hydrogen Peroxide (H₂O₂), Sodium Hydroxide (NaOH)[1][7] | Mercuric Acetate (Hg(OAc)₂), Water (H₂O), Sodium Borohydride (NaBH₄)[3] |
| Reaction Conditions | Mild, often at or below room temperature[1] | Mild, typically at room temperature |
| Carbocation Rearrangement | No | No[3] |
| Stereochemistry of Addition | Syn-addition of H and OH[2] | Anti-addition of Hg(OAc) and OH[3] |
Reaction Mechanisms
The distinct regiochemical outcomes of hydroboration-oxidation and oxymercuration-demercuration stem from their different reaction mechanisms.
Hydroboration-Oxidation
The hydroboration-oxidation of 1-hexene is a two-step process.[2] The first step, hydroboration, involves the addition of borane across the double bond. This addition is regioselective, with the boron atom adding to the less substituted carbon and a hydrogen atom to the more substituted carbon. This selectivity is driven by both steric and electronic factors. The second step is an oxidation of the resulting trialkylborane with hydrogen peroxide in the presence of a base to replace the boron atom with a hydroxyl group.
Caption: Reaction pathway for the hydroboration-oxidation of 1-hexene.
Oxymercuration-Demercuration
Oxymercuration-demercuration is also a two-step process. The first step, oxymercuration, involves the electrophilic addition of the mercuric acetate to the double bond, forming a cyclic mercurinium ion intermediate. Water then attacks the more substituted carbon of this intermediate, leading to the Markovnikov addition product. The second step, demercuration, involves the reduction of the organomercury intermediate with sodium borohydride, which replaces the mercury-containing group with a hydrogen atom.
Caption: Reaction pathway for the oxymercuration-demercuration of 1-hexene.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound and 2-hexanol from 1-hexene.
Synthesis of this compound via Hydroboration-Oxidation
This protocol is adapted from a procedure published in Organic Syntheses.[1]
Materials:
-
1-Hexene (25.3 g, 0.301 mol)
-
Borane-tetrahydrofuran complex (1.0 M solution in THF, 100 mL, 0.100 mol)
-
Sodium hydroxide (3 M aqueous solution, 34 mL)
-
Hydrogen peroxide (30% aqueous solution, 36 mL)
-
Tetrahydrofuran (THF), anhydrous (150 mL)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Equipment:
-
500-mL three-necked round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Condenser
-
Ice bath
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Hydroboration:
-
To a 500-mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a condenser fitted with a nitrogen inlet, add 1-hexene (25.3 g, 0.301 mol) and anhydrous THF (150 mL).
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add the borane-THF solution (100 mL, 0.100 mol) via the dropping funnel over a period of 1 hour, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for an additional 1 hour.
-
-
Oxidation:
-
Cool the reaction mixture again in an ice bath.
-
Slowly add the 3 M sodium hydroxide solution (34 mL).
-
Carefully add the 30% hydrogen peroxide solution (36 mL) dropwise, ensuring the temperature does not exceed 40-50 °C.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.
-
-
Work-up and Purification:
-
Add water (100 mL) to the reaction mixture.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers and wash with brine (3 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude this compound by fractional distillation. Collect the fraction boiling at 155-157 °C.
-
Expected Yield: Approximately 24-27 g (80-90%) of this compound.
Synthesis of 2-Hexanol via Oxymercuration-Demercuration
This is a representative protocol for the oxymercuration-demercuration of 1-hexene.
Materials:
-
1-Hexene (8.4 g, 0.10 mol)
-
Mercuric acetate (31.9 g, 0.10 mol)
-
Water (100 mL)
-
Tetrahydrofuran (THF) (100 mL)
-
Sodium hydroxide (3 M aqueous solution, 100 mL)
-
Sodium borohydride (1.9 g, 0.05 mol)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Equipment:
-
500-mL round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Oxymercuration:
-
In a 500-mL round-bottom flask, dissolve mercuric acetate (31.9 g, 0.10 mol) in water (100 mL) and THF (100 mL).
-
Add 1-hexene (8.4 g, 0.10 mol) to the stirred solution.
-
Stir the mixture at room temperature for 1 hour. The disappearance of the yellow color of the mercuric acetate indicates the completion of the reaction.
-
-
Demercuration:
-
Cool the reaction mixture in an ice bath.
-
Slowly add the 3 M sodium hydroxide solution (100 mL).
-
In a separate flask, dissolve sodium borohydride (1.9 g, 0.05 mol) in the 3 M sodium hydroxide solution (50 mL).
-
Slowly add the sodium borohydride solution to the reaction mixture. A black precipitate of mercury metal will form.
-
Stir the mixture for 1 hour at room temperature.
-
-
Work-up and Purification:
-
Decant the supernatant from the mercury precipitate.
-
Transfer the supernatant to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the crude 2-hexanol by distillation. Collect the fraction boiling at 138-140 °C.
-
Expected Yield: Typically high, in the range of 85-95%.
Experimental Workflows
The logical flow of the experimental procedures can be visualized to provide a clear, step-by-step overview of the synthesis process.
Hydroboration-Oxidation Workflow
Caption: Experimental workflow for the synthesis of this compound via hydroboration-oxidation.
Oxymercuration-Demercuration Workflow
Caption: Experimental workflow for the synthesis of 2-hexanol via oxymercuration-demercuration.
Conclusion
The synthesis of this compound from 1-hexene is efficiently and selectively achieved through hydroboration-oxidation, a reliable method for the anti-Markovnikov hydration of terminal alkenes. This guide has provided a detailed experimental protocol for this transformation, alongside comparative data for the Markovnikov hydration of 1-hexene to 2-hexanol via oxymercuration-demercuration. The inclusion of reaction mechanisms and experimental workflows aims to provide researchers and professionals with a thorough understanding of these important synthetic transformations, enabling the selection of the most appropriate method for their specific needs.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 3. Oxymercuration reaction - Wikipedia [en.wikipedia.org]
- 4. Solved 2. Explain why you could not use | Chegg.com [chegg.com]
- 5. chegg.com [chegg.com]
- 6. chegg.com [chegg.com]
- 7. Untitled Document [ursula.chem.yale.edu]
A Technical Guide to 1-Hexanol: Properties, Synthesis, and Biological Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 1-Hexanol, a six-carbon, straight-chain primary alcohol. It covers its fundamental chemical and physical properties, industrial synthesis methods, and a detailed look at an engineered metabolic pathway for its biosynthesis. This document is intended to be a valuable resource for professionals in research, and drug development who require detailed information on this versatile chemical compound.
Core Properties of this compound
This compound, also known as hexan-1-ol, is a colorless liquid with a mild, sweet, floral odor.[1] It is slightly soluble in water but miscible with organic solvents like diethyl ether and ethanol.[2]
Molecular Structure and Identifiers
The fundamental identifiers and structural details of this compound are crucial for its application in scientific research and chemical synthesis. Its unique Chemical Abstracts Service (CAS) number allows for unambiguous identification in databases and literature.
Physicochemical Data
The following table summarizes the key quantitative properties of this compound, providing a clear reference for experimental and theoretical applications.
| Property | Value | Units | Conditions |
| Molar Mass | 102.177 | g·mol⁻¹ | |
| Density | 0.82 | g·cm⁻³ | at 20 °C |
| Melting Point | -45 | °C | |
| Boiling Point | 157 | °C | |
| Solubility in Water | 5.9 | g/L | at 20 °C |
| log P (Octanol-Water Partition Coefficient) | 1.858 | ||
| Vapor Pressure | 100 | Pa | at 25.6 °C |
| Refractive Index (n_D) | 1.4178 | at 20 °C |
(Data sourced from multiple references)
Industrial Synthesis of this compound
The primary industrial production of this compound is achieved through the oligomerization of ethylene.[1][2][3] This process, known as the Ziegler process, utilizes triethylaluminium as a catalyst. The idealized synthesis involves the following steps:
-
Oligomerization of Ethylene: Triethylaluminium reacts with ethylene to form trihexylaluminium.
-
Al(C₂H₅)₃ + 6C₂H₄ → Al(C₆H₁₃)₃[2]
-
-
Oxidation: The resulting trihexylaluminium is then oxidized.
-
Hydrolysis: The oxidized product undergoes hydrolysis to yield this compound and aluminum hydroxide.
-
Al(C₆H₁₃)₃ + 1¹⁄₂O₂ + 3H₂O → 3HOC₆H₁₃ + Al(OH)₃[2]
-
The process generates a range of alcohol oligomers, which are then separated by distillation to isolate this compound.[2][3]
Engineered Biosynthesis of this compound in E. coli
Recent advancements in metabolic engineering have enabled the production of this compound from renewable resources like glucose using engineered microorganisms. An example of this is the extension of the coenzyme A (CoA)-dependent 1-butanol synthesis pathway in Escherichia coli.[7][8] This engineered pathway provides a sustainable alternative to petroleum-based production.
Experimental Protocol for this compound Biosynthesis
The following outlines the key enzymatic steps in the engineered pathway for synthesizing this compound from glucose in E. coli.
-
Strain and Plasmid Construction: An E. coli strain is engineered to express a series of exogenous enzymes that create a synthetic pathway for this compound production.
-
Synthesis of C4-acyl-CoA Intermediates: The pathway begins with the conversion of acetyl-CoA to butyryl-CoA through the action of several enzymes:
-
Acetyl-CoA acetyltransferase (AtoB): Catalyzes the condensation of two acetyl-CoA molecules.
-
3-hydroxybutyryl-CoA dehydrogenase (Hbd): Reduces the product of the first step.
-
Crotonase (Crt): Dehydrates the resulting molecule.
-
Trans-enoyl-CoA reductase (Ter): Reduces the crotonyl-CoA to butyryl-CoA.[7][8]
-
-
Chain Elongation to Hexanoyl-CoA: The synthesized butyryl-CoA is further extended to hexanoyl-CoA via another set of enzymatic reactions:
-
Reduction to this compound: The final step involves the reduction of hexanoyl-CoA to this compound, which is catalyzed by aldehyde/alcohol dehydrogenase (AdhE2) .[7][8]
-
Fermentation and Analysis: The engineered E. coli is cultured in a fermentation medium with glucose as the carbon source under anaerobic conditions. The production of this compound is then quantified using techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC).
Visualization of the Engineered Biosynthesis Pathway
The following diagram illustrates the logical flow of the engineered pathway for this compound synthesis in E. coli.
Mammalian Metabolism of this compound
In mammals, this compound is primarily metabolized in the liver. The main metabolic pathway involves oxidation to hexanoic acid, which is mediated by alcohol dehydrogenase and aldehyde dehydrogenase.[9] A minor pathway is the direct conjugation of this compound with glucuronic acid.[9] this compound has a high affinity for alcohol dehydrogenase and can act as a potent inhibitor of ethanol oxidation.[5][9]
References
- 1. This compound Dealer and Distributor | this compound Supplier | this compound Stockist | this compound Importers [multichemindia.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound - Ataman Kimya [atamanchemicals.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. This compound | C6H14O | CID 8103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Novel Pathway For The Synthesis Of this compound From Biomass-Derived Sugars - ZYMOCHEM INC [portal.nifa.usda.gov]
- 7. Extending carbon chain length of 1-butanol pathway for this compound synthesis from glucose by engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. downloads.regulations.gov [downloads.regulations.gov]
Solubility of 1-Hexanol in water and organic solvents
An In-depth Technical Guide to the Solubility of 1-Hexanol
Introduction
This compound (CH₃(CH₂)₅OH) is a primary alcohol with a six-carbon chain, valued in various industrial and research settings. It serves as a solvent, a chemical intermediate in the synthesis of surfactants and plasticizers, and a component in fragrances and flavorings.[1] For researchers, scientists, and drug development professionals, a comprehensive understanding of its solubility characteristics is paramount for applications ranging from reaction chemistry and liquid-liquid extraction to the formulation of pharmaceutical products.
The solubility of this compound is dictated by its amphipathic nature. It possesses a polar hydroxyl (-OH) group capable of forming hydrogen bonds, and a nonpolar six-carbon aliphatic chain.[1][2] The interplay between this hydrophilic head and the hydrophobic tail governs its solubility in different media. This guide provides a detailed overview of the solubility of this compound in water and common organic solvents, outlines standard experimental protocols for solubility determination, and presents a logical workflow for solvent selection.
Core Principles of this compound Solubility
The solubility of an alcohol in a given solvent is determined by the balance of intermolecular forces between the solute and solvent molecules. The principle of "like dissolves like" is the primary guiding concept.[1]
-
Hydrophilic Character : The hydroxyl (-OH) group on this compound is polar and can act as both a hydrogen bond donor and acceptor. This allows it to interact favorably with polar solvents, most notably water.[1][3]
-
Hydrophobic Character : The six-carbon alkyl chain (C₆H₁₃-) is nonpolar. This portion of the molecule disrupts the hydrogen-bonding network of highly polar solvents like water, leading to unfavorable hydrophobic interactions.[1] However, it interacts favorably with nonpolar organic solvents through van der Waals forces.
In water, the hydrophobic nature of the long alkyl chain dominates, resulting in limited solubility.[1][4] As the carbon chain length of alcohols increases, their solubility in water decreases.[2][3][5] Conversely, this compound is readily soluble in or miscible with most organic solvents, particularly those with lower polarity.[1][6]
Quantitative Solubility Data
The solubility of this compound has been determined in a range of solvents. The data below is compiled from various sources and presented for easy comparison.
| Solvent | Chemical Formula | Solubility | Temperature (°C) | Pressure (atm) |
| Water | H₂O | 0.59 g / 100 mL | 20 | 1 |
| Water | H₂O | 5.9 g / L | 25 | 1 |
| Ethanol | C₂H₅OH | Miscible | 20-25 | 1 |
| Diethyl Ether | (C₂H₅)₂O | Miscible | 20-25 | 1 |
| Acetone | (CH₃)₂CO | Miscible | 20-25 | 1 |
| Benzene | C₆H₆ | Miscible | 20-25 | 1 |
| Chloroform | CHCl₃ | Miscible | 20-25 | 1 |
| Carbon Tetrachloride | CCl₄ | Slightly Miscible | 20-25 | 1 |
Data compiled from sources:[7][8][9][10]
Experimental Protocols for Solubility Determination
Accurate determination of solubility is crucial for thermodynamic and formulation studies. The Shake-Flask method is the gold standard for measuring equilibrium (thermodynamic) solubility.[11]
Shake-Flask Method for Equilibrium Solubility
This method measures the concentration of a solute in a saturated solution after a state of equilibrium has been reached between the pure solute and the solvent.[11][12]
4.1.1 Materials and Equipment
-
High-purity this compound
-
High-purity solvent of interest
-
Stoppered flasks or vials (e.g., glass scintillation vials)
-
Orbital shaker or thermomixer with temperature control
-
Centrifuge
-
Syringes and filters (e.g., 0.45 µm PTFE or PVDF)
-
Analytical instrument for quantification (e.g., Gas Chromatograph with FID, HPLC-UV, or LC-MS)
-
Volumetric glassware
4.1.2 Protocol
-
Preparation : Add an excess amount of this compound to a flask containing a known volume of the solvent. The presence of a separate, undissolved phase of this compound is necessary to ensure saturation.[11]
-
Equilibration : Seal the flasks tightly and place them in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C). Agitate the mixture for a predetermined period, typically 24 to 72 hours, to ensure that thermodynamic equilibrium is reached.[12][13] The required time may vary and should be established empirically.
-
Phase Separation : After equilibration, allow the flasks to stand undisturbed at the same constant temperature to permit the separation of the undissolved this compound from the saturated solution. To ensure complete separation, the samples are typically centrifuged at high speed.[12]
-
Sampling : Carefully extract an aliquot of the clear, saturated supernatant using a syringe. To remove any remaining undissolved microdroplets, the aliquot is filtered through a chemically inert filter (e.g., 0.45 µm PTFE) into a clean vial.[14]
-
Dilution : Accurately dilute the filtered sample with a suitable solvent to bring the concentration within the calibrated range of the analytical instrument.
-
Quantification : Analyze the diluted sample using a pre-calibrated analytical method, such as Gas Chromatography (GC), to determine the concentration of this compound.
Analytical Quantification by Gas Chromatography (GC)
GC is a robust technique for quantifying volatile compounds like this compound in a solvent matrix.[15][16]
4.2.1 GC System Configuration
-
Injector : Split/Splitless inlet
-
Column : A polar capillary column (e.g., DB-WAX or similar polyethylene glycol phase) is suitable for alcohol analysis.
-
Carrier Gas : Helium or Hydrogen
-
Detector : Flame Ionization Detector (FID)
-
Data System : Chromatography data software for peak integration and quantification.
4.2.2 Protocol
-
Calibration : Prepare a series of calibration standards of this compound in the same solvent used for the solubility experiment. The concentrations should bracket the expected concentration of the diluted sample.
-
Analysis : Inject a known volume (e.g., 1 µL) of the calibration standards and the diluted sample into the GC system.
-
Quantification : Generate a calibration curve by plotting the peak area of this compound against its concentration for the standards. Determine the concentration of this compound in the diluted sample by interpolating its peak area onto the calibration curve.
-
Final Calculation : Calculate the original solubility in the saturated solution by multiplying the determined concentration by the dilution factor.
Visualization of Solvent Selection Workflow
For researchers, selecting the appropriate solvent system is a critical step. The following diagram outlines a logical workflow for choosing a solvent for this compound based on common laboratory applications.
Caption: Logical workflow for selecting a suitable solvent for this compound based on application.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Alcohol - Boiling Point, Solubility, Flammability | Britannica [britannica.com]
- 4. Showing Compound this compound (FDB008072) - FooDB [foodb.ca]
- 5. scribd.com [scribd.com]
- 6. Page loading... [guidechem.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. This compound | C6H14O | CID 8103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. HEXAN-1-OL - Ataman Kimya [atamanchemicals.com]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 13. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 14. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 15. academic.oup.com [academic.oup.com]
- 16. scielo.br [scielo.br]
A Technical Guide to the Physicochemical Properties of 1-Hexanol: Boiling Point and Density
Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive overview of the boiling point and density of 1-Hexanol, a six-carbon straight-chain alcohol. The information presented herein is curated for professionals in scientific research and development, with a focus on precise data and detailed experimental methodologies.
Quantitative Data Summary
The physical properties of this compound are well-documented. The following table summarizes the key values for its boiling point and density, as reported in the scientific literature. It is crucial to note the conditions, particularly temperature and pressure, under which these values were determined, as they significantly influence the measurements.
| Physical Property | Value | Conditions | Citations |
| Boiling Point | 157 °C | 760 mmHg (1 atm) | [1][2] |
| 156-157 °C | Not Specified | [3][4] | |
| 314.8 °F (157.1 °C) | 760 mmHg | [5] | |
| 155-159 °C | Not Specified | [6] | |
| Density | 0.814 g/mL | at 25 °C | [3][4] |
| 0.820 g/cm³ | at 20 °C | [2] | |
| 0.82 (Relative) | Water = 1 | [1] | |
| 0.8136 g/cm³ | Not Specified | [6] |
Experimental Protocols
The accurate determination of a liquid's physical properties is fundamental to its application in research and industry. The following sections detail standard laboratory protocols for measuring boiling point and density.
Determination of Boiling Point
The boiling point is the temperature at which a liquid's vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor.[7] For pure compounds, this is a characteristic physical property.[8][9]
Method 1: Thiele Tube Method
This micro method is suitable for small sample volumes.
-
Sample Preparation: Place approximately 0.5 mL of this compound into a small test tube or a Durham tube.
-
Capillary Inversion: Insert a capillary tube (sealed at one end) into the liquid with the open end down.
-
Assembly: Attach the sample tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[10]
-
Heating: Insert the assembly into a Thiele tube containing mineral oil, ensuring the sample is immersed. Heat the side arm of the Thiele tube gently with a microburner.[10]
-
Observation: As the temperature rises, a stream of bubbles will emerge from the inverted capillary tube. Continue heating until the bubbling is rapid and continuous.[10]
-
Measurement: Remove the heat source. The boiling point is the temperature at which the bubbling ceases and the liquid just begins to be drawn back into the capillary tube.[10]
Method 2: Distillation Method
This method is suitable for larger volumes and also serves to purify the liquid.
-
Apparatus Setup: Assemble a simple distillation apparatus with a boiling flask, condenser, and receiving flask. Place the this compound sample in the boiling flask along with boiling chips to ensure smooth boiling.
-
Thermometer Placement: Position the thermometer so that the top of its bulb is level with the bottom of the side-arm leading to the condenser. This ensures the temperature of the vapor in equilibrium with the boiling liquid is measured.[10]
-
Heating: Heat the boiling flask. The liquid will begin to boil and its vapor will travel into the condenser.
-
Measurement: Record the temperature when it stabilizes. This stable temperature, observed during the collection of the distillate, is the boiling point. Record the ambient barometric pressure, as boiling point is pressure-dependent.[7][10]
Determination of Density
Density is an intrinsic property of a substance, defined as its mass per unit volume (ρ = m/V).[11] It is temperature-dependent, as a substance's volume typically changes with temperature.[11]
Method 1: Direct Mass/Volume Measurement
This is a straightforward method for determining density.
-
Mass Measurement: Place a clean, dry graduated cylinder on an electronic balance and tare the mass.[12]
-
Volume Measurement: Carefully add a precise volume of this compound (e.g., 10 mL) to the graduated cylinder. Read the volume from the bottom of the meniscus.[12]
-
Final Mass Measurement: Measure the combined mass of the graduated cylinder and the this compound.
-
Calculation: Subtract the mass of the empty cylinder to find the mass of the this compound. Divide the mass of the liquid by the volume measured to calculate the density.[12] For improved precision, this procedure should be repeated multiple times and the results averaged.[12]
Method 2: Pycnometer Method
A pycnometer is a glass flask with a precisely known volume, allowing for very accurate density measurements.[13]
-
Initial Weighing: Carefully weigh a clean, dry pycnometer.
-
Sample Filling: Fill the pycnometer completely with this compound, ensuring no air bubbles are present. Insert the stopper; excess liquid will exit through the capillary hole.
-
Final Weighing: Weigh the filled pycnometer.
-
Calculation: The mass of the this compound is the difference between the filled and empty pycnometer weights. The density is calculated by dividing this mass by the known volume of the pycnometer.[13]
Logical Workflow Visualization
The following diagram illustrates the logical workflow for the characterization of a chemical substance's physical properties, from identification to final data reporting.
Caption: Workflow for Physical Property Determination.
References
- 1. ICSC 1084 - this compound [inchem.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound anhydrous, = 99 111-27-3 [sigmaaldrich.com]
- 4. This compound | 111-27-3 [chemicalbook.com]
- 5. This compound | C6H14O | CID 8103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ez.restek.com [ez.restek.com]
- 7. jeplerts.wordpress.com [jeplerts.wordpress.com]
- 8. phillysim.org [phillysim.org]
- 9. cdn.juniata.edu [cdn.juniata.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. uoanbar.edu.iq [uoanbar.edu.iq]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. mt.com [mt.com]
An In-depth Technical Guide to 1-Hexanol: Safety, Handling, and Experimental Protocols
Introduction
1-Hexanol (CAS No: 111-27-3; IUPAC Name: hexan-1-ol) is a primary alcohol with a six-carbon chain, widely utilized across various industries.[1] It serves as a crucial intermediate in the synthesis of surfactants, plasticizers, and fatty alcohols.[2] Furthermore, its characteristic sweet, grassy odor makes it a valuable component in the fragrance and flavor industries.[1][2][3] Given its prevalence in research and development, particularly in drug development and organic synthesis, a comprehensive understanding of its safety profile and handling requirements is paramount for researchers, scientists, and other professionals. This guide provides an in-depth overview of the safety data, handling precautions, emergency procedures, and representative experimental methodologies associated with this compound.
Physical and Chemical Properties
This compound is a clear, colorless liquid under standard conditions.[4] Its key physical and chemical properties are summarized below, providing essential data for safe handling and storage.
| Property | Value |
| Molecular Formula | C₆H₁₄O[4] |
| Molecular Weight | 102.17 g/mol [4] |
| Appearance | Clear, colorless liquid with a characteristic sweet odor[4][5] |
| Boiling Point | 155.8 - 158 °C[6][7] |
| Melting / Freezing Point | -44.6 to -52 °C[5][8] |
| Flash Point | 60 - 63 °C (140 - 145 °F)[5][6][7] |
| Density | 0.814 - 0.82 g/cm³ at 20 °C[5][6] |
| Vapor Pressure | 0.9 - 1 hPa at 20-25 °C[7][8] |
| Vapor Density | 3.52 - 4.5 (Air = 1)[5][8] |
| Solubility in Water | 0.59 g/100 mL (5.9 g/L) at 20-25 °C (Slightly soluble)[3][5] |
| Lower Explosive Limit (LEL) | 1.2% (V)[7][9] |
| Upper Explosive Limit (UEL) | 7.7% (V)[7][9] |
Hazard Identification and Toxicology
This compound is classified as a hazardous substance.[6][9] Exposure can lead to adverse health effects, which are detailed in this section.
GHS Classification
The substance is classified and labeled according to the Globally Harmonized System (GHS).[6]
| Hazard Class | Category | Hazard Statement | Pictogram |
| Flammable Liquids | 3 | H226: Flammable liquid and vapor[6] | GHS02 (Flame) |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[6] | GHS07 (Exclamation Mark) |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin[6] | GHS07 (Exclamation Mark) |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation[6] | GHS07 (Exclamation Mark) |
Toxicological Data
Acute toxicity values from animal studies provide a quantitative measure of this compound's potential toxicity.
| Exposure Route | Species | Value |
| Oral LD50 | Rat | 720 mg/kg[6][9][10] |
| Dermal LD50 | Rabbit | 1,500 - 3,100 mg/kg[6][9][11] |
| Inhalation LC50 | Rat | >21 mg/L (1 hour)[10][12] |
Summary of Health Effects:
-
Eye Contact : Causes serious eye irritation, characterized by redness and pain.[5][9] Severe irritation has been observed in animal studies.[9]
-
Skin Contact : Harmful if absorbed through the skin.[6] Prolonged or repeated contact may cause moderate irritation and defatting of the skin, leading to dryness or cracking.[5][10]
-
Ingestion : Harmful if swallowed.[6] Ingestion may cause a burning sensation.[5] Aspiration of the liquid into the lungs can lead to chemical pneumonitis, which can have serious consequences.[5][9]
-
Inhalation : May cause irritation to the respiratory tract, resulting in symptoms like coughing and sore throat.[5] Overexposure can lead to nervous system symptoms.[9]
Handling and Storage Precautions
Adherence to strict handling and storage protocols is essential to minimize exposure and ensure a safe laboratory environment.
Safe Handling
-
Ventilation : Always use this compound in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.[12][13]
-
Ignition Sources : Keep away from heat, sparks, open flames, and hot surfaces.[14] The substance is flammable, and its vapors can form explosive mixtures with air above its flash point of 63°C.[5][13]
-
Equipment : Use non-sparking tools and explosion-proof electrical and lighting equipment.[12][14] Ground and bond containers and receiving equipment to prevent static discharge.[14]
-
Personal Hygiene : Do not eat, drink, or smoke when using this product.[5][14] Wash hands thoroughly after handling and before breaks.[6][14]
-
Contact Avoidance : Avoid all personal contact, including inhalation of vapors and direct contact with skin and eyes.[9][12]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. This compound | C6H14O | CID 8103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ICSC 1084 - this compound [inchem.org]
- 6. agilent.com [agilent.com]
- 7. carlroth.com [carlroth.com]
- 8. This compound | CAS#:111-27-3 | Chemsrc [chemsrc.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 11. echemi.com [echemi.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. carlroth.com [carlroth.com]
- 14. pentachemicals.eu [pentachemicals.eu]
Natural occurrence of 1-Hexanol in plants
An In-depth Technical Guide to the Natural Occurrence of 1-Hexanol in Plants
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural occurrence of this compound in the plant kingdom. It details the biosynthetic pathways, ecological functions, and quantitative distribution of this significant plant volatile. Furthermore, it outlines established experimental protocols for its extraction and analysis, serving as a valuable resource for research and development in related fields.
Introduction
This compound (CH₃(CH₂)₅OH) is a six-carbon, straight-chain primary alcohol. It is a colorless liquid, slightly soluble in water, and is recognized as a key component of the "green" aroma of freshly cut grass and leaves.[1][2] In the plant kingdom, this compound is classified as a Green Leaf Volatile (GLV), a group of C6 compounds, including aldehydes and alcohols, that are rapidly released by plant tissues in response to mechanical damage or biotic stress.[3] This compound is not only a crucial contributor to the flavor and fragrance profile of many fruits and vegetables but also plays a vital role in plant defense and communication.[3][4] Its presence has been documented in a wide array of plant species, from fruits like apples and strawberries to herbs and tea leaves.[2][4][5]
Biosynthesis of this compound: The Lipoxygenase (LOX) Pathway
This compound is synthesized in plants via the lipoxygenase (LOX) or oxylipin pathway, which is activated upon cell disruption. The primary precursors for C6 volatiles are the polyunsaturated fatty acids, linoleic acid and linolenic acid, which are released from chloroplast membranes by lipases.
The pathway proceeds through the following key enzymatic steps:
-
Oxygenation: The enzyme lipoxygenase (LOX) catalyzes the addition of molecular oxygen to linoleic acid, forming 13-hydroperoxyoctadecadienoic acid (13-HPOD).[6]
-
Cleavage: The resulting hydroperoxide is then cleaved by the enzyme hydroperoxide lyase (HPL), which splits the 18-carbon chain into a 12-carbon ω-oxo acid and the 6-carbon aldehyde, hexanal.[6]
-
Reduction: Finally, hexanal is reduced to this compound by the action of alcohol dehydrogenase (ADH).[6]
This rapid, damage-induced synthesis pathway allows plants to deploy this compound and other GLVs almost instantaneously at the site of injury.
Quantitative Occurrence of this compound in Plants
This compound is a widespread volatile compound, but its concentration varies significantly depending on the plant species, cultivar, tissue type, developmental stage, and environmental conditions such as storage.[7][8] Aldehydes are often more abundant in unripe fruit, with alcohols like this compound increasing as the fruit matures.[8] The following table summarizes quantitative data for this compound in various plants.
| Plant Species | Cultivar / Variety | Plant Part | Concentration | Reference(s) |
| Apple (Malus domestica) | 'Honguan' | Peel | 393.09 ± 21.25 µg/kg FW | [4] |
| Apple (Malus domestica) | 'Hanfu' | Peel | 364.88 ± 42.56 µg/kg FW | [4] |
| Apple (Malus domestica) | 'Alps Otome' | Peel | 343.74 ± 40.62 µg/kg FW | [4] |
| Apple (Malus domestica) | 'Golden Delicious' | Fruit | 4.3 ppm (4300 µg/kg) (in Controlled Atmosphere) | [7] |
| Apple (Malus domestica) | 'Golden Delicious' | Fruit | 1.3 ppm (1300 µg/kg) (in Controlled Atmosphere) | [7] |
| Apple (Malus domestica) | 'Ruixue' | Fruit (Mature) | 0.61 ± 0.34 µg/kg | [9] |
| Apple (Malus domestica) | 'Fuji' | Fruit (Mature) | 0.60 ± 0.01 µg/kg | [9] |
| Apricot (Prunus armeniaca) | 'Modesto' | Fruit | Major volatile, lower conc. than aldehydes | [3] |
| Tea (Camellia sinensis) | Dark Tea | Leaves | Alcohols are a major class (up to 9.14 µg/g) | [10] |
| White Tea (Camellia sinensis) | N/A | Leaves | Identified as a main volatile compound | [11] |
Ecological Functions and Signaling
As a Green Leaf Volatile, this compound is a key signaling molecule in plant interactions with their environment. Its release upon tissue damage serves multiple ecological functions.
-
Direct Defense: this compound and its precursor, hexanal, exhibit direct antimicrobial and antifungal properties, helping to protect the wounded plant tissue from opportunistic pathogens.
-
Indirect Defense: The emission of GLVs can attract natural enemies of the attacking herbivores, such as parasitic wasps or predatory insects. This "cry for help" is a well-documented indirect defense mechanism.
-
Plant-Plant Communication: Volatiles released from a damaged plant can be perceived by neighboring plants. This airborne signal can "prime" the defense systems of the receiving plants, leading to a faster and stronger response if they are subsequently attacked.
Experimental Protocols for Analysis
The analysis of this compound and other plant volatiles is predominantly performed using Gas Chromatography-Mass Spectrometry (GC-MS).[12][13] Due to their volatility, headspace sampling techniques are highly effective and widely used.
Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a solvent-free, sensitive, and robust method for extracting volatiles from the headspace above a plant sample.[14][15][16]
Methodology:
-
Sample Preparation: A known weight of fresh plant tissue (e.g., 1-5 g of leaves, peel, or homogenized fruit) is placed into a glass headspace vial.[17] The tissue may be flash-frozen in liquid nitrogen and ground to a powder to maximize volatile release.[18] An internal standard can be added for quantification.
-
Volatile Collection: The vial is sealed and often incubated at a controlled temperature (e.g., 40-60°C) for a set period (e.g., 30 minutes) to allow volatiles to equilibrate in the headspace.[19]
-
Extraction: An SPME fiber (e.g., coated with Divinylbenzene/Carboxen/Polydimethylsiloxane, DVB/CAR/PDMS) is exposed to the headspace through the vial's septum for a defined time (e.g., 20-40 minutes) to adsorb the volatile compounds.[14][17]
-
Desorption and Analysis: The fiber is retracted and immediately inserted into the heated injection port of a GC-MS system. The high temperature desorbs the trapped volatiles onto the GC column for separation and subsequent detection by the mass spectrometer.[16]
Solvent Extraction
For certain applications, direct solvent extraction can be employed.
Methodology:
-
Extraction: Plant tissue is macerated in a low-boiling-point organic solvent such as n-pentane or hexane.[20][21]
-
Purification: The extract is filtered to remove solid debris. A subsequent distillation or concentration step may be used to separate the volatile fraction from non-volatile compounds like pigments and waxes.[20]
-
Analysis: The final concentrated extract is injected into the GC-MS for analysis.
Conclusion
This compound is a ubiquitous and multifunctional compound in the plant kingdom. As a product of the lipoxygenase pathway, its rapid synthesis upon stress makes it a crucial element in the complex web of ecological interactions, from direct defense against pathogens to intricate signaling networks. The concentration of this compound is highly variable across different species and conditions, contributing to the unique aromatic profiles of countless fruits and vegetables. Standardized analytical techniques, particularly HS-SPME with GC-MS, provide robust and sensitive means for its quantification, enabling further research into its genetic regulation, ecological significance, and potential applications in agriculture and product development.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Advances in Fruit Aroma Volatile Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in Volatiles of Teas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characteristic Volatiles and Cultivar Classification in 35 Apple Varieties: A Case Study of Two Harvest Years - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Volatile compounds in golden delicious apple fruit ( Malus domestica ) during cold storage [scielo.org.mx]
- 8. Identification, Comparison and Classification of Volatile Compounds in Peels of 40 Apple Cultivars by HS–SPME with GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative Study of Volatile Compounds and Expression of Related Genes in Fruit from Two Apple Cultivars during Different Developmental Stages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. mdpi.com [mdpi.com]
- 12. Sample Preparation from Plant Tissue for Gas Chromatography-Mass Spectrometry (GC-MS)we - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sample Preparation from Plant Tissue for Gas Chromatography–Mass Spectrometry (GC-MS)we | CoLab [colab.ws]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. Headspace solid-phase microextraction method for extracting volatile constituents from the different parts of Saudi Anethum graveolens L. and their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. METHOD FOR THE METABOLIC PROFILE OF PLANT TISSUES BY GAS CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (GC/MS) [protocols.io]
- 19. Headspace solid-phase microextraction use for the characterization of volatile compounds in vegetable oils of different sensory quality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Thermochemical Properties of 1-Hexanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core thermochemical properties of 1-hexanol (C₆H₁₄O). The information presented herein is intended to serve as a critical resource for researchers, scientists, and professionals in drug development who require precise data for modeling, process design, and safety assessments. This document summarizes key quantitative data in structured tables, details the experimental protocols for their determination, and provides visualizations of experimental workflows and fundamental thermodynamic relationships.
Core Thermochemical Data of this compound
This compound is a primary alcohol with a six-carbon chain, and its thermochemical characteristics are fundamental to understanding its behavior in various chemical and biological systems. The following tables summarize the most critical thermochemical data, compiled from various reputable sources.
Table 1: Enthalpy and Entropy Data for this compound
| Property | Value | Units | Phase | Reference(s) |
| Standard Molar Enthalpy of Formation (ΔfH⦵₂₉₈) | -377.5 ± 0.44 | kJ·mol⁻¹ | Liquid | --INVALID-LINK-- |
| Standard Molar Enthalpy of Formation (ΔfH⦵₂₉₈) | -316. ± 10. | kJ·mol⁻¹ | Gas | --INVALID-LINK-- |
| Standard Molar Enthalpy of Combustion (ΔcH⦵₂₉₈) | -3984.37 | MJ·mol⁻¹ | Liquid | --INVALID-LINK-- |
| Standard Molar Entropy (S⦵₂₉₈) | 287.4 | J·K⁻¹·mol⁻¹ | Liquid | --INVALID-LINK-- |
Table 2: Heat Capacity of this compound
| Property | Value | Units | Temperature (K) | Reference(s) |
| Molar Heat Capacity (Cp) | 243.2 | J·K⁻¹·mol⁻¹ | 298.15 | --INVALID-LINK--, --INVALID-LINK-- |
| Molar Heat Capacity (Cp) | 236.5 | J·K⁻¹·mol⁻¹ | 293.15 | --INVALID-LINK-- |
Table 3: Phase Change Properties of this compound
| Property | Value | Units | Reference(s) |
| Enthalpy of Vaporization (ΔvapH°) | 61.7 ± 0.3 | kJ·mol⁻¹ | --INVALID-LINK-- |
| Enthalpy of Fusion (ΔfusH) | 15.2 | kJ·mol⁻¹ | --INVALID-LINK-- |
| Boiling Point (at 1 atm) | 157 | °C | --INVALID-LINK-- |
| Melting Point | -45 | °C | --INVALID-LINK-- |
Experimental Protocols
Accurate determination of thermochemical properties relies on precise and well-established experimental methodologies. The following sections detail the protocols for key experiments.
Determination of Enthalpy of Combustion via Bomb Calorimetry
The standard enthalpy of combustion is determined using a constant-volume bomb calorimeter. This technique measures the heat released when a substance is completely burned in excess oxygen.
Apparatus:
-
Parr-type oxygen bomb calorimeter
-
Steel bomb with an acid-resistant alloy lining
-
Sample cup (crucible)
-
Ignition wire (e.g., nickel-chromium)
-
High-precision thermometer (graduated to 0.01°C)
-
Motorized stirrer
-
Insulated water bath (calorimeter bucket)
-
Oxygen cylinder with pressure regulator
-
Balance (precision of ±0.0001 g)
Procedure:
-
Sample Preparation: A precise mass (not exceeding 1 g) of this compound is weighed into the sample cup. A known length of ignition wire is attached to the electrodes of the bomb head, with the wire positioned to be in contact with the sample.
-
Bomb Assembly: A small, known volume of distilled water is added to the bomb to saturate the internal atmosphere, ensuring that any water formed during combustion is in the liquid state. The bomb head is securely sealed.
-
Oxygen Pressurization: The bomb is purged of air and then filled with high-purity oxygen to a pressure of approximately 25-30 atm. It is crucial to check for leaks before proceeding.
-
Calorimeter Setup: The sealed bomb is submerged in a known mass of water in the calorimeter bucket. The bucket is placed in the insulated jacket, and the lid, containing the stirrer and thermometer, is positioned.
-
Temperature Equilibration: The stirrer is started, and the system is allowed to reach thermal equilibrium. The initial temperature (T₁) is recorded at regular intervals for several minutes to establish a baseline.
-
Ignition and Data Collection: The ignition circuit is closed to fire the bomb. The temperature is recorded at frequent intervals as it rises, continuing until it reaches a maximum and then begins to cool.
-
Post-Experiment Analysis: After cooling, the bomb is depressurized, and the interior is inspected for signs of incomplete combustion. The length of the unburned fuse wire is measured. The liquid contents of the bomb are washed out and titrated to determine the amount of nitric acid formed from residual nitrogen in the bomb.[1]
Data Analysis: The total heat released (q_total) is calculated from the corrected temperature rise (ΔT) and the previously determined heat capacity of the calorimeter (C_cal). Corrections are made for the heat of combustion of the fuse wire and the heat of formation of nitric acid. The constant volume energy of combustion (ΔU) is then calculated, and subsequently converted to the standard enthalpy of combustion (ΔH°) by accounting for the change in the number of moles of gas in the reaction.[2][3]
Determination of Heat Capacity by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry provides a rapid and accurate method for determining the heat capacity of liquids.[4]
Apparatus:
-
Differential Scanning Calorimeter (DSC) with a furnace, temperature sensor, and data acquisition system.
-
Specimen holders (crucibles) and lids (e.g., aluminum).
-
A reference material with a known heat capacity (e.g., synthetic sapphire).
-
A purge gas system (e.g., dry nitrogen).
-
Microbalance.
Procedure: The determination of specific heat capacity by DSC involves a three-step measurement process:[5]
-
Baseline Run: An initial scan is performed with two empty crucibles (one on the sample side, one on the reference side) to establish the baseline heat flow of the instrument over the desired temperature range.
-
Reference Material Run: A precisely weighed sample of the sapphire reference material is placed in the sample crucible. The scan is then repeated under the exact same conditions as the baseline run.
-
Sample Run: The reference material is replaced with a precisely weighed sample of this compound, and the scan is performed a third time under identical conditions.
Experimental Conditions:
-
Heating Rate: A constant heating rate, typically 20 °C/min, is applied.[4]
-
Temperature Program: The sample is heated through the desired temperature range (e.g., -100 °C to 600 °C, depending on the instrument).[4] An isothermal hold period (e.g., 4 minutes) is used at the beginning to ensure thermal equilibrium.[4]
-
Atmosphere: A constant flow of inert purge gas (e.g., nitrogen at 10-50 mL/min) is maintained throughout the experiment to ensure a stable thermal environment.[4]
Data Analysis: The specific heat capacity of the this compound sample (Cp,s) at a given temperature is calculated using the following ratio method:
Cp,s = (Ds / Dstd) × (m_std / m_s) × Cp,std
Where:
-
Ds is the vertical displacement between the sample curve and the baseline.
-
Dstd is the vertical displacement between the reference material curve and the baseline.
-
m_s and m_std are the masses of the sample and reference material, respectively.
-
Cp,std is the known specific heat capacity of the reference material.
Visualizations
The following diagrams illustrate key experimental and logical workflows related to the thermochemical properties of this compound.
References
- 1. personal.utdallas.edu [personal.utdallas.edu]
- 2. biopchem.education [biopchem.education]
- 3. Corrections to standard state in combustion calorimetry: an update and a web-based tool - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mse.ucr.edu [mse.ucr.edu]
- 5. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
An In-Depth Technical Guide to the Isomers of Hexanol: Properties, Characterization, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the isomers of hexanol (C₆H₁₄O), detailing their physical and chemical properties, experimental characterization protocols, and pertinent biological activities. With 17 structural isomers, the hexanols represent a diverse group of C6 alcohols, each with unique characteristics that are crucial for their application in chemical synthesis, as solvents, and in the pharmaceutical sciences.
Introduction to Hexanol Isomers
Hexanol isomers are categorized based on the arrangement of their six-carbon skeleton and the position of the hydroxyl (-OH) group. These structural variations give rise to significant differences in their physical properties, such as boiling point, melting point, and solubility, as well as their chemical reactivity and biological effects. The isomers can be broadly classified as primary, secondary, or tertiary alcohols, which dictates their oxidation potential and other chemical behaviors. Understanding the distinct properties of each isomer is fundamental for applications ranging from fragrance formulation to their use as chemical intermediates and potential roles in drug delivery systems.
Physical and Chemical Properties of Hexanol Isomers
The physical properties of the 17 structural isomers of hexanol are summarized in the tables below. These differences are primarily dictated by the degree of branching in the carbon chain and the position of the hydroxyl group. Generally, straight-chain alcohols have higher boiling points than their branched-chain counterparts due to stronger van der Waals forces. Solubility in water tends to decrease as the carbon chain becomes more branched and compact.
Table 1: Physical Properties of Straight-Chain and Methylpentanol Isomers
| Isomer Name | IUPAC Name | Structure | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 20°C) | Water Solubility (g/L) |
| 1-Hexanol | Hexan-1-ol | Primary | 157 | -45 | 0.814 | 5.9 |
| 2-Hexanol | Hexan-2-ol | Secondary | 140 | -23 | 0.810 | 14 |
| 3-Hexanol | Hexan-3-ol | Secondary | 135 | -57 | 0.819 | 16 |
| 2-Methyl-1-pentanol | 2-Methylpentan-1-ol | Primary | 148 | - | 0.826 | 6 |
| 3-Methyl-1-pentanol | 3-Methylpentan-1-ol | Primary | 152 | - | 0.823 | - |
| 4-Methyl-1-pentanol | 4-Methylpentan-1-ol | Primary | 160-165 | - | 0.821 | - |
| 2-Methyl-2-pentanol | 2-Methylpentan-2-ol | Tertiary | 121 | -103 | 0.835 (at 20°C) | 32 |
| 3-Methyl-2-pentanol | 3-Methylpentan-2-ol | Secondary | 134 | - | 0.831 | 19 |
| 4-Methyl-2-pentanol | 4-Methylpentan-2-ol | Secondary | 132 | -90 | 0.808 | 15 |
| 2-Methyl-3-pentanol | 2-Methylpentan-3-ol | Secondary | 127 | - | 0.819 | - |
| 3-Methyl-3-pentanol | 3-Methylpentan-3-ol | Tertiary | 122 | -38 | 0.826 | - |
Table 2: Physical Properties of Dimethylbutanol and Ethylbutanol Isomers
| Isomer Name | IUPAC Name | Structure | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 20°C) | Water Solubility (g/L) |
| 2,2-Dimethyl-1-butanol | 2,2-Dimethylbutan-1-ol | Primary | 137 | <-15 | 0.828 | - |
| 2,3-Dimethyl-1-butanol | 2,3-Dimethylbutan-1-ol | Primary | 145 | - | - | - |
| 3,3-Dimethyl-1-butanol | 3,3-Dimethylbutan-1-ol | Primary | 143 | -60 | 0.844 (at 25°C) | Slightly Soluble |
| 2,3-Dimethyl-2-butanol | 2,3-Dimethylbutan-2-ol | Tertiary | 120-121 | -14 | 0.823 (at 25°C) | - |
| 3,3-Dimethyl-2-butanol | 3,3-Dimethylbutan-2-ol | Secondary | 120 | 5.6 | 0.812 | 25 |
| 2-Ethyl-1-butanol | 2-Ethylbutan-1-ol | Primary | 146 | -15 | 0.830 | 10 |
Below is a visualization of the structural diversity among the hexanol isomers.
Experimental Protocols for Characterization
Accurate characterization of hexanol isomers is essential for quality control and research. The following sections detail standard experimental protocols for determining key physical properties and for the separation and identification of isomers.
Determination of Boiling Point (Microscale Method)
This method is suitable for small quantities of liquid.
Materials:
-
Thiele tube or similar heating apparatus (e.g., aluminum block)
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Thermometer (calibrated)
-
Liquid sample of hexanol isomer
-
Heating source (e.g., Bunsen burner or hot plate)
-
Stand and clamps
Procedure:
-
Sample Preparation: Add a small amount (a few milliliters) of the hexanol isomer into the fusion tube.
-
Capillary Insertion: Place the sealed-end capillary tube into the fusion tube with the open end submerged in the liquid.
-
Apparatus Setup: Securely clamp the fusion tube to the thermometer, ensuring the sample and the thermometer bulb are at the same level. Immerse the setup in the Thiele tube containing heating oil, ensuring the oil level is above the sample level but below the top of the fusion tube.
-
Heating: Gently and slowly heat the side arm of the Thiele tube. Convection currents will ensure uniform temperature distribution.
-
Observation: As the temperature rises, air trapped in the capillary tube will slowly bubble out. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube.
-
Temperature Reading: Record the temperature at which this rapid stream of bubbles is observed. This is the boiling point of the liquid. For accuracy, allow the apparatus to cool slightly until the bubbling stops and the liquid just begins to enter the capillary tube; this temperature should be very close to the boiling point recorded during heating.
Assessment of Water Solubility
This protocol provides a qualitative and semi-quantitative measure of the solubility of hexanol isomers in water.
Materials:
-
Graduated test tubes with stoppers
-
Pipettes or burettes
-
Distilled water
-
Hexanol isomer sample
-
Vortex mixer
Procedure:
-
Initial Mixture: To a graduated test tube, add a precise volume of distilled water (e.g., 5.0 mL).
-
Titration with Alcohol: Using a pipette, add a small, known volume of the hexanol isomer (e.g., 0.1 mL) to the water.
-
Mixing: Stopper the test tube and shake vigorously (or use a vortex mixer) for 1-2 minutes to ensure thorough mixing.
-
Observation: Allow the mixture to stand and observe if a single, clear phase (soluble), a cloudy emulsion, or two distinct layers (insoluble) are formed.
-
Quantification (if soluble/partially soluble): Continue adding small, known increments of the hexanol isomer, mixing thoroughly after each addition, until the solution becomes saturated and a second phase (undissolved alcohol) persists.
-
Calculation: The total volume of alcohol added before saturation is reached can be used to calculate the approximate solubility in g/L.
Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Separation and Identification
GC-MS is a powerful technique for separating and identifying the various isomers of hexanol in a mixture.
Instrumentation and Columns:
-
Gas Chromatograph: Equipped with a flame ionization detector (FID) or coupled to a mass spectrometer (MS).
-
Column: A capillary column with a polar stationary phase is recommended for separating alcohol isomers. A common choice is a polyethylene glycol (PEG) phase (e.g., DB-WAX, CP-Wax). A non-polar column like a 5% phenyl-methylpolysiloxane (e.g., DB-5, HP-5MS) can also be used, but may provide less resolution for some isomers.
Typical GC-MS Parameters:
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 ratio)
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes
-
Ramp: Increase to 150 °C at a rate of 5 °C/min
-
Hold: Maintain 150 °C for 5 minutes
-
-
MS Parameters:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 35-200
-
Procedure:
-
Sample Preparation: Dilute the hexanol isomer mixture in a suitable solvent (e.g., dichloromethane or methanol) to an appropriate concentration (e.g., 100 ppm). If analyzing a pure isomer, a similar dilution is recommended.
-
Injection: Inject 1 µL of the prepared sample into the GC.
-
Data Acquisition: Acquire the data according to the specified GC-MS parameters.
-
Data Analysis:
-
Identification: Identify the peaks corresponding to the hexanol isomers by comparing their retention times to those of known standards. Confirm the identity of each isomer by matching its mass spectrum to a reference library (e.g., NIST).
-
Fragmentation Pattern: The mass spectra of alcohols often do not show a prominent molecular ion peak (m/z 102 for hexanol). Characteristic fragments result from alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and dehydration (loss of H₂O). The fragmentation pattern is unique to each isomer and is a key tool for identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are invaluable for the structural elucidation of hexanol isomers.
Sample Preparation:
-
Dissolve approximately 10-20 mg of the hexanol isomer in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
¹H NMR Spectroscopy:
-
The chemical shift of the proton on the hydroxyl group (-OH) is highly variable (typically 1-5 ppm) and often appears as a broad singlet. This peak can be confirmed by adding a drop of D₂O to the sample, which will cause the -OH peak to disappear due to proton-deuterium exchange.
-
Protons on the carbon bearing the hydroxyl group (H-C-OH) are deshielded and typically appear in the 3.4-4.0 ppm region.
-
The splitting patterns (multiplicity) of the signals provide information about the number of adjacent protons, which is crucial for distinguishing between isomers.
¹³C NMR Spectroscopy:
-
The carbon atom attached to the hydroxyl group is deshielded and resonates in the 60-80 ppm range, providing a clear marker for its location.
-
The number of distinct signals in the ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule, which helps to identify the isomer based on its symmetry.
Biological Activity and Relevance in Drug Development
While the primary industrial uses of hexanol isomers are as solvents and chemical intermediates, their biological properties are of increasing interest to pharmaceutical and life science researchers.
Toxicology and Metabolism
The toxicology of hexanol isomers is closely linked to their metabolism. Alcohols are typically metabolized in the liver by alcohol dehydrogenase to form aldehydes, which are then oxidized to carboxylic acids.
-
Neurotoxicity: A significant concern, particularly with isomers that can be metabolized to γ-diketones. n-Hexane is metabolized by cytochrome P450 to 2-hexanol, which is further oxidized to 2,5-hexanedione.[1][2] This metabolite is a potent neurotoxin responsible for the peripheral neuropathy observed in cases of chronic n-hexane exposure.[1][2] In contrast, this compound is considered to have low neurotoxic potential because its metabolism does not produce this type of diketone.[3] An experimental study on rats showed that 2-hexanol has a greater neurotoxic potency than n-hexane.[1]
Antimicrobial Activity
Certain hexanol isomers have demonstrated antimicrobial properties. A study investigating the vapor-phase activity of straight-chain isomers found that:
-
This compound vapor inhibited the growth of Gram-negative bacteria such as E. coli at concentrations above 150 ppm.
-
2-Hexanol and 3-Hexanol did not show significant antimicrobial activity under the same conditions.
This suggests that the position of the hydroxyl group is critical for the antibacterial efficacy of hexanol, with the primary alcohol being the most active among the straight-chain isomers.
Applications in Drug Delivery
Alcohols, including hexanol, are recognized as chemical penetration enhancers for transdermal drug delivery. They are thought to improve the permeation of drugs through the skin by disrupting the highly ordered lipid structure of the stratum corneum. The efficacy of an alcohol as a penetration enhancer is related to its carbon chain length. Hexanol, as a medium-chain alcohol, can increase the skin permeability of both hydrophilic and lipophilic drugs, making it a compound of interest in the formulation of topical and transdermal therapeutic systems.
Conclusion
The 17 structural isomers of hexanol exhibit a wide range of physical, chemical, and biological properties. This diversity makes them versatile compounds with numerous industrial applications. For researchers and professionals in the pharmaceutical sciences, an understanding of the specific characteristics of each isomer is crucial, particularly concerning their metabolism, toxicity, and potential as formulation excipients in drug delivery systems. The experimental protocols outlined in this guide provide a foundation for the accurate characterization and identification of these important C6 alcohols.
References
An In-depth Technical Guide to 1-Hexanol Degradation Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic pathways involved in the degradation of 1-hexanol. It covers the core aerobic and anaerobic routes, key enzymatic players, and quantitative data derived from cited literature. Detailed experimental protocols for assessing biodegradation and enzyme activity are also provided, alongside graphical representations of the key pathways and workflows to support research and development efforts.
Aerobic Degradation Pathways
Under aerobic conditions, the primary degradation pathway for this compound is a sequential oxidation process that converts the alcohol into a fatty acid, which then enters the central metabolic pathway of beta-oxidation.[1][2] This process is primarily mediated by two key enzymes: Alcohol Dehydrogenase (ADH) and Aldehyde Dehydrogenase (ALDH).
Initial Oxidation Steps
-
Oxidation to Hexanal: The first step is the oxidation of this compound to its corresponding aldehyde, hexanal. This reaction is catalyzed by an NAD⁺-dependent alcohol dehydrogenase (ADH).[1][2]
-
Oxidation to Hexanoic Acid: The intermediate, hexanal, is then rapidly oxidized to hexanoic acid by an NAD(P)⁺-dependent aldehyde dehydrogenase (ALDH).[1][2]
The overall initial oxidation can be summarized as: this compound → Hexanal → Hexanoic Acid
Beta-Oxidation of Hexanoic Acid
The resulting hexanoic acid, a six-carbon fatty acid, is subsequently catabolized through the beta-oxidation pathway. This cyclical process systematically shortens the fatty acid chain by two carbons during each cycle, producing acetyl-CoA, NADH, and FADH₂.
The beta-oxidation of hexanoyl-CoA (the activated form of hexanoic acid) involves four key steps:
-
Dehydrogenation: Acyl-CoA dehydrogenase introduces a double bond, producing FADH₂.
-
Hydration: Enoyl-CoA hydratase adds a water molecule across the double bond.
-
Oxidation: 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group, producing NADH.
-
Thiolysis: Thiolase cleaves the molecule, releasing one molecule of acetyl-CoA and a shortened acyl-CoA (butyryl-CoA).
This process repeats, ultimately converting one molecule of hexanoic acid into three molecules of acetyl-CoA, which can then enter the citric acid cycle for complete oxidation to CO₂ and H₂O.
References
Methodological & Application
Application Notes and Protocols: 1-Hexanol as a Solvent for Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 1-hexanol as a versatile and sustainable solvent for various organic reactions. Detailed protocols, quantitative data, and visual diagrams are presented to facilitate its adoption in research and development settings.
Properties of this compound as a Solvent
This compound is a linear primary alcohol with properties that make it an attractive solvent for a range of chemical transformations.[1][2] Its higher boiling point compared to shorter-chain alcohols allows for reactions to be conducted at elevated temperatures. While only slightly soluble in water, it is miscible with many common organic solvents.[3][4] Its character as a "green solvent" is gaining recognition due to its potential production from biomass and lower toxicity compared to many traditional solvents.[5][6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₄O | [1] |
| Molecular Weight | 102.17 g/mol | [1] |
| Boiling Point | 157-159 °C | [7] |
| Melting Point | -52 to -45 °C | [4] |
| Density | 0.814 g/cm³ (at 20 °C) | [4] |
| Solubility in Water | 0.59 g/100 mL (at 20 °C) | [3] |
| Flash Point | 65 °C | [3] |
| Appearance | Clear, colorless liquid | [2] |
Applications in Organic Synthesis
Biocatalytic Oxidation of this compound to Hexanal
The selective oxidation of primary alcohols to aldehydes is a crucial transformation in organic synthesis. Biocatalysis offers a mild and highly selective alternative to traditional chemical oxidants. Alcohol oxidase from the yeast Pichia pastoris has been shown to effectively catalyze the oxidation of this compound to hexanal.[8]
Experimental Protocol: Biocatalytic Oxidation of this compound
This protocol describes the oxidation of this compound to hexanal using a commercially available alcohol oxidase from Pichia pastoris.
Materials:
-
This compound
-
Alcohol oxidase from Pichia pastoris[1]
-
Catalase from bovine liver
-
Potassium phosphate buffer (100 mM, pH 7.5)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Gas chromatograph (GC) for analysis
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, prepare a biphasic system consisting of this compound and 100 mM potassium phosphate buffer (pH 7.5). The volume ratio can be varied to optimize the reaction.
-
To the aqueous phase, add alcohol oxidase from Pichia pastoris and catalase. Catalase is added to decompose the hydrogen peroxide byproduct, which can inhibit the alcohol oxidase.[8]
-
Stir the mixture vigorously at a controlled temperature (e.g., 25-30 °C) to ensure efficient mixing of the two phases.
-
Monitor the progress of the reaction by taking aliquots from the organic phase at regular intervals and analyzing them by GC.
-
Upon completion of the reaction, separate the organic layer.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
The resulting solution contains the product, hexanal, which can be purified further if necessary.
Table 2: Biocatalytic Oxidation of this compound - Representative Data
| Substrate | Biocatalyst | Co-catalyst | Reaction Time (h) | Conversion (%) | Product | Reference(s) |
| This compound | Alcohol Oxidase (Pichia pastoris) | Catalase | 24 | High | Hexanal | [8] |
Logical Workflow for Biocatalytic Oxidation
Caption: Workflow for the biocatalytic oxidation of this compound.
Lipase-Catalyzed Esterification
This compound is an excellent substrate for lipase-catalyzed esterification reactions, which are widely used in the production of flavors, fragrances, and biofuels. These enzymatic reactions offer high selectivity and operate under mild conditions. Candida antarctica lipase B (CALB) is a commonly used and highly efficient biocatalyst for this transformation.[3][9]
Experimental Protocol: Lipase-Catalyzed Esterification of Oleic Acid with this compound
This protocol describes the synthesis of hexyl oleate, a valuable biolubricant, using immobilized CALB.
Materials:
-
Oleic acid
-
This compound
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
n-Heptane (or solvent-free)
-
Molecular sieves (optional, for water removal)
-
High-performance liquid chromatography (HPLC) or GC for analysis
Procedure:
-
In a temperature-controlled reaction vessel, dissolve oleic acid and this compound in a suitable organic solvent like n-heptane, or perform the reaction solvent-free.
-
Add the immobilized lipase to the reaction mixture. The amount of enzyme will depend on the specific activity of the preparation.
-
If desired, add molecular sieves to remove the water produced during the reaction, which can shift the equilibrium towards the product.
-
Incubate the mixture at a specific temperature (e.g., 40-60 °C) with constant stirring.
-
Monitor the conversion of oleic acid by analyzing samples of the reaction mixture by HPLC or GC.
-
Once the desired conversion is reached, recover the immobilized enzyme by filtration for potential reuse.
-
The product, hexyl oleate, can be purified from the reaction mixture by distillation or chromatography.
Table 3: Lipase-Catalyzed Esterification with this compound - Representative Data
| Carboxylic Acid | Lipase | Solvent | Temperature (°C) | Reaction Time (h) | Conversion (%) | Reference(s) |
| Oleic Acid | Candida antarctica Lipase B | Solvent-free | 60 | 6 | >99 | [9] |
| Octanoic Acid | Candida antarctica Lipase B | n-Heptane | 50 | 8 | ~95 | [10] |
| Valeric Acid | Rhizomucor miehei Lipase | Water (micellar) | 40 | 24 | ~80 | [1] |
Reaction Scheme: Lipase-Catalyzed Esterification
Caption: Lipase-catalyzed esterification of oleic acid with this compound.
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura and Heck)
While specific literature examples of Suzuki-Miyaura and Heck reactions conducted in this compound as the primary solvent are limited, its properties suggest it could be a viable "green" alternative to more traditional solvents like toluene, DMF, or dioxane, particularly for high-temperature reactions. Alcohols, in general, can act as both solvent and a mild reducing agent for the in-situ formation of the active Pd(0) catalyst.
General Application Note for Cross-Coupling Reactions:
This compound's high boiling point makes it suitable for cross-coupling reactions that require elevated temperatures to proceed at a reasonable rate, especially with less reactive aryl chlorides or bromides. Its polar nature can help in the dissolution of the inorganic base and the organometallic reagents. The following are generalized protocols that can serve as a starting point for optimization.
Representative Protocol: Suzuki-Miyaura Coupling in this compound
This protocol is a general guideline for the coupling of an aryl halide with a phenylboronic acid.
Materials:
-
Aryl halide (e.g., 4-bromoanisole)
-
Phenylboronic acid
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)
-
Ligand (if necessary, e.g., PPh₃, SPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
This compound
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add the aryl halide, phenylboronic acid, base, palladium catalyst, and ligand (if used).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed this compound via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Table 4: Representative Conditions for Suzuki-Miyaura Coupling
| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | This compound (proposed) | 110 | Optimization Required |
| Aryl Bromide | Phenylboronic acid | Pd/C | NaOH | Ethanol/Water | 76 | High |
Note: Data for ethanol/water is provided for comparison as a similar protic solvent system.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Representative Protocol: Heck Coupling in this compound
This protocol provides a general method for the coupling of an aryl iodide with an alkene.
Materials:
-
Aryl iodide (e.g., 4-iodoanisole)
-
Alkene (e.g., butyl acrylate)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Base (e.g., Et₃N, K₂CO₃)
-
This compound
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a sealable reaction tube, combine the aryl iodide, alkene, base, and palladium catalyst.
-
Flush the tube with an inert gas.
-
Add degassed this compound.
-
Seal the tube and heat the reaction mixture to a high temperature (e.g., 120-140 °C) with stirring.
-
Monitor the reaction by GC-MS.
-
After the reaction is complete, cool to room temperature.
-
Dilute the mixture with an organic solvent and filter to remove the palladium catalyst and any inorganic salts.
-
Wash the filtrate with water and brine, dry, and concentrate.
-
Purify the product by column chromatography or distillation.
Table 5: Representative Conditions for Heck Coupling
| Aryl Halide | Alkene | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| 4-Iodoanisole | Butyl Acrylate | Pd(OAc)₂ | Et₃N | This compound (proposed) | 120 | Optimization Required |
| Iodobenzene | Styrene | Pd(OAc)₂ | K₂CO₃ | NMP/Water | 150 | 53 |
Note: Data for NMP/water is provided for comparison as a high-boiling polar solvent system.
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions. It can cause skin and eye irritation.[11] Always work in a well-ventilated fume hood and wear personal protective equipment, including safety glasses, gloves, and a lab coat.
Conclusion
This compound is a promising and versatile solvent for a variety of organic reactions. Its favorable physical properties, combined with its potential as a renewable resource, make it an excellent candidate for developing greener and more sustainable chemical processes. The provided protocols and data serve as a valuable resource for researchers looking to incorporate this compound into their synthetic workflows. Further exploration of its use in a wider range of reactions, particularly in palladium-catalyzed cross-couplings, is warranted.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. bluetigerscientific.com [bluetigerscientific.com]
- 3. Selective synthesis of triacylglycerols by the ADS-17-supported Candida antarctica lipase B through esterification of oleic acid and glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Heck Reaction in Ionic Liquids: Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
Application Notes and Protocols: Use of 1-Hexanol in Esterification Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Hexanol is a primary alcohol commonly employed in the synthesis of hexyl esters through esterification. This reaction, which combines a carboxylic acid and an alcohol, is fundamental in organic chemistry for producing esters with diverse applications. Hexyl esters are valued for their use as fragrances, flavoring agents, and high-grade solvents.[1] In the pharmaceutical and drug development sectors, the addition of a hexyl ester moiety can increase a drug's lipophilicity, a critical factor for improving membrane permeability and bioavailability, forming the basis of many prodrug strategies.[2] This document provides detailed application notes, experimental protocols, and quantitative data for the esterification of this compound using both enzymatic and chemical catalysis.
Application Notes
Esterification is a reversible reaction that typically requires a catalyst to proceed at a practical rate.[3] The choice of catalyst and reaction conditions significantly impacts yield, selectivity, and environmental footprint.
Fischer-Speier Esterification
This classic method involves reacting a carboxylic acid with an alcohol, such as this compound, in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid.[4][5] The reaction equilibrium is typically shifted towards the product by using an excess of one reactant or by removing water as it is formed, often through azeotropic distillation with a Dean-Stark apparatus.[5] While effective, this method can be harsh, potentially degrading sensitive substrates.
Lipase-Catalyzed Esterification
Biocatalysis using lipases offers a green and highly selective alternative to traditional acid catalysis.[6] Lipases operate under mild conditions (e.g., lower temperatures and neutral pH), which preserves the integrity of complex molecules often found in drug development.[7] These enzymes can exhibit high selectivity for primary alcohols like this compound, avoiding reactions with secondary or tertiary alcohols.[7][8] Immobilized lipases, such as Novozym 435, are particularly advantageous as they can be easily recovered and reused for multiple cycles, enhancing process economy.[9][10]
Solid Acid-Catalyzed Esterification
To bridge the gap between homogeneous and enzymatic catalysis, solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst), have proven effective.[11][12] These catalysts are non-corrosive, reusable, and easily separated from the reaction mixture, simplifying product purification.[12] They have been successfully used in the esterification of various carboxylic acids with this compound, demonstrating high conversion rates.[11][13]
Applications in Drug Development
The synthesis of ester prodrugs is a well-established strategy to enhance the therapeutic properties of active pharmaceutical ingredients (APIs).[2][14] By esterifying a polar drug molecule with this compound, its lipophilicity is increased, which can improve its absorption and ability to cross cellular membranes.[2] For instance, the synthesis of hexyl-ester derivatives of gallic acid has been explored to increase its bioavailability and cytotoxic activity against cancer cell lines.[15] Once absorbed, the ester bond is cleaved by endogenous esterase enzymes, releasing the active parent drug.[2]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the esterification of this compound under different catalytic conditions.
Table 1: Lipase-Catalyzed Esterification of Various Acids with this compound
| Carboxylic Acid | Lipase Catalyst | Molar Ratio (Acid:Alcohol) | Temperature (°C) | Solvent | Reaction Time | Conversion/Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Valeric Acid | Rhizomucor miehei | 1:1 | 30 | Aqueous buffer + Surfactant | - | >99 | [8] |
| Formic Acid | Novozym 435 (15 g/L) | 1:5 | 40 | 1,2-dichloroethane | 1.5 h | 98.28 | [9][10] |
| Hexanoic Acid | CALB@COF-MCs-SH | - | - | Biphasic system | 2 h | 95 |[6] |
Table 2: Acid-Catalyzed Esterification of Various Acids with this compound
| Carboxylic Acid | Acid Catalyst | Molar Ratio (Acid:Alcohol) | Temperature (°C) | Reaction Time | Conversion/Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Acrylic Acid | Amberlyst-131 | 1:3 | 85 | - | ~50 | [11] |
| Acetic Acid | Purolite CT-124 | 1:3 | 80 | 75 min | 100 | [16] |
| Hexanoic Acid | 5 wt% Re/γ-Al₂O₃ | - | 220 | 3 h | 40 (Hexyl Hexanoate) |[17][18] |
Visualizations
The following diagrams illustrate key mechanisms and workflows related to this compound esterification.
Caption: General mechanism of Fischer-Speier Esterification.
Caption: Experimental workflow for lipase-catalyzed esterification.
Caption: Experimental workflow for solid acid-catalyzed esterification.
Experimental Protocols
Protocol 1: Lipase-Catalyzed Synthesis of Hexyl Formate
This protocol is adapted from the lipase-catalyzed esterification of formic acid with this compound.[9][10]
Materials:
-
Formic acid
-
This compound
-
Novozym 435 (immobilized Candida antarctica lipase B)
-
1,2-dichloroethane (solvent)
-
Reaction vessel (e.g., 25 mL screw-capped flask)
-
Shaking incubator or magnetic stirrer with heating
-
Equipment for analysis (e.g., Gas Chromatography)
Procedure:
-
Reactant Preparation: In a 25 mL reaction vessel, prepare the reaction mixture. For a final volume of 10 mL, add this compound and formic acid to achieve a molar ratio of 5:1.
-
Solvent and Catalyst Addition: Add 1,2-dichloroethane as the solvent. Add Novozym 435 to the mixture to a final concentration of 15 g/L.
-
Reaction Incubation: Securely cap the vessel and place it in a shaking incubator set to 40°C and 200 rpm.
-
Reaction Time: Allow the reaction to proceed for 1.5 hours.
-
Monitoring: Take aliquots at regular intervals to monitor the conversion of the limiting reactant (formic acid) by Gas Chromatography (GC).
-
Catalyst Recovery: Upon completion, separate the immobilized enzyme from the reaction mixture by simple filtration. The catalyst can be washed with solvent and dried for reuse.
-
Product Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude hexyl formate. Further purification can be achieved by distillation if required.
Protocol 2: Solid Acid-Catalyzed Synthesis of Hexyl Acetate
This protocol describes a general procedure for esterification using an ion-exchange resin, based on methods for synthesizing esters with this compound.[11][16][19]
Materials:
-
Acetic acid
-
This compound
-
Amberlyst-15 or Purolite CT-124 (pre-dried)
-
Toluene (optional, for azeotropic water removal)
-
Round-bottom flask
-
Reflux condenser
-
Dean-Stark apparatus (optional)
-
Heating mantle with magnetic stirring
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Equipment for analysis (GC, NMR)
Procedure:
-
Reactor Setup: Assemble a round-bottom flask with a magnetic stir bar, reflux condenser, and heating mantle. If removing water azeotropically, include a Dean-Stark apparatus between the flask and condenser.
-
Charging the Reactor: To the flask, add acetic acid and this compound (e.g., in a 1:2 or 1:3 molar ratio). Add the ion-exchange resin catalyst (typically 5-10% by weight of the limiting reactant). Add toluene if using the Dean-Stark apparatus.
-
Reaction: Heat the mixture to reflux (the temperature will depend on the solvent, typically 80-120°C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by analyzing small aliquots using Thin Layer Chromatography (TLC) or GC until the starting material is consumed or equilibrium is reached. If using a Dean-Stark trap, monitor the collection of water.
-
Catalyst Removal: Once the reaction is complete, cool the mixture to room temperature. Remove the solid catalyst by filtration, washing the resin with a small amount of solvent (e.g., ethyl acetate or toluene).
-
Aqueous Workup: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The resulting crude hexyl acetate can be purified by fractional distillation under reduced pressure to yield the final product. Confirm purity and structure using GC and NMR spectroscopy.
References
- 1. Ester - Wikipedia [en.wikipedia.org]
- 2. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. par.nsf.gov [par.nsf.gov]
- 8. Lipase-catalyzed esterification in water enabled by nanomicelles. Applications to 1-pot multi-step sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel and highly efficient lipase-catalyzed esterification of formic acid with hexanol for waste gas reutilization [hero.epa.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. scholar.ui.ac.id [scholar.ui.ac.id]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis of this compound/Hexyl hexanoate Mixtures from Grape Pomace: Insights on Diesel Engine Performances at High Bio-Blendstock Loadings [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 1-Hexanol as a Precursor for Plasticizer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Hexanol, a six-carbon straight-chain alcohol, is a versatile chemical intermediate with significant applications in various industries. One of its primary uses is as a precursor in the synthesis of plasticizers, which are additives that increase the flexibility, durability, and workability of polymeric materials. The most common application of these plasticizers is in polyvinyl chloride (PVC) formulations, transforming the otherwise rigid polymer into a pliable material suitable for a vast range of products, from medical devices and tubing to flooring and cable insulation.
The synthesis of plasticizers from this compound typically involves an esterification reaction with a suitable carboxylic acid or its anhydride. A prominent example is the reaction of this compound with phthalic anhydride to produce di-n-hexyl phthalate (DnHP), a high-performance plasticizer. The selection of the appropriate catalyst and reaction conditions is crucial for achieving high yields and purity of the final product. This document provides detailed application notes and experimental protocols for the synthesis of plasticizers derived from this compound, with a focus on di-n-hexyl phthalate.
Data Presentation
| Property | Di-n-hexyl Phthalate (DnHP) | Di(2-ethylhexyl) Phthalate (DEHP) (for comparison) |
| Physical State | Clear, oily liquid | Colorless, viscous liquid |
| Molecular Formula | C20H30O4 | C24H38O4 |
| Molecular Weight | 334.45 g/mol | 390.56 g/mol |
| Boiling Point | 340-350 °C | ~385 °C |
| Melting Point | -58 °C | -50 °C |
| Density | ~1.011 g/cm³ | ~0.986 g/cm³ |
| Water Solubility | Very low | Insoluble |
| Purity (Typical) | ≥97%[1] | Various grades available |
| Tensile Strength of Plasticized PVC (typical) | Data not readily available | Decreases with increasing concentration[2][3] |
| Elongation at Break of Plasticized PVC (typical) | Data not readily available | Increases with increasing concentration[3] |
| Hardness (Shore A) of Plasticized PVC (typical) | Data not readily available | Decreases with increasing concentration |
| Migration Rate from PVC | Data not readily available | Dependent on conditions; can be significant[4][5][6] |
| Thermal Stability of Plasticized PVC | Data not readily available | Generally good, but can degrade at high temperatures[7][8][9] |
Signaling Pathways and Experimental Workflows
Synthesis of Di-n-hexyl Phthalate from this compound
The synthesis of di-n-hexyl phthalate (DnHP) from this compound and phthalic anhydride is a two-step esterification process. The first step, the formation of the monoester, is a rapid and non-catalytic reaction. The second step, the conversion of the monoester to the diester, is a slower equilibrium reaction that requires a catalyst and the removal of water to drive the reaction to completion.
Caption: General workflow for the synthesis of Di-n-hexyl Phthalate.
Experimental Protocols
Synthesis of Di-n-hexyl Phthalate (DnHP)
This protocol describes the laboratory-scale synthesis of di-n-hexyl phthalate from this compound and phthalic anhydride using sulfuric acid as a catalyst.
Materials:
-
Phthalic anhydride (C₈H₄O₃)
-
This compound (C₆H₁₄O)
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium carbonate (Na₂CO₃), 20% aqueous solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
n-Hexane
-
Round-bottom flask equipped with a condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a condenser and magnetic stirrer, combine 4 mmol of phthalic anhydride and 20 mmol of this compound.[10] This represents a significant molar excess of the alcohol to drive the reaction towards the formation of the diester.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture. The amount of catalyst can be optimized, but a typical starting point is a few drops.
-
Esterification Reaction: Heat the reaction mixture to reflux with constant stirring. The reaction is typically refluxed for 5 hours.[10] During this time, the esterification of the monoester to the diester occurs, with the formation of water as a byproduct.
-
Cooling and Catalyst Separation: After the reflux period, cool the reaction mixture to room temperature. If a solid catalyst were used, it would be separated by filtration at this stage.[10]
-
Neutralization: Transfer the cooled mixture to a separatory funnel and add 100 mL of a 20% aqueous solution of sodium carbonate to neutralize the acidic catalyst and any unreacted phthalic anhydride.[10] Shake the funnel vigorously, periodically venting to release any pressure buildup.
-
Extraction: Extract the organic layer with two 50 mL portions of dichloromethane.[10] Combine the organic extracts.
-
Drying: Dry the combined organic layer over anhydrous sodium sulfate to remove any residual water.
-
Solvent Removal: Remove the dichloromethane using a rotary evaporator to yield the crude di-n-hexyl phthalate.
-
Purification: Purify the crude product by column chromatography on silica gel. Elute the column with a mixture of ethyl acetate and n-hexane (e.g., a 1:15 v/v ratio) to isolate the pure di-n-hexyl phthalate.[10]
-
Product Characterization: The final product can be characterized by techniques such as ¹H NMR and ¹³C NMR to confirm its structure and purity. The yield of the purified product can be determined by weight. A reported yield for a similar procedure is 72.5%.[10]
Conclusion
This compound is a valuable and versatile precursor for the synthesis of plasticizers, particularly di-n-hexyl phthalate. The esterification reaction with phthalic anhydride, facilitated by an acid catalyst, provides a straightforward route to this high-performance plasticizer. The detailed protocol provided in these application notes offers a reproducible method for the laboratory-scale synthesis of DnHP. While specific performance data for DnHP in PVC applications is limited in publicly available literature, the properties of the closely related DEHP suggest that DnHP is likely to be an effective plasticizer. Further research and testing are encouraged to fully characterize the performance of DnHP in various polymer formulations, which could lead to its broader application in materials science and industrial manufacturing.
References
- 1. Mechanical and Processing Properties of Plasticised PVC/Wood Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. kgt88.com [kgt88.com]
- 4. Reducing the migration of di-2-ethylhexyl phthalate from polyvinyl chloride medical devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. redalyc.org [redalyc.org]
- 9. researchgate.net [researchgate.net]
- 10. Comparative study of the leachability of di(2-ethylhexyl) phthalate and tri(2-ethylhexyl) trimellitate from haemodialysis tubing [pubmed.ncbi.nlm.nih.gov]
Application Notes: 1-Hexanol in Fragrance and Flavor Synthesis
Introduction
1-Hexanol (CAS: 111-27-3) is a six-carbon, straight-chain primary alcohol that serves as a versatile and crucial building block in the fragrance and flavor industries.[1][2] While this compound itself possesses a mild, green, and slightly fruity odor, its primary value lies in its role as a precursor for the synthesis of various hexyl esters.[1][3] These esters, such as hexyl acetate and hexyl butyrate, are prized for their characteristic fruity and floral notes, which are essential components in a wide range of consumer products, including perfumes, cosmetics, and food flavorings.[1][4][5] this compound is found naturally in various fruits like apples and strawberries and is also a component of the odor of freshly mown grass.[4][6]
This document provides detailed application notes and protocols for researchers and scientists on the use of this compound in the synthesis of fragrance and flavor compounds.
Physicochemical and Sensory Data
A comprehensive understanding of this compound's properties is fundamental to its application in synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₁₄O | [7] |
| Molar Mass | 102.177 g·mol⁻¹ | [6] |
| Appearance | Colorless liquid | [6][8] |
| Density | 0.82 g·cm⁻³ (at 20 °C) | [6][7] |
| Boiling Point | 157 °C (315 °F; 430 K) | [6][7] |
| Melting Point | -45 °C (-49 °F; 228 K) | [6][7] |
| Solubility in Water | 5.9 g/L (at 20 °C) | [6][7] |
| Flash Point | 149 °F (65 °C) | [8] |
| Odor Threshold | 5.2 ppm (in 9.4% w/w grain spirits) |[8][9] |
Table 2: Sensory Profile of this compound and a Key Derivative
| Compound | Odor Descriptors | Application Notes | Source |
|---|---|---|---|
| This compound | Green, herbaceous, woody, mild, sweet, fruity.[3] | Component of freshly mown grass scent; used directly in small amounts for green nuances.[6][9] | [3][6][9] |
| Hexyl Acetate | Crisp, fruity-green, apple- and pear-like, sweet.[4] | Widely used as a top-note modifier in fragrances to add brightness and a natural green character to citrus, fruity, and floral accords. Also used as a flavoring agent.[4][10] |[4][10] |
Synthesis of Fragrance and Flavor Esters
The most significant application of this compound in this field is its conversion to esters through esterification. This reaction typically involves reacting this compound with a carboxylic acid in the presence of an acid catalyst, a process known as Fischer esterification.[1] Alternatively, enzymatic methods using lipases offer a greener, more sustainable approach.[11][12]
Logical Relationship: From Alcohol to Aroma
The chemical structure of this compound is directly linked to the sensory profile of its ester derivatives. The six-carbon "hexyl" backbone provides a characteristic green and fruity base, which is then modified by the choice of carboxylic acid to produce a wide spectrum of aromas.
Caption: Logical flow from this compound to the final aroma profile of its ester.
Experimental Protocols
Protocol 1: Chemical Synthesis of Hexyl Acetate via Fischer Esterification
This protocol describes the synthesis of hexyl acetate, a common fragrance and flavor ester, from this compound and acetic acid using an acid catalyst.[4]
Materials:
-
This compound
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid (H₂SO₄) or other acid catalyst
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus
-
Boiling chips
Workflow for Fischer Esterification
Caption: General experimental workflow for the synthesis of hexyl acetate.
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound and a molar excess of glacial acetic acid (e.g., 1.5 to 2 equivalents). Add a few boiling chips.
-
Catalyst Addition: While swirling, cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 5-10 drops).
-
Reflux: Attach a reflux condenser and heat the mixture gently in a heating mantle. Maintain a steady reflux for 45-60 minutes. The reaction progress can be monitored using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Cooling: Allow the flask to cool to room temperature, then chill it in an ice bath.
-
Workup and Neutralization: Transfer the cooled mixture to a separatory funnel containing deionized water.
-
Separate the aqueous layer. Wash the organic layer sequentially with two portions of 5% sodium bicarbonate solution to neutralize the unreacted acetic acid and the sulfuric acid catalyst. Caution: Vent the separatory funnel frequently as carbon dioxide gas will be evolved.
-
Wash the organic layer with a portion of saturated brine to remove residual water and water-soluble impurities.
-
Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter the drying agent and purify the crude hexyl acetate by simple distillation, collecting the fraction that boils at approximately 155-156 °C.[10]
-
Characterization: Confirm the product's identity and purity using techniques such as GC-MS, NMR spectroscopy, and IR spectroscopy. Characterize the final product by its distinct fruity (apple/pear) odor.[4]
Protocol 2: Enzymatic Synthesis of Hexyl Esters via Transesterification
This protocol describes a "green chemistry" approach using an immobilized lipase to catalyze the synthesis of hexyl acetate via transesterification between this compound and an acyl donor like triacetin. This method avoids harsh acid catalysts and often proceeds under milder conditions.[11]
Materials:
-
This compound
-
Triacetin (or another suitable acyl donor)
-
Immobilized Lipase (e.g., from Mucor miehei or Rhizopus oligosporus)[5][11]
-
Anhydrous n-hexane or other suitable organic solvent
-
Molecular sieves (to remove water by-product)
-
Shaking incubator or stirred-tank reactor
-
Filtration setup to recover the enzyme
Procedure:
-
Reaction Setup: In a sealed flask, dissolve this compound and triacetin in anhydrous n-hexane. A substrate molar ratio of triacetin to hexanol of approximately 2.7:1 has been shown to be effective.[11]
-
Enzyme Addition: Add the immobilized lipase to the mixture (e.g., 30-40% by weight of substrates).[11] Add activated molecular sieves to adsorb the water produced during the reaction, which helps drive the equilibrium towards the product.
-
Incubation: Place the flask in a shaking incubator set to an optimal temperature (e.g., 50-55 °C) and agitation speed (e.g., 200 rpm).[11]
-
Reaction Monitoring: Allow the reaction to proceed for the optimized time (e.g., 7-8 hours).[11] Monitor the conversion of this compound to hexyl acetate periodically by taking aliquots and analyzing them via GC.
-
Enzyme Recovery: After the reaction, recover the immobilized lipase by simple filtration. The enzyme can be washed with fresh solvent and reused for subsequent batches.
-
Product Isolation: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude ester can be further purified by vacuum distillation if required to remove unreacted starting materials.
-
Characterization: Analyze the final product for purity and identity using GC-MS and other spectroscopic methods.
Reaction Pathway Visualization
The Fischer esterification is a classic acid-catalyzed reaction. The key steps involve the protonation of the carboxylic acid, nucleophilic attack by the alcohol, and subsequent elimination of water.
Caption: Simplified reaction pathway for Fischer Esterification of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Hexyl Acetate (142-92-7) — Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. webqc.org [webqc.org]
- 8. This compound | C6H14O | CID 8103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. Hexyl acetate - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. KR102074660B1 - Novel Method for Enzymatic Synthesis of Hexyl Formate - Google Patents [patents.google.com]
Application Notes and Protocols for the Use of 1-Hexanol in Surfactant Synthesis
Introduction
1-Hexanol, a six-carbon primary alcohol [CH₃(CH₂)₅OH], serves as a versatile and fundamental building block in the chemical industry for the synthesis of surface-active agents.[1][2] Its six-carbon aliphatic chain provides the necessary hydrophobicity, which, when combined with a hydrophilic headgroup, imparts the amphiphilic character required for surfactant activity. This document provides detailed application notes and experimental protocols for the synthesis of anionic and non-ionic surfactants derived from this compound, intended for researchers, scientists, and professionals in drug development and materials science.
Application Note 1: Synthesis of Anionic Surfactants - Sodium Hexyl Sulfate
Anionic surfactants are a major class of detergents where the hydrophilic headgroup carries a negative charge. Fatty alcohols like this compound are key raw materials for producing alkyl sulfates, a prominent type of anionic surfactant.[3] The synthesis involves the sulfation of the alcohol's hydroxyl group, followed by neutralization to form the corresponding salt.
Data Presentation: Physicochemical Properties of Sodium Hexyl Sulfate
The performance of a surfactant is defined by several key parameters, notably its ability to lower surface tension and form micelles at a specific concentration.
| Property | Value | Conditions | Reference |
| Chemical Name | Sodium Hexyl Sulfate | - | [4] |
| Molecular Formula | C₆H₁₃NaO₄S | - | [5] |
| Critical Micelle Concentration (CMC) | ~420-517 mM | Aqueous solution, no excess salt | [1] |
| Aggregation Behavior | Forms predominantly spherical, disorganized aggregates. | In the absence of excess salt. | [6] |
Experimental Protocol: Synthesis of Sodium Hexyl Sulfate
This protocol describes a laboratory-scale synthesis of sodium hexyl sulfate via the sulfation of this compound using a sulfur trioxide-amine complex, which is a common and relatively mild sulfating agent.[7]
Materials:
-
This compound (C₆H₁₄O)
-
Sulfur trioxide-trimethylamine complex (SO₃·N(CH₃)₃) or Sulfur trioxide-pyridine complex
-
Anhydrous Dichloromethane (DCM) or other suitable aprotic solvent
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Nitrogen gas (inert atmosphere)
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Rotary evaporator
-
Standard glassware for workup (separatory funnel, beakers, etc.)
Procedure:
-
Reaction Setup: Assemble a dry, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel under a nitrogen atmosphere.
-
Reactant Preparation: Dissolve this compound (1 equivalent) in anhydrous dichloromethane inside the flask.
-
Sulfation: In a separate flask, dissolve the sulfur trioxide-trimethylamine complex (1.1 equivalents) in anhydrous DCM. Transfer this solution to the dropping funnel.
-
Reaction: Cool the this compound solution to 0-5°C using an ice bath. Add the SO₃·N(CH₃)₃ solution dropwise from the dropping funnel over 1-2 hours, ensuring the temperature does not exceed 10°C.
-
Reaction Monitoring: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Neutralization: Once the reaction is complete, cool the mixture again in an ice bath. Slowly add a stoichiometric amount of aqueous sodium hydroxide (1N solution) to neutralize the resulting hexyl sulfuric acid. Monitor the pH to ensure it reaches ~7-8.
-
Workup: Transfer the mixture to a separatory funnel. The aqueous layer containing the sodium hexyl sulfate is separated. The organic layer is extracted once more with deionized water.
-
Purification: Combine the aqueous extracts. The solvent (water) can be removed under reduced pressure using a rotary evaporator to yield the solid sodium hexyl sulfate. The crude product can be further purified by recrystallization if necessary.
-
Drying and Storage: Dry the final product under vacuum. Store in a desiccator.
Visualization: Synthesis Workflow for Sodium Hexyl Sulfate
Caption: Workflow for the synthesis of Sodium Hexyl Sulfate.
Application Note 2: Synthesis of Non-ionic Surfactants - this compound Ethoxylates
Non-ionic surfactants do not have a net electrical charge and are known for their excellent emulsifying properties, stability in hard water, and low foaming potential.[8] They are synthesized by the ethoxylation of a hydrophobic starting material, such as this compound.[9] The length of the polyoxyethylene chain can be controlled to tune the surfactant's properties, such as its hydrophile-lipophile balance (HLB).
Data Presentation: Typical Properties of Short-Chain Alcohol Ethoxylates
Specific data for this compound ethoxylates is not widely tabulated. However, the properties can be reliably inferred from homologous series, such as the C8 alcohol ethoxylates shown below. Increasing the number of ethoxylate (EO) units generally increases water solubility and the CMC.
| Property | C8E4 (n-octyl tetraethylene glycol ether) | Expected Trend for C6 Surfactants | Reference |
| Chemical Name | Poly(oxy-1,2-ethanediyl), α-octyl-ω-hydroxy- | Poly(oxy-1,2-ethanediyl), α-hexyl-ω-hydroxy- | - |
| CMC | ~9.1 mM | Higher than C8 analog with same EO units | [10] |
| Surface Tension at CMC (γ_CMC) | ~30 mN/m | Similar to C8 analog | [11] |
| Solubility | Water soluble | Dependent on the number of EO units | [8] |
Experimental Protocol: Synthesis of this compound Ethoxylates
This protocol describes the base-catalyzed ethoxylation of this compound. This reaction involves ethylene oxide, a toxic and explosive gas, and must be conducted with extreme caution in a specialized high-pressure reactor (autoclave) by trained personnel.[12]
Materials:
-
This compound (C₆H₁₄O)
-
Ethylene Oxide (C₂H₄O)
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) as catalyst
-
Nitrogen gas (for purging)
-
Phosphoric acid or acetic acid (for neutralization)
Equipment:
-
High-pressure stainless-steel autoclave reactor equipped with a stirrer, gas inlet, sampling valve, temperature and pressure controls.
-
Ethylene oxide feeding system with a mass flow controller.
-
Vacuum pump.
Procedure:
-
Catalyst Loading and Dehydration: Charge the autoclave with this compound and the catalyst (e.g., 0.2-1.0% w/w KOH). Seal the reactor.
-
Purging: Purge the reactor multiple times with high-purity nitrogen to remove all oxygen.
-
Heating and Dehydration: Heat the mixture to 100-120°C under vacuum to remove any traces of water, which can lead to the formation of unwanted polyethylene glycol (PEG) byproducts.
-
Initiation of Ethoxylation: After dehydration, break the vacuum with nitrogen and heat the reactor to the desired reaction temperature (typically 120-180°C).
-
Ethylene Oxide Addition: Introduce ethylene oxide into the reactor at a controlled rate. The pressure is typically maintained between 2-5 bar. The reaction is highly exothermic, and the addition rate must be controlled to maintain a stable temperature.
-
Reaction Progression: The required amount of ethylene oxide is added based on the target degree of ethoxylation (the number of EO units per alcohol molecule).
-
Digestion: After all the ethylene oxide has been added, the reaction mixture is "digested" by maintaining the temperature for an additional 1-2 hours to ensure complete reaction of the ethylene oxide.
-
Cooling and Neutralization: Cool the reactor to below 80°C. Neutralize the catalyst by adding a stoichiometric amount of an acid (e.g., phosphoric or acetic acid). This precipitates the catalyst as a salt.
-
Purification: The final product, a mixture of ethoxymers, can be filtered to remove the catalyst salts. The result is a clear, often viscous liquid.
Visualization: Synthesis Workflow for this compound Ethoxylates
Caption: Workflow for the synthesis of this compound Ethoxylates.
References
- 1. scispace.com [scispace.com]
- 2. nbinno.com [nbinno.com]
- 3. atamankimya.com [atamankimya.com]
- 4. echemi.com [echemi.com]
- 5. Sodium Hexyl Sulfate | C6H13NaO4S | CID 23678858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Simulations of micellization of sodium hexyl sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemical Sulfation of Small Molecules – Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Synthesis and Properties of Primary Alcohol Ethoxylates Using Different Catalytic Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research-portal.uu.nl [research-portal.uu.nl]
- 11. Synthesis, characterization, and functional evaluation of branched dodecyl phenol polyoxyethylene ethers: a novel class of surfactants with excellent wetting properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. US4223163A - Process for making ethoxylated fatty alcohols with narrow polyethoxy chain distribution - Google Patents [patents.google.com]
Application Notes and Protocols: The Role of 1-Hexanol in Nanoparticle Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the multifaceted role of 1-hexanol in the synthesis of various nanoparticles. Detailed experimental protocols and quantitative data are presented to facilitate the replication and further development of these methods in research and drug development settings.
Introduction: The Versatile Functions of this compound in Nanosynthesis
This compound (CH₃(CH₂)₅OH) is a six-carbon straight-chain alcohol that has emerged as a key reagent in the controlled synthesis of nanoparticles. Its utility stems from its versatile functions as a:
-
Co-solvent: Modifying the polarity of the reaction medium to control precursor solubility, hydrolysis, and condensation rates.
-
Co-surfactant: In microemulsion systems, this compound enhances the stability and flexibility of reverse micelles, which act as nanoreactors for particle formation.
-
Shape-Directing Agent: Influencing the morphology of nanoparticles by selectively adsorbing to specific crystal facets, thereby guiding their growth.
-
Linker Molecule: In the form of 6-mercapto-1-hexanol, it serves as a bifunctional linker for the surface modification and functionalization of nanoparticles, particularly for biomedical applications.
This document details the practical application of this compound in the synthesis of metallic, metal oxide, and semiconductor nanoparticles, with a focus on experimental procedures and the resulting nanoparticle characteristics.
Data Presentation: Quantitative Impact of this compound
The following tables summarize the quantitative effects of this compound on the synthesis of various nanoparticles as reported in the literature.
Table 1: Effect of this compound as a Co-Surfactant on Cadmium Sulfide (CdS) Nanoparticle Morphology
| Water to Surfactant Molar Ratio (w₀) | Co-surfactant | Mean Particle Size (nm) | Resulting Morphology |
| 5 | n-Butanol | 3.65 | Spherical |
| 10 | n-Butanol | 14.42 | Elliptical |
| 5 | n-Hexanol | 10.81 | Spherical |
| 10 | n-Hexanol | 10.05 | Nanoneedles |
Data sourced from a study on CdS nanoparticle synthesis in a microemulsion system.[1]
Table 2: Influence of this compound on Nickel-Iron (NiFe) Nanoparticle Synthesis in a Reverse Microemulsion
| System | Co-surfactant | Nanoparticle Diameter (nm) | Key Observations |
| NiFe (1:1)-A | None | < 20 | Lower stability, lower density of nanoparticles |
| NiFe (1:1)-B | This compound | < 20 | Greater stability, higher density of nanoparticles |
This study highlights the role of this compound in enhancing the stability of the microemulsion, leading to a higher yield of nanoparticles.[2]
Experimental Protocols
Protocol for Synthesis of NiFe Nanoparticles using this compound in a Reverse Microemulsion
This protocol describes the synthesis of NiFe nanoparticles where this compound is used as a co-surfactant to improve the stability of the reverse microemulsion system.[2]
Materials:
-
Nickel (II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)
-
Iron (III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O)
-
Sodium borohydride (NaBH₄)
-
Sodium dodecylbenzenesulfonate (SDBS)
-
This compound
-
Toluene
-
Citric acid
-
Ultrapure water
Procedure:
-
Preparation of Microemulsion A (Metal Precursors):
-
Prepare an aqueous solution containing Ni(NO₃)₂·6H₂O and Fe(NO₃)₃·9H₂O in a 1:1 molar ratio.
-
In a separate vessel, prepare the organic phase by mixing toluene, SDBS (surfactant), and this compound (co-surfactant).
-
Add the aqueous metal precursor solution to the organic phase with mechanical stirring to form a stable water-in-oil microemulsion.
-
Add citric acid as a stabilizing agent.
-
-
Preparation of Microemulsion B (Reducing Agent):
-
Prepare an aqueous solution of sodium borohydride (NaBH₄).
-
In a separate vessel, prepare an identical organic phase of toluene, SDBS, and this compound.
-
Add the aqueous reducing agent solution to the organic phase with mechanical stirring to form a second stable water-in-oil microemulsion.
-
-
Nanoparticle Synthesis:
-
Slowly add Microemulsion B (containing the reducing agent) to Microemulsion A (containing the metal precursors) dropwise under continuous mechanical stirring.
-
The reaction is initiated upon the collision and coalescence of the reverse micelles, allowing the reducing agent to react with the metal precursors.
-
Continue stirring for 30 minutes to ensure complete reaction and nanoparticle formation.
-
The resulting NiFe nanoparticles are encapsulated within the reverse micelles.
-
Protocol for Surface Functionalization of Gold Nanoparticles with 6-Mercapto-1-hexanol
This protocol details the surface modification of gold nanoparticles (AuNPs) with 6-mercapto-1-hexanol, a critical step for subsequent conjugation of biomolecules for applications in drug delivery and targeted therapy.
Materials:
-
Hydrogen tetrachloroaurate (III) trihydrate (HAuCl₄·3H₂O)
-
6-Mercapto-1-hexanol (MCH)
-
Sodium borohydride (NaBH₄)
-
Methanol (CH₃OH)
Procedure:
-
Preparation of Gold Precursor Solution:
-
Dissolve HAuCl₄·3H₂O (13 mg, 0.03 mmol) in 2 ml of methanol.
-
-
Preparation of MCH Solution:
-
Dissolve 6-mercapto-1-hexanol (20 mg, 0.03 mmol) in 1.5 ml of methanol.
-
-
Formation of Au-MCH Complex:
-
Add the gold precursor solution to the stirring MCH solution.
-
Stir the mixture for 30 minutes.
-
-
Reduction and Nanoparticle Formation:
-
Freshly prepare a solution of sodium borohydride (19 mg, 0.5 mmol) in 1.5 ml of methanol.
-
Add the sodium borohydride solution to the reaction mixture to reduce the gold ions and form MCH-functionalized gold nanoparticles.
-
-
Purification:
-
The resulting nanoparticles can be purified by centrifugation and redispersion in a suitable solvent to remove unreacted reagents.
-
Visualization of Experimental Workflows and Mechanisms
Workflow for NiFe Nanoparticle Synthesis
Caption: Workflow for NiFe nanoparticle synthesis.
Role of this compound in Reverse Microemulsion System
Caption: Role of this compound in a reverse microemulsion.
Functionalization of Gold Nanoparticles for Drug Delivery
Caption: Functionalization of AuNPs for drug delivery.
Conclusion
This compound is a valuable and versatile component in the nanoparticle synthesis toolkit. Its role as a co-solvent and co-surfactant allows for fine control over reaction conditions, leading to the formation of nanoparticles with desired sizes, shapes, and densities. Furthermore, its derivative, 6-mercapto-1-hexanol, is instrumental in the surface functionalization of nanoparticles for advanced biomedical applications, including targeted drug delivery. The protocols and data presented herein provide a foundation for researchers to explore and optimize the use of this compound in their own nanoparticle synthesis endeavors.
References
Application Notes and Protocols for 1-Hexanol as a Mobile Phase Component in HPLC
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 1-hexanol as a mobile phase component in High-Performance Liquid Chromatography (HPLC). The information is tailored for researchers, scientists, and professionals in drug development, offering detailed protocols and data to support its application in both reversed-phase and normal-phase chromatography.
Physicochemical Properties of this compound and Common HPLC Solvents
A foundational understanding of the physicochemical properties of mobile phase components is critical for method development. The following table summarizes key properties of this compound in comparison to commonly used HPLC solvents, acetonitrile and methanol.
| Property | This compound | Acetonitrile | Methanol |
| Formula | C₆H₁₄O | C₂H₃N | CH₄O |
| Molecular Weight | 102.17 g/mol | 41.05 g/mol | 32.04 g/mol |
| Boiling Point | 157 °C | 82 °C | 65 °C |
| Density | 0.814 g/mL | 0.786 g/mL | 0.792 g/mL |
| Viscosity (at 20°C) | 5.4 mPa·s | 0.37 mPa·s | 0.59 mPa·s |
| UV Cutoff | ~215 nm | ~190 nm | ~205 nm |
| Polarity Index | 3.5 | 5.8 | 5.1 |
| Solubility in Water | 5.9 g/L | Miscible | Miscible |
Application 1: Reversed-Phase HPLC Separation of Polyaromatic Hydrocarbons (PAHs)
This compound can be employed as a component in the mobile phase for the reversed-phase separation of hydrophobic compounds like Polyaromatic Hydrocarbons (PAHs). Its longer alkyl chain, compared to methanol, can offer unique selectivity for these analytes.
Experimental Protocol
A study investigating the use of aliphatic alcohols for the separation of PAHs on a C18 column demonstrated the potential of these solvents as alternatives to acetonitrile. While the full quantitative data from this specific study is not widely available, a representative protocol is provided below.
Objective: To separate a mixture of standard PAHs using a this compound-containing mobile phase.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase: Acetonitrile:Water:this compound (exact ratios to be optimized, e.g., starting with 70:25:5 v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample: A standard mixture of PAHs (e.g., naphthalene, acenaphthylene, fluorene, phenanthrene, anthracene, fluoranthene, pyrene) dissolved in acetonitrile.
Expected Performance and Data
The addition of this compound to the mobile phase can alter the elution order and improve the resolution of certain PAHs compared to standard acetonitrile/water or methanol/water gradients. The table below illustrates a hypothetical but expected outcome based on the properties of this compound.
| Analyte | Retention Time (min) - ACN/H₂O | Retention Time (min) - with this compound | Resolution (Critical Pair) - ACN/H₂O | Resolution (Critical Pair) - with this compound |
| Naphthalene | 8.5 | 9.2 | - | - |
| Acenaphthylene | 9.1 | 10.0 | 1.8 | 2.1 |
| Fluorene | 10.2 | 11.5 | 2.5 | 2.8 |
| Phenanthrene | 11.8 | 13.2 | 3.1 | 3.5 |
| Anthracene | 12.5 | 14.1 | 1.5 | 1.9 |
| Fluoranthene | 14.0 | 15.8 | 2.8 | 3.2 |
| Pyrene | 14.9 | 16.9 | 1.7 | 2.2 |
Note: The above data is illustrative. Actual retention times and resolutions will depend on the specific HPLC system, column, and precise mobile phase composition.
Application 2: Normal-Phase Chiral Separation of Pharmaceuticals
This compound is frequently utilized as a polar modifier in non-polar mobile phases for chiral separations on polysaccharide-based stationary phases. It can significantly influence the enantioselectivity of the separation.
Experimental Protocol
This protocol outlines a general approach for the chiral separation of a racemic pharmaceutical compound using a mobile phase containing this compound.
Objective: To achieve baseline separation of the enantiomers of a chiral pharmaceutical compound.
Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or PDA detector.
Chromatographic Conditions:
-
Column: Chiral stationary phase (e.g., cellulose or amylose-based, 5 µm, 4.6 x 250 mm)
-
Mobile Phase: n-Hexane:this compound (e.g., 90:10 v/v). The ratio may be optimized (e.g., from 98:2 to 80:20) to achieve the desired resolution and retention.
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at a wavelength appropriate for the analyte.
-
Injection Volume: 5 µL
-
Sample: Racemic mixture of the pharmaceutical compound dissolved in the mobile phase or a compatible solvent.
Quantitative Data Summary
The performance of the chiral separation is evaluated based on the retention factors of the two enantiomers and the resolution between them.
| Parameter | Enantiomer 1 | Enantiomer 2 |
| Retention Time (min) | 12.3 | 14.1 |
| Retention Factor (k') | 3.1 | 3.7 |
| Selectivity (α) | \multicolumn{2}{c | }{1.19} |
| Resolution (Rs) | \multicolumn{2}{c | }{2.1} |
Note: This data is representative and will vary depending on the analyte, chiral stationary phase, and mobile phase composition.
Visualizations
Experimental Workflow for HPLC Method Development with this compound
Caption: Workflow for developing an HPLC method using this compound.
Logical Relationship in Chiral Separation using this compound
Caption: Interaction model for chiral separation with this compound.
Application Notes and Protocols: 1-Hexanol as a Biofuel Additive in Diesel Engines
Introduction
1-Hexanol, a six-carbon straight-chain alcohol, is emerging as a promising biofuel additive for diesel engines.[1] Industrially produced via ethylene oligomerization, it can also be synthesized from biomass sources like glucose and lignocellulosic feedstock, positioning it as a renewable alternative.[1] Compared to shorter-chain alcohols like ethanol and butanol, this compound possesses more favorable properties for diesel applications, including a higher cetane number, greater energy density, lower hygroscopicity, and better solubility in diesel fuel.[1][2] These characteristics suggest that this compound can be blended with conventional diesel fuel to extend fossil fuel reserves and potentially reduce harmful emissions without requiring significant engine modifications.[2][3]
These application notes provide a summary of the performance and emission characteristics of this compound-diesel blends and detail the protocols for their preparation and evaluation in a research setting.
Data Presentation: Performance and Emissions
The addition of this compound to diesel fuel has a multifaceted impact on engine performance and emission profiles. The data summarized below is collated from various studies on direct injection (DI) and common rail direct injection (CRDI) diesel engines.
Table 1: Physicochemical Properties of this compound and Diesel
| Property | Diesel | This compound | Unit |
|---|---|---|---|
| Chemical Formula | C₁₂H₂₃ (average) | C₆H₁₄O | - |
| Molar Mass | ~170 | 102.18 | g/mol |
| Density @ 20°C | ~820-845 | 820 | kg/m ³ |
| Lower Heating Value | ~42.5 | 39.1 | MJ/kg |
| Cetane Number | 45-55 | ~23 | - |
| Kinematic Viscosity @ 40°C | 2-4.5 | 3.34 | mm²/s |
| Latent Heat of Vaporization | ~250 | 468 | kJ/kg |
| Oxygen Content | 0 | 15.7 | % by weight |
(Data compiled from references[2][3][4][5])
Table 2: Summary of Engine Performance with this compound-Diesel Blends
| Blend (by volume) | Change in Brake Thermal Efficiency (BTE) | Change in Brake Specific Fuel Consumption (BSFC) | Engine Conditions |
|---|---|---|---|
| HEX10 (10% this compound) | ~2.37% decrease | ~3.6% increase | CRDI Engine, 60% load[2] |
| HEX10 (10% this compound) | Negligible efficiency loss | - | DICI Engine[3] |
| HEX15 (15% this compound) | - | ~7.98% increase | DI Engine, 3000 rpm[6] |
| HEX20 (20% this compound) | Similar or higher than diesel | Similar or lower than diesel | Common-rail engine, low intake pressure[7] |
| HEX30 (30% this compound) | - | - | Tested in DI Engine[1] |
| HEX50 (50% this compound) | Negligible efficiency loss | - | DICI Engine[3] |
Table 3: Summary of Engine Emissions with this compound-Diesel Blends
| Blend (by volume) | Change in Nitrogen Oxides (NOx) | Change in Carbon Monoxide (CO) | Change in Hydrocarbons (HC) | Change in Smoke/Soot Opacity |
|---|---|---|---|---|
| HEX10 (10% this compound) | ~17.55% decrease | ~33.33% increase | ~18.18% increase | Significant reduction[2] |
| HEX20 (20% this compound) | General increase at high loads | >40% decrease | General increase | >40% decrease[1][4] |
| HEX30 (30% this compound) | Slight penalty (~3% increase) with 30% EGR | General decrease | General increase | ~35.9% decrease with 30% EGR[1] |
| H30WPO70 (30% this compound) | ~11.3% decrease with 10% EGR | Highest among blends tested | Highest among blends tested | -[8] |
| HEX50 (50% this compound) | ~26% decrease | - | - | ~54% decrease[3] |
Experimental Protocols
Protocol 1: Preparation of this compound-Diesel Fuel Blends
This protocol describes the standard procedure for preparing stable this compound-diesel blends for engine testing.
Materials:
-
Commercial diesel fuel (meeting EN 590 or ASTM D975 standards)
-
This compound (Purity ≥ 99%)
-
Graduated cylinders or volumetric flasks
-
Airtight sample bottles
-
Magnetic stirrer and stir bars
Procedure:
-
Volume Calculation: Determine the required volume of diesel and this compound for the target blend ratio (e.g., for 1 liter of HEX10, measure 900 mL of diesel and 100 mL of this compound).
-
Blending: Pour the calculated volume of diesel fuel into a sample bottle.
-
Additive Introduction: Add the corresponding volume of this compound to the diesel fuel in the bottle.
-
Homogenization: Seal the bottle and place it on a magnetic stirrer. Stir the mixture at a moderate speed for 15-20 minutes to ensure a homogenous blend.
-
Stability Check: After stirring, let the blend sit for several hours and visually inspect for any phase separation. This compound generally forms stable blends with diesel.[2][3]
-
Storage: Store the prepared blends in sealed, clearly labeled containers in a cool, well-ventilated area away from direct sunlight.
Protocol 2: Engine Performance and Emission Testing
This protocol outlines the methodology for evaluating the prepared fuel blends in a stationary compression-ignition (CI) engine.
Equipment:
-
Single-cylinder, four-stroke, direct injection diesel engine.[9][10]
-
Eddy current or hydraulic dynamometer to control engine load and speed.[11]
-
Fuel consumption measurement system (e.g., gravimetric or volumetric flow meter).
-
Exhaust gas analyzer (e.g., AVL DiGas or Horiba MEXA) for measuring NOx, CO, HC, and CO₂.[10][11]
-
Smoke meter (e.g., AVL Smoke Meter) to measure smoke opacity.[11]
-
Data acquisition system to record engine parameters (speed, load, temperatures, pressures).
Procedure:
-
Engine Setup: Couple the engine to the dynamometer. Install all necessary sensors and connect the exhaust outlet to the gas analyzer and smoke meter.
-
Baseline Test: Warm up the engine thoroughly using standard diesel fuel for at least 30 minutes until coolant and oil temperatures stabilize.
-
Data Recording (Baseline): Set the engine to the first desired operating point (e.g., a specific speed and load). Allow the engine to stabilize for 2-3 minutes, then record all performance and emission data for a set duration (e.g., 60 seconds). Repeat this for all planned load and speed conditions.
-
Fuel Switch: Purge the fuel lines completely and switch the fuel supply to the first this compound blend (e.g., HEX10).
-
Blend Testing: Run the engine on the new fuel blend for a sufficient period to ensure the old fuel is flushed and the system is stable.
-
Data Recording (Blend): Repeat step 3 for the fuel blend, recording performance and emission data at the same operating points as the baseline diesel test.
-
Repeat for All Blends: Repeat steps 4-6 for all other prepared fuel blends.
-
Data Analysis: For each operating point, average the collected data. Compare the performance (BSFC, BTE) and emissions (NOx, CO, HC, smoke) of each blend against the baseline diesel data.
Visualizations
Caption: Experimental workflow for testing this compound diesel blends.
Caption: Cause-and-effect pathway of this compound in diesel combustion.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. thermalscience.rs [thermalscience.rs]
- 10. ripublication.com [ripublication.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: 1-Hexanol as a Chain Transfer Agent in Polymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the synthesis of polymers, controlling the molecular weight and its distribution is crucial for tailoring the final material's properties for specific applications, including drug delivery systems, medical devices, and polymer-drug conjugates. Chain transfer agents (CTAs) are essential tools in polymerization processes to regulate these parameters. 1-Hexanol, a primary alcohol, can act as an effective chain transfer agent, particularly in radical polymerization, by interrupting the growth of a polymer chain and initiating a new one. This process leads to the formation of polymers with lower molecular weights than those synthesized in the absence of a CTA.
These application notes provide a comprehensive overview of the use of this compound as a chain transfer agent. We will delve into the mechanism of action, present quantitative data on its effectiveness with various monomers, and provide detailed experimental protocols for its application in a laboratory setting.
Mechanism of Chain Transfer with this compound
Chain transfer is a process in which the activity of a growing polymer radical is transferred to another molecule, in this case, this compound.[1] This reaction terminates the existing polymer chain and generates a new radical from the chain transfer agent, which can then initiate the polymerization of a new polymer chain.[2] The overall result is a decrease in the average molecular weight of the polymer.[1]
The generally accepted mechanism for chain transfer to an alcohol like this compound in radical polymerization involves the abstraction of a hydrogen atom from the carbon atom bearing the hydroxyl group. The reactivity of the alcohol as a chain transfer agent is influenced by the stability of the resulting radical.
Below is a diagram illustrating the chain transfer mechanism of this compound in a radical polymerization reaction.
References
Application Notes and Protocols for Enzymatic Reactions Involving 1-Hexanol
For researchers, scientists, and drug development professionals, understanding the enzymatic conversion of 1-hexanol is crucial for various applications, from the synthesis of flavor esters and specialty chemicals to studying the metabolism of xenobiotics. This document provides detailed application notes and experimental protocols for two major classes of enzymatic reactions involving this compound as a substrate: lipase-catalyzed esterification and alcohol dehydrogenase-catalyzed oxidation.
Lipase-Catalyzed Esterification of this compound
Lipases are versatile enzymes that can catalyze the esterification of alcohols and carboxylic acids. This reaction is widely used for the synthesis of esters, which have applications as flavoring agents, fragrances, and in the production of biofuels. The use of lipases offers a green and selective alternative to chemical synthesis.
Application Notes
Lipase-catalyzed esterification of this compound can be performed in various reaction media, including organic solvents and aqueous systems with the aid of surfactants. The choice of lipase, reaction conditions, and the carboxylic acid co-substrate significantly influences the reaction efficiency and product yield. For instance, Novozym 435, an immobilized lipase from Candida antarctica, has been shown to be highly efficient in catalyzing the esterification of this compound with formic acid to produce hexyl formate[1][2]. Similarly, lipase from Rhizomucor miehei is effective for the esterification of this compound with valeric acid in an aqueous micellar medium[3][4]. The selectivity of lipases is a key advantage; for example, Rhizomucor miehei lipase selectively catalyzes the esterification of primary alcohols like this compound, with no reaction observed with secondary alcohols[3][4].
Quantitative Data for Lipase-Catalyzed Esterification
The following tables summarize quantitative data from studies on the lipase-catalyzed esterification of this compound.
Table 1: Optimization of Lipase-Catalyzed Esterification of Valeric Acid and this compound [3]
| Entry | Valeric Acid Conc. (M) | This compound (equiv.) | Temperature (°C) | Conversion (%) |
| 1 | 0.25 | 1 | 40 | 66 |
| 2 | 0.25 | 3 | 40 | 78 |
| 3 | 0.25 | 5 | 40 | 91 |
| 4 | 0.50 | 1 | 40 | 83 |
| 5 | 0.50 | 3 | 40 | 79 |
| 6 | 0.50 | 5 | 40 | 79 |
| 7 | 0.50 | 1 | 22 | 74 |
| 8 | 0.50 | 1 | 30 | >99 |
| 9 | 0.50 | 1 | 50 | 9 |
Table 2: High-Yield Synthesis of Hexyl Formate [1][2]
| Enzyme | Enzyme Conc. (g/L) | Substrates | Molar Ratio (Formic Acid:this compound) | Solvent | Temperature (°C) | Reaction Time (h) | Max. Conversion (%) |
| Novozym 435 | 15 | Formic Acid, this compound | 1:5 | 1,2-dichloroethane | 40 | 1.5 | 98.28 |
Experimental Protocols
Protocol 1: Lipase-Catalyzed Synthesis of Hexyl Valerate in an Aqueous Micellar Medium [3]
Materials:
-
Lipase from Rhizomucor miehei
-
Valeric acid
-
This compound
-
TPGS-750-M (designer surfactant)
-
Phosphate buffer (0.01 M)
-
Magnetic stirrer and stir bar
-
Incubator or water bath
Procedure:
-
Prepare a 2 wt% solution of TPGS-750-M in 0.01 M phosphate buffer.
-
In a reaction vial, add valeric acid to a final concentration of 0.50 M and an equimolar amount of this compound (1:1 ratio).
-
Add the lipase from Rhizomucor miehei to the reaction mixture.
-
Place the vial on a magnetic stirrer and incubate at 30°C with continuous stirring.
-
Monitor the reaction progress by taking aliquots at different time intervals and analyzing them using Nuclear Magnetic Resonance (NMR) or Gas Chromatography (GC) to determine the conversion to hexyl valerate.
-
Upon completion, the product can be extracted from the aqueous medium using a suitable organic solvent.
Protocol 2: High-Efficiency Synthesis of Hexyl Formate using Novozym 435 [1][2]
Materials:
-
Novozym 435 (immobilized lipase)
-
Formic acid
-
This compound
-
1,2-dichloroethane (solvent)
-
Shaking incubator or orbital shaker
-
Reaction vessel
Procedure:
-
In a reaction vessel, dissolve formic acid and this compound in 1,2-dichloroethane at a molar ratio of 1:5.
-
Add Novozym 435 to the reaction mixture to a final concentration of 15 g/L.
-
Seal the vessel and place it in a shaking incubator at 40°C.
-
Incubate for 1.5 hours with continuous agitation.
-
After the reaction, separate the immobilized enzyme by filtration for potential reuse.
-
The product, hexyl formate, can be purified from the reaction mixture by distillation.
Experimental Workflow for Lipase-Catalyzed Esterification
Caption: Workflow for lipase-catalyzed esterification of this compound.
Alcohol Dehydrogenase (ADH)-Catalyzed Oxidation of this compound
Alcohol dehydrogenases (ADHs) are a class of enzymes that catalyze the interconversion of alcohols and aldehydes or ketones, with the concomitant reduction of NAD+ to NADH[5]. In the context of this compound, ADH catalyzes its oxidation to hexanal, a valuable compound in the flavor and fragrance industry[6][7].
Application Notes
The ADH-catalyzed oxidation of this compound is a reversible reaction. To drive the reaction towards the production of hexanal, the cofactor NAD+ is required. For the process to be economically viable, in situ regeneration of the expensive cofactor is essential. This can be achieved by coupling the oxidation of this compound with the reduction of another substrate, a process that can be catalyzed by the same ADH enzyme[6][7]. Different sources of ADH, such as from horse liver or baker's yeast, can be used, and the enzyme can be in a soluble or immobilized form[6][8]. The reaction is typically carried out in a buffered aqueous solution at a controlled pH.
Quantitative Data for ADH-Catalyzed Reactions
Table 3: Synthesis of (R)- and (S)-1-deuterohexanol using ADH [8]
| Enzyme Source | Substrate | Co-factor | Product | Yield (%) |
| Horse Liver ADH | Hexanal | NADD | (R)-1-deuterohexanol | 50 |
| Pseudomonas sp. ADH | Hexanal | NADD | (S)-1-deuterohexanol | 89 |
| Horse Liver ADH | 1-deuterohexanal | NADH | (S)-1-deuterohexanol | - |
Experimental Protocols
Protocol 3: ADH-Catalyzed Oxidation of this compound with NADH Regeneration [6][7]
Materials:
-
Alcohol dehydrogenase (e.g., from baker's yeast)
-
This compound
-
NAD+ (coenzyme)
-
Substrate for regeneration (e.g., a ketone for reduction)
-
Phosphate buffer (e.g., 0.1 M, pH 7.5)
-
Microreactor system (optional, for continuous processing)
-
Spectrophotometer for monitoring NADH concentration at 340 nm
Procedure:
-
Prepare a solution of this compound and NAD+ in phosphate buffer.
-
In a separate vessel or a second microreactor, prepare a solution of the regeneration substrate.
-
Introduce the ADH enzyme to the this compound and NAD+ solution to initiate the oxidation reaction.
-
The reaction mixture containing the newly formed NADH is then passed to the second vessel/microreactor containing the regeneration substrate and ADH to regenerate NAD+.
-
The regenerated NAD+ can be recirculated back to the first reactor for continuous hexanal production.
-
Monitor the reaction by measuring the concentration of NADH spectrophotometrically at 340 nm or by analyzing the product formation (hexanal) using GC.
Signaling Pathway and Cofactor Regeneration
Caption: ADH-catalyzed oxidation of this compound with NADH regeneration.
Cytochrome P450-Mediated Metabolism
In a biological context, particularly in drug metabolism, this compound can be a product of the metabolism of n-hexane by cytochrome P450 (CYP) enzymes. The resulting this compound can then be further oxidized by alcohol dehydrogenase[9].
Metabolic Pathway
CYP enzymes, primarily located in the liver, are responsible for the phase I metabolism of a wide range of xenobiotics[10][11]. In the case of n-hexane, CYP-catalyzed hydroxylation can produce various isomers of hexanol, including this compound, 2-hexanol, and 3-hexanol[9]. The this compound formed is then a substrate for ADH, which oxidizes it to hexanoic acid. This acid can then enter beta-oxidation pathways[12].
Caption: Metabolic pathway of n-hexane involving this compound.
References
- 1. Novel and highly efficient lipase-catalyzed esterification of formic acid with hexanol for waste gas reutilization [hero.epa.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lipase-catalyzed esterification in water enabled by nanomicelles. Applications to 1-pot multi-step sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Alcohol dehydrogenase - Wikipedia [en.wikipedia.org]
- 6. ADH-catalysed hexanol oxidation with fully integrated NADH regeneration performed in microreactors connected in series - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. ADH-catalysed hexanol oxidation with fully integrated NADH regeneration performed in microreactors connected in series - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Enzymatic synthesis of (R) and (S) 1-deuterohexanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Making sure you're not a bot! [oc-praktikum.de]
- 10. Research » Michael Cameron, PhD » The Wertheim UF Scripps Institute » University of Florida [cameron.scripps.ufl.edu]
- 11. mdpi.com [mdpi.com]
- 12. This compound | C6H14O | CID 8103 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-Hexanol as a Reagent in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data on the use of 1-hexanol as a versatile reagent in the synthesis of pharmaceutical compounds. The focus is on providing practical, actionable information for laboratory and process development settings.
Application Note 1: Synthesis of 4-Hexylresorcinol
Introduction:
4-Hexylresorcinol is a pharmaceutical and cosmetic ingredient with anesthetic, antiseptic, and anthelmintic properties. It is also recognized for its antioxidant, anti-glycation, and skin-lightening effects, primarily through the inhibition of tyrosinase.[1][2] this compound serves as a key precursor for the introduction of the hexyl group onto the resorcinol scaffold. Two primary synthetic routes originating from this compound are detailed below.
Route 1: Friedel-Crafts Acylation Followed by Clemmensen Reduction
This classic approach involves the synthesis of an intermediate ketone, 4-hexanoylresorcinol, via Friedel-Crafts acylation, which is then reduced to the final product. This compound is first oxidized to hexanoic acid, which is then used as the acylating agent.
Experimental Workflow:
References
Application Notes and Protocols: 1-Hexanol as an Extraction Solvent for Natural Products
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Hexanol, a six-carbon straight-chain alcohol, is a colorless liquid with a mild, green, and slightly floral odor.[1] While traditionally used in the fragrance and chemical industries, its properties make it an increasingly interesting solvent for the extraction of natural products.[2][3] It is slightly soluble in water but miscible with organic solvents like diethyl ether and ethanol.[4][5] This amphiphilic nature, combined with its low toxicity compared to solvents like chloroform or methanol, positions this compound as a versatile option for extracting a range of bioactive compounds from complex matrices.[6]
These application notes provide an overview of this compound's properties and detailed protocols for its use in advanced extraction methodologies, particularly in the formation of supramolecular solvents (SUPRAS) for enhanced extraction of phenolic compounds and in conceptual applications like in situ product recovery from bioprocesses.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | Hexan-1-ol | [4] |
| Molecular Formula | C₆H₁₄O | [4][7] |
| Molar Mass | 102.177 g·mol⁻¹ | [4] |
| Appearance | Colorless liquid | [4][5] |
| Density | 0.82 g·cm⁻³ (at 20 °C) | [4] |
| Boiling Point | 157 °C (315 °F; 430 K) | [4] |
| Melting Point | -45 °C (-49 °F; 228 K) | [4] |
| Solubility in Water | 5.9 g/L (at 20 °C) | [4][7] |
| Flash Point | 63 °C (145 °F) (Closed cup) | [7] |
Application: Supramolecular Solvent (SUPRAS) for Phenolic Compound Extraction
One of the most innovative applications of this compound is as a key component in the formation of a supramolecular solvent (SUPRAS). A SUPRAS is a nano-structured liquid, formed spontaneously from amphiphiles in a ternary water/coacervating agent/amphiphile system. The this compound-based SUPRAS has demonstrated superior recovery rates for phenolic compounds, likely due to optimal hydrogen-bonding interactions between the C6 alkyl chain and the target analytes.[8] This method allows for a simple, one-step extraction and cleanup process that is both rapid and efficient.[8]
Experimental Workflow: SUPRAS Preparation and Extraction
Caption: Workflow for preparing a this compound-based SUPRAS and its use in natural product extraction.
Protocol 1: SUPRAS-Based Microextraction of Phenolic Compounds
This protocol is adapted from a method developed for the extraction of bisphenols and alkylphenols from botanical dietary supplements.[8]
A. Materials and Reagents:
-
This compound
-
Tetrahydrofuran (THF)
-
Ultrapure Water
-
Sample Matrix (e.g., powdered botanical supplement, plant extract)
-
50 mL Centrifuge Tubes
-
Vortex Mixer
-
Centrifuge
B. Preparation of the Supramolecular Solvent (SUPRAS):
-
In a 50 mL centrifuge tube, combine 2.0 mL of this compound with 8.0 mL of THF.[8]
-
Rapidly add ultrapure water to bring the total volume to 40 mL.[8]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the mixture at 7012 x g for 5 minutes. During this step, the SUPRAS will spontaneously form and separate into the upper phase.[8]
-
Carefully collect the upper SUPRAS phase (approximately 5 mL) and transfer it to a clean, airtight glass vial for immediate use or storage at 4 °C.[8]
C. Extraction Procedure:
-
Place a pre-weighed amount of the sample matrix (e.g., 100 mg of powdered plant material) into a microcentrifuge tube.
-
Add a defined volume of the prepared SUPRAS (e.g., 1.0 mL).
-
Vortex the tube for 5-10 minutes to ensure thorough mixing and facilitate the extraction of target analytes into the SUPRAS phase.
-
Centrifuge the mixture to pellet the solid material.
-
Carefully collect the supernatant (the SUPRAS phase containing the extracted compounds).
-
The extract is now ready for analysis by methods such as HPLC-MS/MS.[8]
Table 2: Optimized Parameters for this compound SUPRAS-Based Extraction[8]
| Parameter | Optimized Condition | Rationale |
| This compound Volume | 2.0 mL (in 40 mL total volume) | Analyte recoveries increased up to 2.0 mL and then plateaued, indicating this is the critical threshold for complete SUPRAS assembly. |
| THF Volume | 8.0 mL (in 40 mL total volume) | This ratio with this compound and water was found to be optimal for SUPRAS formation and extraction efficiency. |
| Vortex Duration | 10 minutes | Sufficient time to ensure maximum mass transfer of analytes from the sample matrix to the SUPRAS phase. |
Application: In Situ Product Recovery in Fermentation
Product toxicity is a common limiting factor in the microbial production of valuable chemicals, including biofuels like butanol and hexanol. High concentrations of these alcohol products in the fermentation broth can inhibit microbial growth and productivity. In situ product recovery, also known as extractive fermentation, is a technique used to continuously remove the product from the fermentation medium, keeping its concentration below toxic levels.
While oleyl alcohol was used in the cited study, this compound's properties (low water solubility, biocompatibility at the interface) make it a conceptually suitable candidate for extracting other moderately non-polar natural products in similar systems.[9] This approach can significantly increase product titers.[9]
Conceptual Diagram: In Situ Extraction
Caption: In situ recovery of a natural product from a bioreactor using an immiscible this compound phase.
Protocol 2: Conceptual Protocol for Extractive Fermentation
This protocol outlines the general steps for implementing an in situ product recovery strategy using this compound.
A. Materials:
-
Fermentation medium
-
Microorganism culture
-
This compound (sterilized)
-
Bioreactor equipped for two-phase operation
B. Procedure:
-
Solvent Selection and Biocompatibility Test: Beforehand, test the biocompatibility of this compound with the production microorganism to ensure it does not cause significant toxicity at the liquid-liquid interface.
-
Bioreactor Setup: Prepare and sterilize the bioreactor with the aqueous fermentation medium.
-
Inoculation: Inoculate the medium with the microorganism culture and begin the fermentation under optimal conditions (temperature, pH, aeration, etc.).
-
Solvent Addition: Once the fermentation begins and product formation is detected, aseptically add a predetermined volume of sterile this compound to the bioreactor (e.g., 10% of the aqueous phase volume). The this compound will form a separate layer.
-
Extractive Fermentation: Continue the fermentation. The natural product will partition from the aqueous broth into the this compound layer, reducing its concentration and toxicity in the aqueous phase.[9]
-
Product Recovery: At the end of the fermentation, allow the phases to separate. The this compound layer, now enriched with the product, can be decanted or centrifuged for downstream processing and purification.
Table 3: Impact of Temperature and In Situ Extraction on Hexanol Production by C. carboxidivorans[9]
| Parameter | Condition | Value |
| Hexanol Tolerance (IC₅₀) | 37 °C | 11.8 mM |
| Hexanol Tolerance (IC₅₀) | 30 °C | 17.5 mM |
| Max. Hexanol Titer | 30 °C, no extraction | ~9.6 mM |
| Max. Hexanol Titer | 30 °C, with oleyl alcohol extraction | 23.9 mM (2.5-fold increase) |
| Extraction Efficiency | Oleyl Alcohol | 85 ± 2 % |
| Extraction Efficiency | Sunflower Oil | 41 ± 10 % |
Note: Data shown uses oleyl alcohol as the extractant but demonstrates the principle and potential magnitude of improvement applicable to a well-chosen solvent like this compound for other target products.
Conclusion
This compound is a promising solvent for natural product extraction, offering a balance of effective solubilization for moderately polar compounds and lower toxicity. Its utility is particularly highlighted in advanced methods like supramolecular solvent microextraction, which simplifies sample preparation and enhances recovery. Furthermore, its physical properties make it a strong candidate for innovative bioprocessing techniques such as extractive fermentation. These notes provide a foundation for researchers to develop and optimize extraction protocols using this compound for a wide range of applications in natural product discovery and development.
References
- 1. 1‑Hexanol – Green leafy lift [myskinrecipes.com]
- 2. zhongdachemical.com [zhongdachemical.com]
- 3. dataintelo.com [dataintelo.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. Green Extraction of Bioactive Compounds from Plant Biomass and Their Application in Meat as Natural Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C6H14O | CID 8103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Supramolecular Solvent-Based Extraction of Bisphenols and Alkylphenols in Botanical Dietary Supplements Prior to HPLC–MS/MS Analysis [mdpi.com]
- 9. Hexanol biosynthesis from syngas by Clostridium carboxidivorans P7 – product toxicity, temperature dependence and in situ extraction - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Drying of 1-Hexanol
This guide provides researchers, scientists, and drug development professionals with detailed information on effectively removing water from 1-hexanol.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove water from this compound? Water can act as a nucleophile, a base, an acid, or a ligand in various chemical reactions.[1][2] Its presence can lead to unwanted side reactions, catalyst deactivation, and reduced product yields, particularly in moisture-sensitive applications like Grignard reactions or certain polymerizations.
Q2: What are the most common methods for drying this compound? The primary methods for drying this compound and other organic solvents include:
-
Use of Anhydrous Inorganic Salts: Agents like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) are added to the solvent to absorb water.[3][4]
-
Adsorption by Molecular Sieves: These are porous materials that selectively trap water molecules.[5]
-
Distillation: This can involve simple distillation away from a drying agent or azeotropic distillation to remove the water-hexanol azeotrope.[5][6]
Q3: How do I choose the right drying method? The choice depends on the required level of dryness, the scale of your experiment, and the available equipment. For ultra-dry solvent required for highly sensitive reactions, activated molecular sieves followed by distillation is the most rigorous method. For general applications where trace amounts of water are acceptable, anhydrous salts are often sufficient.[5][7]
Q4: Which type of molecular sieve should I use for this compound? For drying alcohols like this compound, 3Å (Angstrom) molecular sieves are recommended.[8][9] The 3Å pores are large enough to admit small water molecules but exclude the larger this compound molecules, preventing co-adsorption of the solvent.[2][9] Using 4Å sieves is not recommended as they can adsorb alcohols.[9]
Q5: My this compound is still wet after adding a drying agent. What should I do? This indicates that the drying agent has been completely saturated with water.
-
With Anhydrous Salts: If the added salt has clumped together and there is no free-flowing powder, you need to add more of the drying agent until some of it remains as a fine, mobile powder (a "snow globe" effect).[3]
-
With Molecular Sieves: The sieves may be saturated or may not have been properly activated. Ensure you are using a sufficient quantity (10-20% m/v) and that they have been recently activated (heated under vacuum).[7][10]
Q6: Can I reuse my drying agents?
-
Anhydrous Salts: It is generally not practical or recommended to regenerate anhydrous salts in a standard laboratory setting.
-
Molecular Sieves: Yes, molecular sieves are easily regenerated, making them a cost-effective option.[11] They can be heated in an oven (typically between 200-300°C) or in a flask under vacuum to drive off the adsorbed moisture.[10][11]
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Solution |
| Solvent appears cloudy after adding drying agent. | The drying agent has become saturated and is suspended in the solvent. | Add more drying agent until the solution becomes clear and some of the agent remains free-flowing.[3] |
| Product yield is low in a moisture-sensitive reaction. | The this compound was not sufficiently dry. | Use a more rigorous drying method, such as standing over activated 3Å molecular sieves for at least 48 hours.[7] Verify the final water content using Karl Fischer titration if possible.[1][12] |
| Drying process is very slow with sodium sulfate. | Sodium sulfate has a low speed of drying. | Allow the solvent to stand over the sodium sulfate for a longer period (several hours). For faster drying, use magnesium sulfate.[13] |
| Anhydrous salt has formed large, hard clumps. | A significant amount of water was present in the solvent. | If a separate aqueous layer is visible, first separate it using a separatory funnel before adding the drying agent.[4] |
Data Presentation: Efficiency of Common Drying Agents
| Drying Agent | Loading / Conditions | Contact Time | Final Water Content (ppm) | Reference |
| 3Å Molecular Sieves | 10% m/v | 72 hours | ~30 | [7][14] |
| 3Å Molecular Sieves | 20% m/v | 5 days | ~10 | [7] |
| Potassium Hydroxide (KOH) | Static Drying | N/A | 33 | [7][14] |
| Magnesium/Iodine (Mg/I₂) | Distillation | N/A | 54 | [7][14] |
Experimental Protocols
Protocol 1: Drying this compound with Anhydrous Magnesium Sulfate (MgSO₄)
This method is suitable for general-purpose drying.
-
Initial Check: Ensure no separate water layer is visible in the this compound. If there is, separate it using a separatory funnel first.[4]
-
Addition of Drying Agent: Place the this compound in a dry Erlenmeyer flask. Add a small amount of anhydrous magnesium sulfate (e.g., 1-2 g per 100 mL of solvent).
-
Swirling: Swirl the flask. If water is present, the MgSO₄ will clump together.[3]
-
Assessing Dryness: Continue adding small portions of MgSO₄ and swirling until some of the powder no longer clumps and moves freely in the solvent, resembling a snow globe.[3] This indicates that all the water has been absorbed.
-
Separation: Allow the solid to settle. Carefully decant or filter the dry this compound into a clean, dry storage bottle.
Protocol 2: Drying this compound with 3Å Molecular Sieves
This method is recommended for preparing anhydrous this compound for moisture-sensitive reactions.
-
Activation of Sieves: Place the required amount of 3Å molecular sieves in a flask. Heat them under vacuum (ideally in an oven at 200-300°C or with a heating mantle) for several hours to remove any adsorbed water.[10][11] Allow to cool to room temperature under an inert atmosphere (e.g., in a desiccator).
-
Drying: Add the activated sieves to the this compound in a dry flask (a loading of 10-20% by mass/volume is recommended).[7]
-
Incubation: Seal the flask and allow it to stand for at least 48-72 hours to achieve very low water content.[7] Occasional swirling can improve efficiency.
-
Storage/Use: The ultra-dry this compound can be carefully decanted or cannulated from the sieves directly into the reaction vessel. The solvent can be stored over the activated sieves to maintain dryness.
Protocol 3: Azeotropic Distillation of this compound
This method is effective but requires a distillation setup with a Dean-Stark trap. This compound and water form a minimum-boiling azeotrope.
-
Setup: Assemble a distillation apparatus with a round-bottom flask, a Dean-Stark trap, and a condenser.
-
Entrainer Addition: Add the wet this compound to the flask along with an entrainer such as toluene or cyclohexane. The entrainer will form a lower-boiling ternary azeotrope with water and this compound.[6]
-
Distillation: Heat the mixture to reflux. The vapor of the azeotrope will rise, condense, and collect in the Dean-Stark trap.
-
Water Separation: Upon cooling in the trap, the condensate will separate into two phases: an upper organic layer and a lower aqueous layer. The denser water layer will collect at the bottom of the trap.
-
Recycling Entrainer: The organic layer, now depleted of water, will overflow from the trap and return to the distillation flask.
-
Completion: Continue the distillation until no more water collects in the trap. The remaining solvent in the flask will be dry.
Mandatory Visualization
Decision Workflow for Drying this compound
The following diagram provides a logical workflow to help select the most appropriate drying method based on experimental needs.
Caption: Decision tree for selecting a this compound drying method.
References
- 1. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Chemistry Teaching Labs - Drying [chemtl.york.ac.uk]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. Drying solvents - Sciencemadness Wiki [sciencemadness.org]
- 6. Azeotropic distillation - Wikipedia [en.wikipedia.org]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. Molecular Sieve Info [bio.umass.edu]
- 10. Molecular Sieve Drying [bio.umass.edu]
- 11. redriver.team [redriver.team]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Tips & Tricks [chem.rochester.edu]
- 14. rubingroup.org [rubingroup.org]
Technical Support Center: Optimizing Esterification with 1-Hexanol
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the esterification of 1-Hexanol.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for esterifying this compound?
A1: The most common laboratory method is the Fischer-Speier esterification. This reaction involves heating this compound with a carboxylic acid in the presence of a strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid.[1][2] The reaction is reversible and typically performed under reflux to increase the reaction rate.[3][4]
Q2: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A2: Low yields in Fischer esterification are common because the reaction is an equilibrium process.[5][6] To improve the yield, you must shift the equilibrium towards the product side. Here are several strategies:
-
Use an Excess of One Reactant: Employing an excess of this compound or the carboxylic acid can drive the reaction forward according to Le Chatelier's Principle.[7] Using the less expensive reactant in excess is generally more economical.
-
Remove Water: Water is a product of the reaction. Its removal will shift the equilibrium to favor ester formation. This can be achieved by:
-
Optimize Reaction Time and Temperature: Ensure the reaction is running long enough to reach equilibrium, but not so long that side reactions or degradation occur.[1]
Q3: What are the optimal reaction conditions for the esterification of this compound?
A3: Optimal conditions are dependent on the specific carboxylic acid being used and the scale of the reaction. However, published studies provide a general starting point. Key parameters to consider are temperature, catalyst loading, reactant molar ratio, and reaction time.[1][9]
Q4: Which catalyst should I choose for my esterification reaction?
A4: The choice of catalyst depends on the sensitivity of your substrates and the desired reaction conditions.
-
Strong Mineral Acids (H₂SO₄, HCl): These are effective and widely used catalysts for Fischer esterification.[10][11] However, they can be corrosive and lead to side reactions like dehydration or charring at high temperatures.[1]
-
Solid Acid Catalysts (e.g., Ion-Exchange Resins like Amberlyst-15): These are advantageous as they can be easily filtered out of the reaction mixture, simplifying purification.[12][13] They are also often reusable.
-
Enzymatic Catalysts (e.g., Lipases like Novozyme 435): Enzymes offer high selectivity and operate under much milder conditions (lower temperature, neutral pH), which is ideal for sensitive substrates.[14][15] However, they can be more expensive and may have lower reaction rates.
Q5: How do I effectively purify the ester product from the crude reaction mixture?
A5: Purification involves removing the unreacted starting materials, the acid catalyst, and water. A standard purification workflow includes:
-
Neutralization: After cooling the reaction mixture, it is typically diluted with an organic solvent (e.g., ethyl acetate) and washed with a weak base solution (e.g., saturated sodium bicarbonate) to neutralize the acid catalyst and any unreacted carboxylic acid.[3]
-
Aqueous Washing: Subsequent washes with water and then brine (saturated NaCl solution) remove water-soluble impurities.[1]
-
Drying: The organic layer is dried over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) to remove residual water.[7]
-
Solvent Removal: The solvent is removed using a rotary evaporator.
-
Final Purification: The final purification of the ester is typically achieved by distillation, which separates the ester from any remaining unreacted this compound based on boiling points.[3] Column chromatography can also be employed for high-purity applications.[8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Ester Conversion | 1. Inactive catalyst. 2. Insufficient heat. 3. Reaction has not reached equilibrium. 4. Water present in reactants. | 1. Use fresh or a different type of catalyst. 2. Ensure the reaction is heated to reflux temperature (e.g., 110-140°C).[13] 3. Increase the reaction time. A 4-hour reaction time has been shown to be effective.[1] 4. Use anhydrous reactants and solvents. |
| Dark Brown/Black Reaction Mixture | 1. Reaction temperature is too high. 2. Catalyst concentration is too high, causing charring/decomposition. | 1. Reduce the reaction temperature. A study showed yields decreasing above 120°C.[1] 2. Reduce the catalyst amount (e.g., to 1-2% w/w).[1] Consider a milder catalyst like an ion-exchange resin. |
| Formation of Side Products | 1. Dehydration of this compound at high temperatures with a strong acid catalyst. 2. Formation of alkyl hydrogen sulfate with H₂SO₄.[16] | 1. Lower the reaction temperature and/or use a milder catalyst. 2. During workup, hydrolyze the alkyl hydrogen sulfate by heating the crude mixture with water before neutralization.[16] |
| Difficulty Separating Layers During Workup | 1. Formation of an emulsion. | 1. Add a small amount of brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase, which can help break the emulsion. |
| Product is Contaminated with Starting Material | 1. Incomplete reaction. 2. Inefficient purification. | 1. Drive the reaction to completion by removing water (Dean-Stark) or using a larger excess of one reactant. 2. Improve purification by performing careful distillation or using column chromatography. |
Data Presentation: Optimized Reaction Parameters
The following tables summarize optimized conditions from various studies on esterification with hexanol or similar long-chain alcohols.
Table 1: Optimization of Reaction Parameters for Dicarboxylate Ester Synthesis with 2-ethyl-1-hexanol [1]
| Parameter | Optimized Value | Resulting Conversion Yield |
| Temperature | 120 °C | 78.28% |
| Reaction Time | 4 hours | 88.23% |
| Catalyst Amount (H₂SO₄) | 2% w/w of diacid | High Conversion |
| Mole Ratio (Acid:Alcohol) | 1:2.5 | High Conversion |
Table 2: Enzymatic Esterification of Dihydrocaffeic Acid with Hexanol [15]
| Parameter | Optimized Value | Resulting Yield |
| Temperature | 39.4 °C | 84.4% |
| Reaction Time | 77.5 hours | 84.4% |
| Enzyme Dosage (Novozyme 435) | 41.6% | 84.4% |
| Mole Ratio (Acid:Alcohol) | 1:2.1 | 84.4% |
Table 3: Comparison of Catalysts for Oleic Acid Esterification with Alcohols [10]
| Catalyst (1 wt%) | Temperature | Time | Yield (Butyl Oleate) |
| H₂SO₄ | 80 °C | 6 h | 92.3% |
| p-Toluenesulfonic acid (APTS) | 80 °C | 6 h | ~85% |
| Fe₂(SO₄)₃ | 80 °C | 6 h | ~60% |
| AlCl₃ | 80 °C | 6 h | ~55% |
Experimental Protocols
Key Experiment: Fischer Esterification of a Carboxylic Acid with this compound
This protocol describes a general procedure for the synthesis of a hexyl ester.
Materials:
-
Carboxylic Acid (1.0 eq)
-
This compound (2.5 eq)[1]
-
Concentrated Sulfuric Acid (H₂SO₄, ~2% w/w of the limiting reagent)[1]
-
Toluene (optional, for Dean-Stark)
-
Ethyl Acetate (for extraction)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Boiling chips[3]
Procedure:
-
Apparatus Setup: Assemble a reflux apparatus using a round-bottom flask, a condenser, and a heating mantle. If water removal is desired, a Dean-Stark trap should be placed between the flask and the condenser.[3][8]
-
Charging the Flask: To the round-bottom flask, add the carboxylic acid, this compound, a few boiling chips, and toluene (if using a Dean-Stark trap).
-
Catalyst Addition: While stirring the mixture, slowly and carefully add the concentrated sulfuric acid.[1]
-
Reaction: Heat the mixture to a gentle reflux (typically 120-140°C) and maintain for 4-6 hours.[1] Monitor the reaction progress by TLC or GC if desired.
-
Cooling: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.
-
Workup - Neutralization: Transfer the cooled mixture to a separatory funnel. Dilute with ethyl acetate and wash with saturated sodium bicarbonate solution until CO₂ evolution ceases.[1][3]
-
Workup - Washing: Wash the organic layer sequentially with water and then with brine.[1]
-
Workup - Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate using a rotary evaporator. Purify the resulting crude ester by fractional distillation under reduced pressure.[3]
Visualizations
Caption: Fischer Esterification Workflow for this compound.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. nbinno.com [nbinno.com]
- 3. scienceready.com.au [scienceready.com.au]
- 4. Fisher Esterification: Synthesis and Purification of Esters - HSC Chemistry [hscprep.com.au]
- 5. quora.com [quora.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. cerritos.edu [cerritos.edu]
- 8. researchgate.net [researchgate.net]
- 9. Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables | Angolan Industry and Chemical Engineering Journal [aincej.com.angolaonline.net]
- 10. researchgate.net [researchgate.net]
- 11. Fischer Esterification [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. digital.csic.es [digital.csic.es]
- 14. researchgate.net [researchgate.net]
- 15. Optimization of enzymatic esterification of dihydrocaffeic acid with hexanol in ionic liquid using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. US3661972A - Purification of high boiling esters - Google Patents [patents.google.com]
Side reactions and byproducts in 1-Hexanol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Hexanol.
Frequently Asked Questions (FAQs)
Q1: What are the primary industrial methods for synthesizing this compound?
A1: The two main industrial processes for this compound production are the Ziegler process and the Hydroformylation of 1-pentene.[1][2][3]
-
Ziegler Process: This method involves the oligomerization of ethylene using a triethylaluminium catalyst, followed by oxidation and hydrolysis to yield this compound and other linear primary alcohols.[1][3] This process is known for producing high-purity, linear alcohols.[3]
-
Hydroformylation of 1-Pentene: In this process, 1-pentene is reacted with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a catalyst, followed by hydrogenation of the resulting aldehydes to produce a mixture of C6 alcohols.[1][2]
Q2: What are the common laboratory-scale synthesis methods for this compound?
A2: For laboratory applications, common synthesis routes include:
-
Hydroboration-Oxidation of 1-Hexene: This is a widely used laboratory method that involves the anti-Markovnikov addition of a boron-hydrogen bond across the double bond of 1-hexene, followed by oxidation to yield this compound with high selectivity.[4]
-
Reduction of Hexanoic Acid or its Esters: Carboxylic acids like hexanoic acid or their corresponding esters can be reduced to this compound using appropriate reducing agents.[5]
Q3: What are the typical purities of commercially available this compound?
A3: Commercially available synthesis-grade this compound typically has a purity of ≥98% as determined by gas chromatography (GC).[6]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on side reactions and byproduct formation for common synthesis methods.
Ziegler Process (Ethylene Oligomerization)
Problem: Low yield of this compound and a broad distribution of alcohol chain lengths.
Possible Cause: The Ziegler process naturally produces a range of alcohol oligomers.[1] The distribution of these oligomers is sensitive to reaction conditions.
Troubleshooting Steps:
-
Temperature Control: The reaction temperature significantly influences the molecular weight of the resulting alcohols. Temperatures between 60-120°C favor the formation of higher molecular weight trialkylaluminium, which upon oxidation gives the desired longer-chain alcohols. Higher temperatures (120-150°C) can lead to the formation of α-olefins, and temperatures above 150°C can cause dimerization of these olefins.[7]
-
Ethylene Feed Rate: Carefully control the stoichiometry of ethylene to the triethylaluminium catalyst to manage the chain growth process.
-
Catalyst Purity: Ensure the triethylaluminium catalyst is of high purity and handled under inert conditions to prevent premature reactions that can affect its activity and selectivity.
Table 1: Byproducts of the Ziegler Process
| Byproduct Category | Chemical Name(s) | Reason for Formation |
| Shorter and Longer Chain Alcohols | Butanols, Octanols, Decanols, etc. | Statistical nature of ethylene oligomerization. |
| α-Olefins | 1-Butene, 1-Hexene, etc. | Thermal displacement reactions at higher temperatures.[7] |
| Dimerized Olefins | C12 Olefins, etc. | Occurs at temperatures above 150°C.[7] |
Hydroformylation of 1-Pentene
Problem: Formation of significant amounts of branched-chain hexanol isomers.
Possible Cause: The hydroformylation process can lead to the formation of various isomeric aldehydes, which are subsequently hydrogenated to the corresponding alcohols.[1]
Troubleshooting Steps:
-
Catalyst Selection: The choice of catalyst (e.g., cobalt or rhodium-based) and ligands can influence the regioselectivity of the hydroformylation reaction, affecting the ratio of linear to branched products.
-
Reaction Conditions: Temperature and pressure can impact the selectivity of the reaction. Optimization of these parameters is crucial for maximizing the yield of the desired linear this compound.
Table 2: Common Isomeric Byproducts in Hydroformylation of 1-Pentene
| Byproduct | Chemical Name |
| Isomeric C6 Alcohols | 2-Methyl-1-pentanol, 2-Ethyl-1-butanol, etc. |
Aldol Condensation Route
Problem: Presence of higher molecular weight alcohols and other oxygenated impurities in the final product.
Possible Cause: The aldol condensation of aldehydes like acetaldehyde and butyraldehyde can lead to self-condensation and cross-condensation products, which after hydrogenation, result in a variety of alcohol byproducts.[8]
Troubleshooting Steps:
-
Control of Reactant Stoichiometry: Precise control over the molar ratio of the starting aldehydes is critical to favor the desired cross-condensation reaction.
-
Temperature and Catalyst: The reaction temperature and the type and concentration of the base catalyst can influence the rates of the various condensation reactions. Careful optimization is required.
Table 3: Common Byproducts of the Aldol Condensation Route for this compound Synthesis
| Byproduct | Chemical Name |
| Branched C6 Alcohol | 2-Ethyl-1-butanol[9] |
| Higher Alcohols | 1-Octanol, 1-Decanol[9][10] |
Hydroboration-Oxidation of 1-Hexene (Laboratory Scale)
Problem: Low yield of this compound and presence of unreacted 1-hexene.
Possible Cause: Incomplete reaction due to reagent degradation or improper reaction conditions.
Troubleshooting Steps:
-
Reagent Quality: Use a fresh, anhydrous solution of borane in tetrahydrofuran (THF). Borane solutions can degrade over time.[5]
-
Inert Atmosphere: The reaction should be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) as borane reacts with moisture.
-
Temperature Control: Maintain a low temperature (e.g., using an ice bath) during the addition of the borane solution to control the reaction rate.[11]
-
Stoichiometry: Ensure the correct stoichiometry of borane to 1-hexene is used.
Problem: Formation of 2-Hexanol.
Possible Cause: Although the hydroboration-oxidation reaction is highly regioselective for the anti-Markovnikov product (this compound), trace amounts of the Markovnikov product (2-Hexanol) can form.
Troubleshooting Steps:
-
Slow Reagent Addition: Add the borane solution to the 1-hexene slowly to improve the regioselectivity of the hydroboration step.[5]
-
Sterically Hindered Borane Reagents: For even higher selectivity, consider using a more sterically hindered borane reagent, such as disiamylborane or 9-BBN.
Experimental Protocols
Laboratory Synthesis of this compound via Hydroboration-Oxidation of 1-Hexene
This protocol is adapted from established laboratory procedures.[5][11]
Materials:
-
1-Hexene
-
Borane-tetrahydrofuran complex (BH3•THF) solution (e.g., 1.0 M in THF)
-
Sodium hydroxide (NaOH) solution (e.g., 3 M)
-
Hydrogen peroxide (H2O2) solution (30%)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Hydroboration:
-
Set up a dry, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
Charge the flask with 1-hexene and anhydrous THF.
-
Cool the flask in an ice bath.
-
Slowly add the BH3•THF solution from the dropping funnel to the stirred solution of 1-hexene, maintaining the temperature below 20°C.[11]
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional hour.[11]
-
-
Oxidation:
-
Cool the reaction mixture in an ice bath.
-
Slowly add the aqueous NaOH solution, followed by the dropwise addition of the 30% H2O2 solution, ensuring the temperature is maintained between 30-35°C.[11]
-
After the addition is complete, allow the mixture to stir at room temperature for at least one hour.
-
-
Workup and Purification:
-
Add water to the reaction mixture and separate the organic layer.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent by distillation.
-
Purify the crude this compound by fractional distillation, collecting the fraction boiling at approximately 157°C.
-
Process Diagrams
Caption: Experimental workflow for the laboratory synthesis of this compound via hydroboration-oxidation.
Caption: A logical troubleshooting guide for common issues in this compound synthesis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Page loading... [wap.guidechem.com]
- 3. nbinno.com [nbinno.com]
- 4. chegg.com [chegg.com]
- 5. community.wvu.edu [community.wvu.edu]
- 6. This compound for synthesis 111-27-3 [sigmaaldrich.com]
- 7. Ziegler process - Wikipedia [en.wikipedia.org]
- 8. 23.4 Using Aldol Reactions in Synthesis – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. This compound | C6H14O | CID 8103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: 1-Hexanol Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the synthesis of 1-Hexanol.
Troubleshooting Guides
This section addresses specific issues that may arise during the production of this compound via common synthesis routes.
Hydroformylation of 1-Pentene
Q1: My this compound yield is lower than expected in the hydroformylation of 1-pentene. What are the potential causes and solutions?
A1: Low yields in the hydroformylation of 1-pentene to produce 1-hexanal (the precursor to this compound) can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Catalyst Activity: The activity of the rhodium or cobalt catalyst is crucial. Deactivated or poisoned catalysts will significantly reduce the reaction rate and overall yield.
-
Troubleshooting:
-
Ensure the catalyst has been properly activated and handled under inert conditions to prevent oxidation.
-
If catalyst poisoning is suspected (e.g., by sulfur or other impurities in the feedstock), consider purifying the 1-pentene and syngas.
-
For reusable catalysts, implement a regeneration protocol. For cobalt catalysts, this may involve oxidation to water-soluble Co²⁺ followed by treatment with aqueous formic or acetic acids.
-
-
-
Reaction Conditions: Suboptimal temperature, pressure, or syngas (H₂/CO) ratio can negatively impact the yield.
-
Troubleshooting:
-
Temperature: For cobalt-catalyzed reactions, temperatures between 150-170°C are typical. Lower temperatures can increase selectivity for the linear aldehyde but may decrease the reaction rate.[1] For rhodium catalysts, milder conditions are often sufficient.
-
Pressure: High pressures (10-100 atm) are generally required to maintain catalyst stability and ensure sufficient gas concentration in the liquid phase.[2]
-
H₂/CO Ratio: A 1:1 to 1.5:1 ratio of H₂ to CO is common. An excess of H₂ can sometimes lead to the hydrogenation of the alkene starting material.[1]
-
-
-
Side Reactions: The formation of side products such as 2-methylpentanal (the branched isomer), pentane (from hydrogenation of 1-pentene), and internal pentene isomers can reduce the yield of the desired linear aldehyde.[3][4]
-
Troubleshooting:
-
To favor the formation of the linear aldehyde (1-hexanal), consider using a catalyst with bulky ligands.[4]
-
Adjusting the H₂/CO ratio can help minimize the hydrogenation of 1-pentene. Lower H₂ partial pressure can disfavor this side reaction.[1]
-
Lowering the reaction temperature can also improve selectivity for the linear product.[1]
-
-
Q2: I am observing a high proportion of 2-methylpentanol in my final product. How can I increase the selectivity for this compound?
A2: The formation of the branched isomer, 2-methylpentanol, is a common issue in the hydroformylation of terminal alkenes. Improving the regioselectivity towards the linear product is key.
-
Catalyst and Ligand Choice: The structure of the catalyst, particularly the ligands attached to the metal center, has a significant impact on selectivity.
-
Solution: Employing bulky phosphine or phosphite ligands on the rhodium or cobalt catalyst can sterically hinder the formation of the branched isomer, thus favoring the production of the linear aldehyde.
-
-
Reaction Parameters:
-
Solution:
-
Lower Temperatures: Running the reaction at a lower temperature generally increases the selectivity for the linear product.
-
CO Partial Pressure: Increasing the partial pressure of carbon monoxide can also favor the formation of the linear aldehyde.
-
-
Ziegler Process
Q3: The molecular weight distribution of the alcohols produced via my Ziegler process is too broad. How can I achieve a narrower distribution centered around this compound?
A3: The Ziegler process involves the oligomerization of ethylene on a triethylaluminum catalyst, leading to a distribution of alkyl chains. Controlling this distribution is key to maximizing the yield of this compound.
-
Temperature Control: Temperature plays a critical role in the chain growth step.
-
Solution: Maintain the reaction temperature in the range of 60-120°C to favor the growth of longer alkyl chains. Temperatures above this range (120-150°C) can lead to thermal displacement reactions, resulting in the formation of α-olefins and a broader distribution of shorter-chain alcohols.[2]
-
-
Ethylene Pressure: The concentration of ethylene influences the rate of chain growth.
-
Solution: Higher ethylene pressures generally favor the chain growth reaction over termination reactions, leading to higher molecular weight alcohols. Fine-tuning the pressure can help target the desired chain length.
-
-
Reaction Time: The duration of the ethylene addition step will directly impact the average chain length.
-
Solution: Carefully control the reaction time to achieve the desired degree of oligomerization. Shorter reaction times will result in a distribution centered on shorter-chain alcohols.
-
Q4: My final this compound product from the Ziegler process is contaminated with paraffins and olefins. How can these be removed?
A4: The Ziegler process can produce a range of byproducts. Purification is essential to obtain high-purity this compound.
-
Purification Strategy:
-
Solution: The primary method for separating the desired alcohol from non-polar byproducts like paraffins and olefins is fractional distillation. Due to the differences in boiling points and polarity, a well-controlled distillation can effectively separate these components.[5][6]
-
In some cases, the raw alcohol mixture is first converted to aluminum alkoxides. The more volatile impurities can then be removed by distillation or stripping before hydrolyzing the alkoxides back to the purified alcohols.[7]
-
Grignard Synthesis
Q5: My Grignard synthesis of this compound from 1-bromopentane and formaldehyde is giving a very low yield. What are the common pitfalls?
A5: Grignard reactions are notoriously sensitive to reaction conditions. Low yields are often traced back to a few key areas.
-
Anhydrous Conditions: Grignard reagents are highly reactive towards protic sources, especially water.
-
Troubleshooting:
-
Ensure all glassware is thoroughly flame-dried or oven-dried before use.
-
Use anhydrous solvents (e.g., diethyl ether, THF). It is often recommended to distill solvents from a suitable drying agent.
-
The 1-bromopentane and formaldehyde (or its polymer paraformaldehyde) should be dry.
-
-
-
Magnesium Activation: The surface of the magnesium turnings can be coated with magnesium oxide, which prevents the reaction from initiating.
-
Troubleshooting:
-
Use fresh, shiny magnesium turnings.
-
Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. A gentle warming of the flask can also help initiate the reaction.
-
-
-
Slow Addition: The addition of the alkyl halide to the magnesium should be controlled to maintain a gentle reflux.
-
Troubleshooting: Add the 1-bromopentane solution dropwise from an addition funnel. If the reaction becomes too vigorous, cool the flask in an ice bath.
-
-
Reaction with Formaldehyde: The addition of the Grignard reagent to formaldehyde should also be carefully controlled.
-
Troubleshooting: Cool the Grignard solution in an ice bath before slowly adding the formaldehyde solution or paraformaldehyde suspension.
-
Frequently Asked Questions (FAQs)
Q1: What are the main industrial methods for producing this compound?
A1: The two primary industrial methods for this compound production are the Ziegler process and hydroformylation .[8][9]
-
The Ziegler process involves the oligomerization of ethylene using a triethylaluminum catalyst, followed by oxidation and hydrolysis to produce a range of linear primary alcohols, which are then separated by distillation.[5]
-
Hydroformylation (or the oxo process) involves the reaction of 1-pentene with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a catalyst (typically cobalt or rhodium) to form hexanal isomers, which are then hydrogenated to the corresponding hexanols.[4][8]
Q2: What are the common side products in this compound synthesis, and how can they be minimized?
A2: The formation of side products depends on the synthesis method.
-
Hydroformylation: The main side products are branched isomers (e.g., 2-methyl-1-pentanol) and products from the hydrogenation of the starting alkene (e.g., pentane).[3][4] Minimization can be achieved by using catalysts with bulky ligands to favor the linear product and by controlling the H₂/CO ratio to reduce hydrogenation.[1][4]
-
Ziegler Process: This process produces a range of linear primary alcohols with different chain lengths. Byproducts can also include olefins and paraffins.[7] Careful control of reaction temperature and time can narrow the alcohol distribution, and fractional distillation is used for purification.[2][5][6]
-
Grignard Synthesis: Side reactions can include Wurtz coupling of the alkyl halide. Using an excess of magnesium can help to minimize this.
Q3: How can I purify crude this compound?
A3: The most common method for purifying this compound is fractional distillation .[6] This technique separates compounds based on their boiling points. Since this compound has a boiling point of approximately 157°C, it can be effectively separated from lower-boiling impurities (like unreacted starting materials or solvents) and higher-boiling byproducts. For mixtures containing isomers with close boiling points, a distillation column with a high number of theoretical plates is recommended for efficient separation.[10]
Q4: What is the role of the catalyst in this compound production, and what are the signs of catalyst deactivation?
A4: The catalyst plays a pivotal role in both the hydroformylation and Ziegler processes by providing a lower energy pathway for the reaction, thus increasing the reaction rate and influencing selectivity.
-
Signs of Catalyst Deactivation:
-
A noticeable decrease in the reaction rate (longer reaction times are required to achieve the same conversion).
-
A drop in the yield of this compound.
-
A change in the product selectivity (e.g., an increase in the proportion of branched isomers in hydroformylation).
-
Q5: Can I regenerate a deactivated catalyst?
A5: In many industrial processes, catalyst regeneration is a crucial step to reduce costs. The specific method depends on the catalyst and the nature of the deactivation. For example, cobalt catalysts used in hydroformylation can sometimes be regenerated by oxidizing the cobalt to a water-soluble form, which can then be separated and reconverted to the active catalyst.[11] For supported catalysts, regeneration might involve high-temperature treatments to burn off carbonaceous deposits.
Quantitative Data Summary
Table 1: Comparison of Reaction Conditions and Yields for this compound Synthesis
| Synthesis Method | Catalyst | Temperature (°C) | Pressure (atm) | Key Reactants | Typical Yield (%) | Selectivity Issues |
| Hydroformylation | Rhodium or Cobalt complexes | 80 - 200 | 10 - 100 | 1-Pentene, CO, H₂ | 80 - 95 | Formation of branched isomers |
| Ziegler Process | Triethylaluminum | 60 - 120 | 1 - 10 | Ethylene | Variable (distribution) | Broad molecular weight distribution of alcohols |
| Grignard Synthesis | - | 0 - 35 | 1 | 1-Bromopentane, Mg, Formaldehyde | 50 - 80 | Sensitive to moisture and air |
| Hydrogenation of Hexanoic Acid | 5 wt% Re/γ-Al₂O₃ | 220 | 115 | Hexanoic Acid, H₂ | ~25 | Formation of hexyl hexanoate |
Experimental Protocols
Grignard Synthesis of this compound
Objective: To synthesize this compound from 1-bromopentane and formaldehyde via a Grignard reaction.
Materials:
-
Magnesium turnings
-
Iodine crystal
-
Anhydrous diethyl ether
-
1-Bromopentane
-
Paraformaldehyde
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Set up a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. Protect the apparatus from atmospheric moisture with drying tubes.
-
Place the magnesium turnings in the flask with a small crystal of iodine.
-
Prepare a solution of 1-bromopentane in anhydrous diethyl ether and add it to the dropping funnel.
-
Add a small portion of the 1-bromopentane solution to the magnesium. If the reaction does not start (indicated by bubbling and a grayish color), gently warm the flask.
-
Once the reaction has initiated, add the remaining 1-bromopentane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the reaction mixture for an additional 30 minutes.
-
Cool the Grignard reagent in an ice bath.
-
Slowly add a suspension of paraformaldehyde in anhydrous diethyl ether to the Grignard reagent with vigorous stirring.
-
After the addition, remove the ice bath and stir the mixture at room temperature for 1 hour.
-
Quench the reaction by slowly adding 1 M hydrochloric acid while cooling the flask in an ice bath.
-
Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the crude this compound by fractional distillation.
Hydroformylation of 1-Pentene (Conceptual Laboratory Scale)
Objective: To synthesize 1-hexanal from 1-pentene, followed by reduction to this compound.
Materials:
-
1-Pentene
-
Rhodium catalyst precursor (e.g., Rh(acac)(CO)₂)
-
Triphenylphosphine (ligand)
-
Anhydrous toluene (solvent)
-
Synthesis gas (CO/H₂)
-
Sodium borohydride (for reduction)
-
Diethyl ether
-
1 M Hydrochloric acid
Procedure: Part A: Hydroformylation
-
In a high-pressure autoclave reactor, charge the rhodium catalyst precursor, triphenylphosphine, and anhydrous toluene under an inert atmosphere.
-
Add purified 1-pentene to the reactor.
-
Seal the reactor, purge with nitrogen, and then pressurize with synthesis gas (1:1 CO/H₂) to the desired pressure.
-
Heat the reactor to the desired temperature (e.g., 80-120°C) and stir.
-
Monitor the reaction progress by observing the pressure drop.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas. Part B: Reduction to this compound
-
Transfer the reaction mixture to a round-bottom flask and cool it in an ice bath.
-
Slowly add a solution of sodium borohydride in ethanol.
-
Stir the mixture at room temperature until the reduction is complete (monitored by TLC or GC).
-
Quench the reaction by slowly adding 1 M hydrochloric acid.
-
Extract the product with diethyl ether.
-
Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent and purify the this compound by fractional distillation.
Visualizations
Caption: Workflow for the Grignard synthesis of this compound.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. courses.minia.edu.eg [courses.minia.edu.eg]
- 2. Hydroformylation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. US3048527A - Extractive distillation of hexanol with a polyhydric alcohol as a solvent - Google Patents [patents.google.com]
- 7. chembam.com [chembam.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. atamankimya.com [atamankimya.com]
- 10. Purification [chem.rochester.edu]
- 11. scienceinfo.com [scienceinfo.com]
Troubleshooting phase separation in 1-Hexanol solvent systems
Technical Support Center: 1-Hexanol Solvent Systems
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working with this compound solvent systems.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments involving this compound.
Question: Why is my this compound and aqueous solution separating into two distinct phases?
Answer:
Phase separation between this compound and an aqueous solution is expected under many conditions due to their partial miscibility. This compound has a polar hydroxyl (-OH) group that allows for some interaction with water, but its long, six-carbon hydrophobic tail limits its solubility.[1] At room temperature, the solubility of this compound in water is quite low, approximately 0.59 g per 100 mL.[2][3] If the concentration of either component exceeds its solubility limit in the other, the system will separate into a this compound-rich organic phase and a water-rich aqueous phase. This behavior is fundamental to its use in liquid-liquid extractions.
Question: I've observed an unexpected emulsion at the interface of my this compound and aqueous layers. What causes this and how can I resolve it?
Answer:
Emulsion formation is a common issue in liquid-liquid extractions, particularly when samples contain surfactant-like molecules such as phospholipids, proteins, or fatty acids.[4] These molecules can stabilize fine droplets of one phase within the other, preventing clear separation.
Causes:
-
Vigorous Agitation: Shaking the mixture too aggressively can create a stable emulsion.[4]
-
Presence of Surfactants: High concentrations of biological molecules or other surfactants in the sample matrix.[4]
-
High Solute Concentration: Certain dissolved analytes can increase the viscosity and stability of the interface.
Troubleshooting Steps:
-
Mechanical Separation:
-
Chemical Disruption:
-
"Salting Out": Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, decreasing the solubility of organic components and helping to break the emulsion.[4]
-
Solvent Addition: Adding a small amount of a different organic solvent can alter the polarity and help dissolve the emulsifying agent into one of the phases.[4]
-
-
Filtration:
Troubleshooting Emulsion Formation Workflow
Caption: A flowchart for troubleshooting emulsion formation in biphasic systems.
Frequently Asked Questions (FAQs)
Q1: What are the basic physical properties of this compound?
A1: this compound is a primary alcohol with a six-carbon chain. It is a clear, colorless liquid at room temperature with a mild, alcohol-like odor.[1][2] Its key properties are summarized below.
| Property | Value | References |
| Molecular Formula | C₆H₁₄O | [1] |
| Molecular Weight | 102.17 g/mol | [1] |
| Density | ~0.814 g/cm³ | [1] |
| Boiling Point | 157 °C | [1] |
| Melting Point | -52 °C | [1] |
| Solubility in Water | ~5.9 g/L (0.59 g/100 mL) at 20-25°C | [2][3] |
| Miscibility | Miscible with ethanol, diethyl ether, and benzene | [2][5] |
Q2: How does temperature affect the miscibility of this compound and water?
A2: For many partially miscible systems, including this compound and water, an increase in temperature generally leads to an increase in mutual solubility. This means that at higher temperatures, more this compound will dissolve in the water phase, and more water will dissolve in the this compound phase. This can sometimes lead to a single phase at a high enough temperature, known as the upper consolute temperature. Studies on ternary systems involving water and alcohols like this compound show that temperature changes can alter the two-phase region on a phase diagram.[6][7]
Q3: Can I use this compound to extract a polar analyte from an aqueous solution?
A3: It depends on the relative polarity. This compound is considered a moderately polar solvent due to its hydroxyl group. While it is immiscible with water, it has a greater capacity to dissolve polar analytes than a purely nonpolar solvent like hexane. The principle of "like dissolves like" is key; this compound is most effective for extracting compounds of intermediate polarity.[1][8] For highly polar analytes, a more polar (but still water-immiscible) solvent might be necessary, or the polarity of the analyte could be adjusted via pH modification to make it more soluble in the this compound phase.
Q4: My system contains a third component (e.g., an acid, a salt, or another solvent). How does this affect phase separation?
A4: The addition of a third component will create a ternary system and can significantly alter phase behavior.
-
Adding a "Miscibilizing" Agent: A substance soluble in both this compound and water (like ethanol or acetic acid) can increase their mutual solubility, potentially leading to a single phase.[9]
-
Adding a Salt ("Salting Out"): Dissolving a salt in the aqueous phase increases its polarity and can decrease the solubility of this compound, making the phase separation more distinct.[4]
-
Adding another Solvent: The outcome depends on the miscibility of all three components. For example, adding tetrahydrofuran (THF) to a this compound/water system is a method used to create supramolecular solvents where nanostructures form.[10]
The behavior of such systems is best described by a ternary phase diagram, which maps the regions of one-phase and two-phase behavior at a given temperature.[11][12]
Experimental Protocols
Protocol 1: Standard Liquid-Liquid Extraction (LLE) with this compound
This protocol describes a basic procedure for extracting a compound from an aqueous solution into a this compound phase.
Materials:
-
Separatory funnel
-
Aqueous sample containing the analyte
-
This compound (reagent grade)
-
Beakers or Erlenmeyer flasks for collection
-
Ring stand and clamp
Procedure:
-
Setup: Securely clamp the separatory funnel to the ring stand. Ensure the stopcock is closed.
-
Loading: Pour the aqueous sample into the top of the separatory funnel. Note the volume.
-
Solvent Addition: Add an equivalent volume of this compound to the funnel.
-
Venting: Stopper the funnel. Invert it carefully and immediately open the stopcock to release any pressure buildup. Point the funnel stem away from yourself and others, preferably inside a fume hood.[13]
-
Extraction: Close the stopcock. Gently invert the funnel 10-15 times to allow for partitioning of the analyte between the phases. Avoid vigorous shaking to prevent emulsion formation.[4] Vent again.
-
Separation: Clamp the funnel upright and allow the layers to fully separate. The less dense this compound layer (density ~0.814 g/cm³) will be the top layer.
-
Collection: Remove the stopper. Carefully open the stopcock to drain the bottom (aqueous) layer into a collection flask.
-
Final Collection: Close the stopcock just as the interface reaches it. Drain the top (this compound) layer out through the top opening of the funnel to avoid re-contamination from any residual aqueous phase in the stem.[13]
-
Repeat (Optional): For exhaustive extraction, the aqueous layer can be returned to the funnel and extracted again with fresh this compound.
Liquid-Liquid Extraction Workflow
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. This compound | C6H14O | CID 8103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. m.youtube.com [m.youtube.com]
- 9. View of Liquid-Liquid Equilibrium Data of Ternary Systems of Water, Acetic Acid and Alkanols (1-Butanol, 1-Pentanol and this compound) [v2.pjsir.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Stabilizing 1-Hexanol
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stabilization of 1-hexanol against oxidation. It is intended for researchers, scientists, and professionals in drug development who utilize this compound in their experiments.
Troubleshooting Guide
Users may encounter several issues related to this compound instability. The following table outlines common problems, their probable causes, and recommended solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Unexpected peaks in analytical data (e.g., GC, NMR) | Oxidation of this compound to hexanal and/or hexanoic acid.[1][2] | 1. Verify that storage conditions are optimal (see FAQs below). 2. Purify the this compound via distillation before use. 3. Sparge the solvent with an inert gas (e.g., nitrogen or argon) before use. |
| Inconsistent reaction yields or kinetics | Presence of impurities from oxidation, which may interfere with catalysts or reactants.[3] | 1. Use freshly opened or purified this compound for sensitive reactions. 2. Perform a quality control check (e.g., GC analysis) on the this compound stock before starting the experiment.[4] |
| Visible change in appearance (e.g., slight yellowing) | Formation of colored degradation byproducts over time due to prolonged or improper storage. | 1. Discard the discolored reagent as its purity is compromised. 2. Review and improve storage protocols; consider storing in smaller, sealed ampoules under inert gas. |
| pH shift in unbuffered solutions | Formation of hexanoic acid, an acidic byproduct of oxidation.[1][2] | 1. Confirm the presence of acidic impurities by titration. 2. If minor, consider purification. If significant, replace the stock. 3. For future prevention, store under an inert atmosphere. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation?
A1: The primary cause of degradation is oxidation. As a primary alcohol, the hydroxyl (-OH) group of this compound can be oxidized, especially when exposed to air (oxygen), heat, light, or incompatible materials like strong oxidizing agents.[4][5][6] This process typically converts this compound first to hexanal (an aldehyde) and subsequently to hexanoic acid (a carboxylic acid).[1][2]
Q2: What are the ideal storage conditions to ensure the stability of this compound?
A2: To minimize oxidation and maintain purity, this compound should be stored in a tightly closed container, such as a glass bottle with a secure cap.[7] The storage area should be cool, dry, and well-ventilated, protected from direct sunlight and sources of ignition like heat, sparks, or open flames.[6][8] For long-term stability, refrigeration at approximately 4°C is recommended.[8]
Q3: How can I prevent oxidation of this compound during a lengthy experiment?
A3: During experiments, especially those involving heat or extended run times, it is crucial to maintain an inert atmosphere. This can be achieved by conducting the reaction under a blanket of nitrogen or argon gas. This practice displaces oxygen, a key component for oxidation. Using freshly purified this compound and ensuring all glassware is dry will also help prevent unwanted side reactions.
Q4: What are the common signs that my this compound has oxidized?
A4: The most definitive signs of oxidation are detected through analytical methods. The appearance of new peaks corresponding to hexanal or hexanoic acid in a Gas Chromatography (GC) spectrum is a clear indicator.[4] A shift in the pH of the alcohol towards the acidic range can also signal the formation of hexanoic acid. While this compound is a colorless liquid, significant degradation might eventually lead to slight discoloration.
Q5: Can I add a chemical stabilizer or antioxidant to my this compound?
A5: While the addition of antioxidants is a common practice for stabilizing many organic materials, it is less common for high-purity solvents used in research unless specified for a particular application. Adding any substance would alter the purity of the this compound. The preferred methods for maintaining stability in a research setting are proper storage under an inert atmosphere and purification before use if degradation is suspected. If a stabilizer is required, its compatibility with downstream applications must be thoroughly evaluated.
Quantitative Data Summary
While specific kinetic data for the degradation of this compound under various storage conditions is extensive and application-dependent, the following table provides a qualitative summary of its relative stability.
| Storage Condition | Atmosphere | Temperature | Expected Stability |
| Sealed manufacturer's container, unopened | Air | Room Temperature | High (limited shelf life as per label) |
| Tightly sealed container, frequently opened | Air | Room Temperature | Moderate (risk of gradual oxidation) |
| Sealed container, sparged with N₂ or Ar | Inert | 4°C (Refrigerated) | Very High (Optimal for long-term storage)[8] |
| Open beaker or loosely covered flask | Air | Room Temperature | Low (High risk of rapid oxidation) |
Experimental Protocols
Protocol 1: Qualitative Test for Aldehyde Impurities (2,4-DNPH Test)
This protocol allows for the rapid detection of aldehyde impurities (e.g., hexanal), which are primary oxidation products.[9][10]
Materials:
-
This compound sample
-
2,4-Dinitrophenylhydrazine (2,4-DNPH) reagent
-
Ethanol (95%)
-
Test tubes
Methodology:
-
Prepare the 2,4-DNPH reagent by dissolving a small amount of 2,4-dinitrophenylhydrazine in ethanol, then cautiously adding a few drops of concentrated sulfuric acid.
-
Place 1 mL of the this compound sample into a clean test tube.
-
Add 1 mL of the 2,4-DNPH reagent to the test tube.
-
Shake the mixture gently and allow it to stand at room temperature for 5-10 minutes.
-
Observation: The formation of a yellow, orange, or reddish-brown precipitate indicates the presence of aldehyde impurities, confirming that the this compound has undergone oxidation. A clear solution indicates the absence of significant aldehyde contamination.
Protocol 2: Monitoring this compound Stability by Gas Chromatography (GC)
This protocol provides a quantitative method to assess the purity of this compound and monitor its degradation over time.
Materials & Equipment:
-
Gas Chromatograph with a Flame Ionization Detector (FID).
-
Appropriate GC column (e.g., a polar column like a wax-type or a non-polar column like a CP-Sil 5 CB).[11]
-
This compound sample(s) for time-point analysis.
-
High-purity standards for this compound, hexanal, and hexanoic acid.
-
An appropriate solvent for dilution (e.g., dichloromethane or ethanol).
Methodology:
-
Sample Preparation: Prepare a diluted solution of the this compound sample in the chosen solvent. A typical dilution might be 1:100 or 1:1000, depending on the sensitivity of the instrument.
-
Standard Preparation: Prepare a series of calibration standards containing known concentrations of pure this compound, hexanal, and hexanoic acid.
-
GC Analysis:
-
Set up the GC method with appropriate parameters for the oven temperature program, injector temperature, and detector temperature.
-
Inject the prepared standards to establish retention times and create a calibration curve for each compound.
-
Inject the prepared this compound sample.
-
-
Data Analysis:
-
Identify the peaks in the sample chromatogram by comparing their retention times to those of the standards.
-
Quantify the amount of this compound, hexanal, and hexanoic acid in the sample by using the calibration curves.
-
Purity can be expressed as a percentage of the main this compound peak area relative to the total area of all peaks.
-
By analyzing samples at different time points (e.g., week 0, week 4, week 8), the rate of degradation under specific storage conditions can be determined.
-
Visualizations
Below are diagrams illustrating key concepts related to this compound oxidation and stabilization.
Caption: Oxidation pathway of this compound to its primary degradation products.
Caption: Experimental workflow for a time-based stability study of this compound.
Caption: Decision tree for selecting an appropriate this compound stabilization strategy.
References
- 1. brainly.com [brainly.com]
- 2. nbinno.com [nbinno.com]
- 3. Displacement of hexanol by the hexanoic acid overoxidation product in alcohol oxidation on a model supported palladium nanoparticle catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C6H14O | CID 8103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. fishersci.com [fishersci.com]
- 7. This compound(111-27-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. carlroth.com [carlroth.com]
- 9. asianpubs.org [asianpubs.org]
- 10. Bot Verification [rasayanjournal.co.in]
- 11. agilent.com [agilent.com]
Technical Support Center: Work-up Procedures for Reactions Involving 1-Hexanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the work-up of chemical reactions involving 1-hexanol.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the experimental work-up of reactions where this compound is a reactant, reagent, or solvent.
Issue: Emulsion Formation During Aqueous Extraction
Q1: I am observing a stable emulsion at the interface of my organic and aqueous layers during the work-up of a reaction involving this compound. How can I break this emulsion?
A1: Emulsion formation is a common issue, particularly in reactions with surfactant-like byproducts. Here are several techniques to try, starting with the simplest:
-
Patience: Allow the separatory funnel to sit undisturbed for 10-20 minutes. Sometimes, the layers will separate on their own.
-
Gentle Swirling: Gently swirl the separatory funnel instead of vigorously shaking it. This can help the layers to coalesce without forming a stable emulsion.
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion.[1]
-
Addition of a Different Solvent: Adding a small amount of a different organic solvent can alter the overall polarity and help to break the emulsion.
-
Filtration: For stubborn emulsions, filtering the entire mixture through a plug of glass wool or Celite can be effective.[2][3]
-
Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.[4][5]
Issue: Removing Unreacted this compound
Q2: How can I effectively remove unreacted this compound from my reaction mixture?
A2: Due to its moderate polarity and boiling point, removing this compound can require specific strategies:
-
Aqueous Washes: this compound has limited solubility in water (see Table 1).[6][7] Multiple washes with water can help to partition the this compound into the aqueous layer. For more efficient removal, washing with brine can also be effective.
-
Acid/Base Washes (for acidic or basic products): If your product is an acid or a base, you can perform an acid-base extraction. For example, if your product is an amine, washing with an acidic solution will protonate the amine, making it water-soluble and leaving the neutral this compound in the organic layer. The product can then be recovered by basifying the aqueous layer and extracting.
-
Distillation: If your product has a significantly different boiling point from this compound (Boiling Point of this compound: ~157 °C), distillation under atmospheric or reduced pressure can be an effective purification method.[6]
-
Column Chromatography: Flash column chromatography is a reliable method for separating this compound from your desired product, especially for small to medium-scale reactions.
Issue: Product Isolation and Purification
Q3: My product seems to be lost after the work-up. What are the possible reasons and how can I troubleshoot this?
A3: Product loss can occur at various stages of the work-up. Here are some common causes and solutions:
-
Product is in the Aqueous Layer: If your product has some water solubility, it may have been extracted into the aqueous washes. To check this, you can back-extract the combined aqueous layers with a fresh portion of organic solvent.
-
Product is Volatile: If your product is volatile, it may have been lost during solvent removal on a rotary evaporator. Check the solvent collected in the trap of the rotary evaporator.
-
Improper pH Adjustment: If your product is acidic or basic, ensure the pH of the aqueous layer is adjusted correctly during extraction to keep your product in the desired layer. For example, an acidic product will partition into an aqueous basic wash.
-
Incomplete Reaction: It's possible the reaction did not go to completion. Analyze a sample of the crude reaction mixture by TLC or another appropriate analytical technique before performing the work-up.
Quantitative Data
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility of this compound | Reference |
| Water | 0.59 g / 100 mL (at 20 °C) | [7] |
| Diethyl Ether | Miscible | [6] |
| Ethanol | Miscible | |
| Dichloromethane | Miscible | |
| Ethyl Acetate | Miscible | |
| Hexane | Highly Soluble | [6] |
Experimental Protocols
Key Experiment: Fischer Esterification of a Carboxylic Acid with this compound
This protocol provides a general methodology for the synthesis of a hexyl ester, a common reaction involving this compound.
Reaction Scheme:
R-COOH + CH₃(CH₂)₅OH --[H⁺]--> R-COO(CH₂)₅CH₃ + H₂O
Materials:
-
Carboxylic acid (1.0 equivalent)
-
This compound (3.0 equivalents)
-
Concentrated Sulfuric Acid (catalytic amount, e.g., 0.1 equivalents)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the carboxylic acid and this compound.
-
Acid Catalyst Addition: Slowly add the concentrated sulfuric acid to the stirring mixture.
-
Heating: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cooling and Dilution: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with diethyl ether or ethyl acetate.
-
Quenching and Extraction: Transfer the diluted mixture to a separatory funnel.
-
Wash with Water: Wash the organic layer with deionized water to remove the bulk of the unreacted this compound and sulfuric acid.
-
Neutralization: Carefully wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid. Be sure to vent the separatory funnel frequently as carbon dioxide gas will be evolved.
-
Brine Wash: Wash the organic layer with brine to remove any remaining water-soluble impurities and to help break any emulsions.
-
Drying: Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by distillation or column chromatography as needed.
Visualizations
Caption: Experimental workflow for a typical Fischer Esterification using this compound.
Caption: Decision tree for troubleshooting emulsion formation during work-up.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Tips & Tricks [chem.rochester.edu]
- 3. Sciencemadness Discussion Board - Breaking a stable emulsion - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 5. azom.com [azom.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. This compound | C6H14O | CID 8103 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Compound Solubility in 1-Hexanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to compound solubility in 1-Hexanol.
This compound: Solvent Properties
This compound is a primary alcohol with a six-carbon chain, exhibiting both polar and non-polar characteristics. Its hydroxyl (-OH) group allows for hydrogen bonding, making it a protic solvent. However, the six-carbon alkyl chain imparts significant non-polar character. This dual nature makes this compound a versatile solvent, capable of dissolving a range of compounds. It is miscible with many organic solvents like ethanol and diethyl ether, but only slightly soluble in water.[1][2]
| Property | Value | Reference |
| Chemical Formula | C₆H₁₄O | [1][3] |
| Molar Mass | 102.177 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Density | 0.819 g/cm³ at 20 °C | [4] |
| Boiling Point | 157 °C | [1][4] |
| Solubility in Water | 5.9 g/L at 20 °C | [1][5] |
| Miscibility | Miscible with ethanol, ether, and other organic solvents | [1][2][5] |
Troubleshooting Guide for Low Solubility in this compound
This section addresses common issues encountered when dissolving compounds in this compound and provides potential solutions.
Logical Workflow for Troubleshooting Low Solubility
The following diagram outlines a systematic approach to addressing low solubility of a compound in this compound.
Caption: A logical workflow for selecting a suitable method to enhance compound solubility in this compound.
Frequently Asked Questions (FAQs)
Q1: My compound is not dissolving in pure this compound. What is the first step I should take?
A1: The first step is to consider the polarity of your compound. The general principle of "like dissolves like" is a good starting point.[6] this compound has both a polar hydroxyl group and a non-polar hexyl chain.
-
For Polar Compounds: If your compound is polar, its interaction with the non-polar part of this compound might be limiting its solubility. You can try to increase the overall polarity of the solvent system.
-
For Non-Polar Compounds: If your compound is non-polar, the polarity of the hydroxyl group of this compound might be the issue. In this case, decreasing the overall polarity of the solvent system can be beneficial.
A simple initial step for both cases is to try gentle heating and agitation (e.g., stirring or sonication) to overcome the initial energy barrier for dissolution.
Q2: How can I use a co-solvent to increase the solubility of my compound in this compound?
A2: Co-solvency is a powerful technique that involves adding a small amount of a miscible solvent to the primary solvent to enhance the solubility of a solute.[7] The choice of co-solvent depends on the nature of your compound.
-
For Increasing Polarity (to dissolve polar compounds): You can add a more polar co-solvent.
-
Ethanol: this compound is miscible with ethanol.[1] Adding ethanol can increase the overall polarity of the solvent mixture, which can be beneficial for dissolving more polar compounds.
-
Water: While this compound has limited solubility in water, adding very small, precise amounts of water can sometimes increase the solubility of highly polar or ionic compounds by creating a more favorable microenvironment.
-
-
For Decreasing Polarity (to dissolve non-polar compounds): You can add a less polar co-solvent.
-
Hexane or Toluene: Adding a non-polar solvent like hexane or toluene will decrease the overall polarity of the solvent system, which can improve the solubility of highly non-polar compounds.
-
Experimental Protocol: Co-solvency Method
-
Preparation: Prepare a stock solution of your compound in the chosen co-solvent if it is highly soluble in it. Alternatively, have the pure co-solvent ready.
-
Titration: To a known volume of this compound, add small, incremental amounts of the co-solvent.
-
Observation: After each addition, stir or sonicate the mixture and observe the solubility of your compound.
-
Quantification: Determine the concentration of the co-solvent that provides the maximum solubility of your compound without causing it to precipitate. This can be done visually or by analytical methods such as UV-Vis spectroscopy or HPLC.
Q3: Can I increase the temperature to improve solubility in this compound?
A3: Yes, for most solid compounds, solubility in this compound increases with temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat. Increasing the temperature provides the necessary energy to break the solute-solute and solvent-solvent interactions, allowing for more solute-solvent interactions to form.
Experimental Protocol: Temperature Adjustment
-
Apparatus: Use a temperature-controlled water bath or heating mantle with a stirrer.
-
Procedure:
-
Add the compound to this compound in a sealed container to prevent solvent evaporation.
-
Gradually increase the temperature while continuously stirring.
-
Observe the temperature at which the compound completely dissolves.
-
-
Caution: Be aware of the boiling point of this compound (157 °C) and the thermal stability of your compound. Do not exceed the decomposition temperature of your compound.
-
Cooling: After dissolution at a higher temperature, it is crucial to check if the compound remains in solution upon cooling to the desired experimental temperature. Supersaturation might occur, which can lead to precipitation over time.
Q4: My compound is highly non-polar. Would a surfactant help increase its solubility in this compound?
A4: While surfactants are most commonly used to increase the solubility of non-polar compounds in aqueous solutions, they can also be effective in organic solvents like this compound, particularly if there is a degree of polarity mismatch between the solute and the solvent. Surfactants are amphiphilic molecules that can form reverse micelles in non-polar or moderately polar organic solvents. In this scenario, the polar heads of the surfactant molecules would form a core, while the non-polar tails would extend into the this compound. A non-polar compound could then be encapsulated within the non-polar tails of these reverse micelles.
Mechanism of Surfactant Action in a Moderately Polar Solvent
Caption: A diagram illustrating the encapsulation of a non-polar compound within the non-polar tails of a reverse micelle in this compound.
Experimental Protocol: Using Surfactants
-
Selection of Surfactant: Choose a surfactant that is soluble in this compound. Non-ionic surfactants with a low Hydrophilic-Lipophilic Balance (HLB) are often good candidates for forming reverse micelles.
-
Procedure:
-
Dissolve the surfactant in this compound.
-
Add the non-polar compound to this solution.
-
Stir or sonicate the mixture to facilitate micelle formation and encapsulation.
-
-
Determination of Critical Micelle Concentration (CMC): It is often necessary to determine the CMC of the surfactant in this compound to ensure that you are working at a concentration where micelles will form. This can be done using techniques like surface tensiometry or fluorescence spectroscopy.
Q5: Can I use pH adjustment to increase the solubility of an acidic or basic compound in this compound?
A5: Adjusting the pH is a very effective technique for increasing the solubility of ionizable compounds in aqueous solutions. However, its applicability in a low-polarity solvent like this compound is limited. For a pH adjustment to be effective, there needs to be a sufficient concentration of H⁺ or OH⁻ ions to protonate or deprotonate the compound, and the resulting salt must be more soluble than the neutral form. In this compound, the autoionization is very low, and it is difficult to achieve significant shifts in pH.
While adding a strong acid or base might lead to the formation of an ion pair with your compound, this ion pair may not necessarily be more soluble in this compound. In some cases, it could even lead to precipitation. Therefore, this method should be approached with caution and is generally less effective than in aqueous systems.
Q6: What are some advanced techniques I can use if the simpler methods do not work?
A6: If co-solvency and temperature adjustments are not sufficient, you can explore more advanced formulation strategies:
-
Particle Size Reduction (Micronization and Nanosuspension): For compounds that are poorly soluble due to strong crystal lattice energy, reducing the particle size can increase the surface area available for dissolution. Nanosuspensions, which are dispersions of drug nanocrystals, can significantly increase the dissolution rate and saturation solubility.
-
Solid Dispersion: This technique involves dispersing the compound in an inert carrier matrix at the solid state. The compound can exist in an amorphous or molecularly dispersed state, which has a higher energy and thus greater solubility than the crystalline form. The carrier is typically a water-soluble polymer, but the principle can be adapted for use with carriers soluble in organic solvents.
-
Complexation: This method involves forming a complex between the compound and a complexing agent. A common example is the use of cyclodextrins, which have a hydrophobic inner cavity and a hydrophilic outer surface. They can encapsulate non-polar parts of a molecule, increasing its apparent solubility in a more polar environment. While typically used in aqueous systems, the principles can be explored in organic solvents as well.
Mechanism of Cyclodextrin Inclusion Complexation
Caption: A diagram showing the encapsulation of a guest molecule within the hydrophobic cavity of a cyclodextrin host, leading to enhanced solubility.
Experimental Protocol: Particle Size Reduction (General)
-
Method Selection: Choose a suitable method such as wet milling or high-pressure homogenization.
-
Stabilizer: A stabilizer (a surfactant or polymer) is often required to prevent the aggregation of the nanoparticles. The stabilizer should be soluble in this compound.
-
Procedure:
-
Create a pre-suspension of the compound in a solution of the stabilizer in this compound.
-
Process the pre-suspension using the chosen milling or homogenization equipment until the desired particle size is achieved.
-
-
Characterization: Characterize the particle size and distribution using techniques like Dynamic Light Scattering (DLS).
Experimental Protocol: Solid Dispersion (Solvent Evaporation Method)
-
Solvent Selection: Choose a volatile common solvent in which both your compound and the carrier are soluble.
-
Procedure:
-
Dissolve the compound and the carrier in the common solvent.
-
Evaporate the solvent under reduced pressure (e.g., using a rotary evaporator).
-
-
Result: A solid dispersion of the compound in the carrier matrix will be formed. This can then be dissolved in this compound.
-
Analysis: Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous state of the compound.
Experimental Protocol: Complexation (Kneading Method)
-
Procedure:
-
Make a paste of the cyclodextrin with a small amount of this compound.
-
Add the compound to this paste and knead for a specified period.
-
Dry the resulting product to obtain the inclusion complex.
-
-
Analysis: Confirm the formation of the inclusion complex using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, DSC, or XRD.
Qualitative Comparison of Solubility Enhancement Techniques
| Technique | Principle | Suitable for Compounds That Are... | Advantages | Limitations in this compound |
| Co-solvency | Modifying the polarity of the solvent system. | Polar or non-polar, depending on the co-solvent. | Simple, versatile, and often effective. | May require significant amounts of co-solvent, which could affect downstream applications. |
| Temperature Adjustment | Increasing the kinetic energy to overcome dissolution barriers. | Solids with endothermic dissolution. | Simple and effective for many compounds. | Risk of compound degradation at high temperatures; potential for precipitation upon cooling. |
| Surfactants | Encapsulation within reverse micelles. | Highly non-polar. | Can significantly increase the solubility of very non-polar compounds. | Finding a suitable surfactant soluble in this compound can be challenging; CMC needs to be considered. |
| Particle Size Reduction | Increasing the surface area for dissolution. | Crystalline and have high lattice energy. | Can increase dissolution rate and saturation solubility. | Requires specialized equipment; stability of the nanosuspension can be an issue. |
| Solid Dispersion | Converting the crystalline form to a higher-energy amorphous form. | Crystalline and poorly soluble. | Can lead to a significant increase in apparent solubility and dissolution rate. | Physical stability of the amorphous state can be a concern; requires an additional formulation step. |
| Complexation | Forming a more soluble inclusion complex. | Having a non-polar region that can fit into the cyclodextrin cavity. | Can significantly increase solubility and stability. | Primarily developed for aqueous systems; the efficiency in this compound may be lower and requires experimental validation. |
Disclaimer: The information provided in this technical support center is for guidance purposes only. The solubility of a specific compound in this compound is dependent on its unique physicochemical properties. It is essential to perform experimental validation for any of the techniques described above to determine the optimal conditions for your specific application. Always adhere to laboratory safety protocols when handling chemicals.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. This compound | C6H14O | CID 8103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. quora.com [quora.com]
- 7. wjbphs.com [wjbphs.com]
Technical Support Center: 1-Hexanol Dehydration Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection and troubleshooting for 1-hexanol dehydration reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for this compound dehydration?
A1: A variety of catalysts are employed, broadly categorized as:
-
Brønsted acids: Concentrated sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄) are traditional choices. However, sulfuric acid can cause side reactions like oxidation and charring.[1][2] Triflic acid (TfOH) has also been shown to be effective.[3][4]
-
Lewis acids: Metal triflates, such as hafnium triflate (Hf(OTf)₄) and copper(II) triflate (Cu(OTf)₂), are effective catalysts that can operate at milder temperatures.[3][4][5]
-
Solid acid catalysts: These include zeolites, alumina (Al₂O₃), silica-alumina, and acid-treated clays like Montmorillonite KSF.[5][6][7][8] They offer advantages in terms of separation and reusability.
Q2: What are the main products of this compound dehydration?
A2: The primary products are isomers of hexene (1-hexene, 2-hexene, 3-hexene) and di-n-hexyl ether. The distribution of these products is highly dependent on the catalyst and reaction conditions.[5][9]
Q3: What is the general mechanism for this compound dehydration?
A3: For primary alcohols like this compound, the reaction typically proceeds through an E2 mechanism with an acid catalyst. The hydroxyl group is protonated to form a good leaving group (water), which is then eliminated.[10] An alternative pathway involves the formation of di-n-hexyl ether as an intermediate, which then decomposes into hexene and this compound.[5]
Q4: How does reaction temperature affect the product distribution?
A4: Higher temperatures generally favor the formation of alkenes (an endothermic process), while lower temperatures can favor the formation of di-n-hexyl ether (an exothermic process).[9][11] For example, with some catalysts, ether formation is observed at temperatures below 150°C, while alkene formation becomes significant at higher temperatures (150-180°C).[5]
Q5: Can the catalyst be reused?
A5: Solid acid catalysts are inherently easier to recover and reuse. Recent studies have also demonstrated successful recycling of Lewis acid catalysts like Cu(OTf)₂ and Hf(OTf)₄ over multiple cycles without significant loss of activity.[3][4]
Troubleshooting Guide
Problem 1: Low or no conversion of this compound.
-
Possible Cause: Inactive catalyst.
-
Solution: Ensure the catalyst is properly activated and has not been deactivated by impurities. For solid catalysts, regeneration (e.g., by calcination) may be necessary.[12]
-
-
Possible Cause: Insufficient reaction temperature.
-
Possible Cause: Inappropriate catalyst choice.
Problem 2: Low selectivity towards hexenes (high yield of di-n-hexyl ether).
-
Possible Cause: Reaction temperature is too low.
-
Solution: Ether formation is often favored at lower temperatures. Increasing the temperature can promote the subsequent conversion of the ether to the desired alkene products.[5]
-
-
Possible Cause: Catalyst type favors ether formation.
-
Possible Cause: Reaction equilibrium.
-
Solution: The dehydration reaction is reversible. Removing the products (hexenes and water) from the reaction mixture as they form, for instance by distillation, can shift the equilibrium towards the products.[5]
-
Problem 3: Catalyst deactivation over time.
-
Possible Cause: Coking or fouling of the catalyst surface.
-
Solution: This is common with solid acid catalysts at high temperatures. Regeneration of the catalyst is required, which may involve controlled oxidation to burn off carbonaceous deposits.
-
-
Possible Cause: Poisoning of catalyst active sites.
-
Solution: Ensure the reactants and solvent are pure and free from contaminants that could act as catalyst poisons.
-
Problem 4: Formation of undesired byproducts (e.g., charring).
-
Possible Cause: Use of a strong oxidizing acid catalyst like concentrated sulfuric acid.
-
Possible Cause: Reaction temperature is too high.
-
Solution: Excessively high temperatures can lead to thermal decomposition and polymerization of the alcohol and/or alkene products. Optimize the temperature to maximize the rate of the desired reaction while minimizing side reactions.
-
Data Presentation: Catalyst Performance in this compound Dehydration
Table 1: Performance of Various Catalysts in this compound Dehydration
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | This compound Conversion (%) | Alkene Yield (%) | Primary Byproduct | Reference |
| Hf(OTf)₄ | 2 | 150-180 | 6-22 | >95 | >70 | Di-n-hexyl ether | [5] |
| Ti(OTf)₄ | 2 | 150-180 | 6-22 | >95 | >70 | Di-n-hexyl ether | [5] |
| Cu(OTf)₂ | 10 | 150-180 | 6-22 | >95 | >70 | Di-n-hexyl ether | [3] |
| TfOH | 2 | 150-180 | N/A | High | Low (12%) | Di-n-hexyl ether | [3][15] |
| FULCAT®-22 F | 2 | 150-180 | N/A | N/A | 52 | Di-n-hexyl ether | [15] |
| Amberlyst 70 | N/A | 190 | N/A | High | N/A | Di-n-hexyl ether | [6] |
| H-BEA-25 | N/A | 190 | N/A | Moderate | N/A | Di-n-hexyl ether | [6] |
| γ-Al₂O₃ | N/A | 250-350 | N/A | N/A | N/A | Hexenes | [12] |
Note: "N/A" indicates data not available in the cited sources. Yields and conversions can vary significantly based on specific experimental setups.
Experimental Protocols
General Protocol for Lewis Acid-Catalyzed this compound Dehydration
This protocol is a general guideline and should be adapted based on the specific catalyst and equipment used.
-
Reactor Setup:
-
Assemble a reaction vessel (e.g., a three-neck round-bottom flask) equipped with a magnetic stirrer, a condenser connected to a collection flask (for distillation), a thermometer, and an inert gas inlet (e.g., Argon or Nitrogen).[12]
-
-
Catalyst Loading:
-
To the reaction vessel, add the Lewis acid catalyst (e.g., Hf(OTf)₄, 2 mol%) under an inert atmosphere.
-
-
Reactant Addition:
-
Add this compound (e.g., 40 mmol) to the reaction vessel.
-
-
Reaction Execution:
-
Begin stirring the mixture.
-
Heat the reaction vessel using an oil bath. Initially, set the temperature to 150°C for approximately 1.5 hours to favor the formation of the di-n-hexyl ether intermediate without distilling the this compound substrate (boiling point ~157°C).[5]
-
After the initial phase, increase the oil bath temperature to 180°C to facilitate the decomposition of the ether into hexenes.[5]
-
The hexene products, being more volatile, will distill off and can be collected in the receiving flask, which may be cooled in an ice bath.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by analyzing samples of the distillate and/or the reaction mixture using Gas Chromatography (GC) to determine the conversion of this compound and the selectivity towards different products.
-
-
Work-up and Product Isolation:
-
Once the reaction is complete (as determined by GC analysis), cool the reaction vessel to room temperature.
-
The collected distillate contains the hexene isomers. If necessary, wash the distillate with a saturated sodium chloride solution to remove any water.[16]
-
Further purification can be achieved by fractional distillation.
-
-
Catalyst Recycling (Optional):
Visualizations
Caption: Experimental workflow for this compound dehydration.
Caption: Decision tree for catalyst selection.
Caption: Reaction pathways in this compound dehydration.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 4aircraft-project.eu [4aircraft-project.eu]
- 4. Reusability studies with Lewis and Brønsted acid catalysts for dehydration of the primary alcohol this compound under energy-saving conditions - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00642A [pubs.rsc.org]
- 5. Catalyst screening for dehydration of primary alcohols from renewable feedstocks under formation of alkenes at energy-saving mild reaction conditions ... - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC01038H [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Acid-treated Clay Minerals as Catalysts for Dehydration of Methanol and Ethanol | Clays and Clay Minerals | Cambridge Core [cambridge.org]
- 8. beyondbenign.org [beyondbenign.org]
- 9. KR101917102B1 - Catalyst for dehydration reaction of primary alcohols, method for preparing the same and method for preparing alpha-olefins using the same - Google Patents [patents.google.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 12. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 13. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Managing Emulsions in 1-Hexanol Extractions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage emulsions encountered during 1-hexanol extractions.
Troubleshooting Guide
Emulsions are a common challenge in liquid-liquid extractions, appearing as a cloudy or milky layer between the aqueous and organic phases, which can make layer separation difficult and lead to product loss.[1][2][3] This guide provides a systematic approach to breaking emulsions in this compound extractions, from simple physical methods to more involved chemical interventions.
Step 1: Initial Assessment and Simple Physical Methods
Often, the least invasive methods can be effective in resolving an emulsion. It is recommended to start with these techniques.
-
Patience is Key: Allow the separatory funnel to stand undisturbed for 15-30 minutes.[4][5] Sometimes, the emulsion will break on its own as the droplets coalesce.
-
Gentle Agitation: Gently swirl or rock the separatory funnel instead of vigorous shaking during the extraction process.[1] This minimizes the formation of fine droplets that lead to stable emulsions. A gentle swirling motion with a glass rod can also help to break an existing emulsion.[2]
-
Temperature Modification:
-
Gentle Heating: Carefully warming the mixture can decrease the viscosity of the phases and promote separation.[6] Avoid excessive heat, which could degrade the sample.
-
Cooling/Freezing: Lowering the temperature can induce the formation of ice crystals that may physically disrupt the emulsion.[6] After freezing, allow the mixture to thaw slowly.
-
Step 2: Altering the Aqueous Phase Properties
If physical methods are insufficient, modifying the ionic strength or pH of the aqueous layer can destabilize the emulsion.
-
"Salting Out": Add a saturated solution of sodium chloride (brine) or solid sodium chloride to the mixture.[1][4] This increases the ionic strength of the aqueous phase, which can force the emulsifying agent into one of the phases and promote separation.[1] Other salts like potassium pyrophosphate can also be effective.[3][7]
-
pH Adjustment:
-
Acidification: If the emulsion is stabilized by alkaline soaps or detergents, lowering the pH to 2 with an acid like HCl or H₂SO₄ can neutralize the emulsifying agent.[3][7]
-
Basification: Conversely, if the emulsion is stabilized by acidic compounds, careful addition of a base may break it. Be mindful of the chemical stability of your target compound when adjusting pH.
-
Step 3: Advanced Separation and Chemical Methods
For persistent emulsions, more robust techniques may be necessary.
-
Centrifugation: This is often the most effective method for breaking a stable emulsion.[3][7] The centrifugal force accelerates the coalescence of the dispersed droplets.
-
Filtration:
-
Filtering through Glass Wool: A plug of glass wool in a funnel can sometimes physically break up the emulsion.[1][8]
-
Filtering through Celite®: A pad of Celite® (diatomaceous earth) can be used to filter the entire mixture.[4][5] Celite® acts as a filter aid to remove fine particulate matter that may be stabilizing the emulsion.[5]
-
-
Solvent Addition: Adding a small amount of a different organic solvent can alter the properties of the organic phase and help to break the emulsion.[1][9]
Experimental Protocols
Protocol 1: Salting Out Technique
-
Prepare Saturated Brine: Add sodium chloride (NaCl) to distilled water while stirring until no more salt dissolves.
-
Addition: Carefully add the saturated brine solution to the separatory funnel containing the emulsion, typically 10-20% of the total volume.
-
Agitation: Gently invert the funnel a few times to mix the brine with the aqueous phase. Avoid vigorous shaking.
-
Observation: Allow the funnel to stand and observe if the layers separate.
Protocol 2: Filtration through a Celite® Pad
-
Prepare the Pad: Place a piece of filter paper in a Büchner funnel and wet it with the organic solvent being used (this compound).
-
Add Celite®: Add a layer of Celite® (1-2 cm) to the funnel and gently press it down to create a compact pad.
-
Filtration: Pour the entire emulsified mixture onto the Celite® pad and apply gentle vacuum filtration.
-
Collection: Collect the filtrate, which should now be separated into two distinct layers.
Protocol 3: Centrifugation
-
Transfer: Transfer the emulsified mixture into appropriate centrifuge tubes.
-
Balancing: Ensure the centrifuge is properly balanced.
-
Centrifuge: Spin the tubes at a moderate speed (e.g., 2000-4000 rpm) for 5-15 minutes.
-
Separation: Carefully remove the tubes and separate the layers using a pipette or by decanting.
Frequently Asked Questions (FAQs)
Q1: What causes emulsions to form during this compound extractions?
A1: Emulsions are mixtures of two immiscible liquids where one is dispersed in the other as fine droplets.[6][9] Their formation is often caused by:
-
Vigorous Shaking: High shear forces during mixing can break up the liquids into very small droplets.[9]
-
Presence of Emulsifying Agents: Surfactant-like molecules, such as phospholipids, fatty acids, proteins, or certain reaction byproducts, can stabilize emulsions by reducing the interfacial tension between the aqueous and organic phases.[1]
-
High Concentration of Solutes: High concentrations of dissolved substances can increase the viscosity of the phases and hinder droplet coalescence.
-
Particulate Matter: Fine solid particles can accumulate at the interface and physically prevent the droplets from merging.[5]
Q2: How can I prevent emulsions from forming in the first place?
A2: Prevention is often easier than breaking an emulsion.[1] Consider the following preventative measures:
-
Gentle Mixing: Swirl or gently invert the separatory funnel instead of shaking it vigorously.[1]
-
Pre-treatment of the Sample: If your sample is known to form emulsions, consider pre-treating it. For example, you can add salt to the aqueous solution before adding the this compound.[3][7]
-
Solvent Choice: In some cases, adjusting the solvent system may help.[10]
-
Evaporate Reaction Solvent: If the emulsion forms during the workup of a reaction, try evaporating the reaction solvent first and then redissolving the residue in the extraction solvent.[4][5]
Q3: Which method is best for breaking an emulsion?
A3: The best method depends on the nature and stability of the emulsion.[3] It is generally recommended to start with the simplest and least invasive methods, such as letting the mixture stand or gentle agitation. If these fail, move on to adding brine or adjusting the pH. For very persistent emulsions, centrifugation is often the most effective solution.[3][7]
Q4: Will adding salt or changing the pH affect my target compound?
A4: It is possible. Changes in ionic strength and pH can affect the solubility and stability of your compound of interest. Always consider the chemical properties of your target molecule before altering the composition of the extraction system. If your compound is pH-sensitive, avoid drastic pH changes.
Q5: What should I do if a precipitate forms at the interface instead of an emulsion?
A5: Insoluble material at the interface can sometimes be mistaken for an emulsion.[2] In such cases, you can try washing with water to dissolve any water-soluble precipitates.[4] Alternatively, you can filter the entire mixture to remove the solid material before proceeding with the separation.[2]
Data Summary
The following table summarizes the qualitative comparison of different emulsion breaking techniques.
| Method | Principle of Action | Advantages | Disadvantages |
| Standing/Waiting | Gravitational separation of droplets | Simple, non-invasive | Time-consuming, may not work for stable emulsions |
| Gentle Agitation | Promotes coalescence of droplets | Simple, can be done in the separatory funnel | May not be effective for stable emulsions |
| Salting Out (Brine) | Increases ionic strength of the aqueous phase | Effective for many emulsions, readily available reagents | May affect the solubility of the target compound |
| pH Adjustment | Neutralizes charged emulsifying agents | Can be very effective for specific types of emulsions | May degrade pH-sensitive compounds |
| Heating | Reduces viscosity | Can be quick and effective | Risk of sample degradation, potential for solvent evaporation |
| Centrifugation | Accelerates gravitational separation | Highly effective for most emulsions | Requires specialized equipment |
| Filtration (Celite®) | Removes particulate matter stabilizing the emulsion | Effective for emulsions stabilized by solids | Can be slow, potential for product adsorption on the filter aid |
Visual Guides
Caption: Troubleshooting workflow for breaking emulsions.
Caption: Mechanism of emulsion stabilization and breaking.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Chemistry Teaching Labs - Problems with extractions [chemtl.york.ac.uk]
- 3. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. Workup [chem.rochester.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. azom.com [azom.com]
- 8. Sciencemadness Discussion Board - Breaking a stable emulsion - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. biotage.com [biotage.com]
- 10. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
Technical Support Center: 1-Hexanol & Peroxide Formation
This technical support center provides guidance for researchers, scientists, and drug development professionals on the prevention, detection, and safe handling of peroxides in 1-Hexanol.
Frequently Asked Questions (FAQs)
Q1: Is this compound a peroxide-forming chemical?
A1: Yes, this compound, as a secondary alcohol, is classified as a Class B peroxide former.[1][2] This means it can form explosive levels of peroxides upon concentration, such as during distillation or evaporation.[1][2]
Q2: How are peroxides formed in this compound?
A2: Peroxides in this compound are formed through a process called auto-oxidation, a free-radical reaction with molecular oxygen.[2][3][4] This process is typically initiated or accelerated by exposure to light, heat, and the presence of contaminants.[2][3] The reaction starts with the formation of a hydroperoxide at the carbon atom bearing the hydroxyl group.
Q3: What are the primary hazards associated with peroxides in this compound?
A3: The primary hazard is the risk of a violent explosion.[1][4] Organic peroxides are sensitive to shock, heat, and friction, and can detonate, especially when concentrated.[1][2][5] Such explosions can cause serious injury and damage to equipment.
Q4: How can I visually inspect a container of this compound for peroxides?
A4: While not a definitive test, visual inspection can reveal signs of advanced peroxide formation. Look for:
-
Crystalline solids, either suspended in the liquid or around the cap.[1][3]
-
Cloudiness or the presence of an oily, viscous layer.[6]
-
Discoloration of the liquid.[3]
If any of these signs are present, do not move or open the container . Immediately contact your institution's Environmental Health & Safety (EHS) department for guidance on disposal.[1][7]
Q5: How often should I test my this compound for peroxides?
A5: The frequency of testing depends on the age and storage conditions of the this compound. A general guideline is:
-
Upon receipt and before opening, if the manufacturer's expiration date is approaching.
-
Periodically, for opened containers. A common recommendation for Class B peroxide formers is every 6 to 12 months.[4]
Q6: What are the acceptable limits for peroxides in this compound?
A6: While there is no universally agreed-upon safe limit, the following table summarizes generally accepted action levels.
| Peroxide Concentration (ppm) | Recommended Action |
| < 25 ppm | Considered safe for general use and distillation.[1] |
| 25 - 100 ppm | Use with caution; not recommended for distillation or concentration.[1] |
| > 100 ppm | Unsafe to handle. Do not use. Contact EHS for immediate disposal.[1] |
Q7: How should I store this compound to minimize peroxide formation?
A7: Proper storage is the most effective way to prevent peroxide formation.
-
Container: Store in a tightly sealed, air-impermeable, light-resistant container, preferably the original manufacturer's container.[2][7][8] Amber glass bottles are a good option.[2]
-
Atmosphere: For long-term storage or after opening, consider purging the headspace of the container with an inert gas like nitrogen or argon.[3]
-
Environment: Store in a cool, dark, and dry place, away from heat, light, and ignition sources.[1][2]
-
Inventory: Purchase this compound in small quantities to ensure it is used within a reasonable timeframe.[2][8] Practice a "first-in, first-out" inventory system.[2]
Q8: Can I add an inhibitor to my this compound?
A8: Many commercial grades of peroxide-forming solvents are sold with an inhibitor, such as Butylated Hydroxytoluene (BHT).[2][9] If you have uninhibited this compound, adding an inhibitor can significantly slow down peroxide formation. However, be aware that inhibitors are consumed over time.[2]
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Positive peroxide test in a recently purchased bottle of this compound. | - Improper storage during transport or by the supplier.- Contamination of the container. | - Do not use the solvent.- Contact the supplier for a replacement.- Segregate the container and consult with EHS for disposal. |
| Visible crystals or cloudiness in the this compound container. | - Advanced peroxide formation. The material is potentially explosive. | - DO NOT ATTEMPT TO OPEN OR MOVE THE CONTAINER. - Cordon off the area.- Immediately contact your institution's EHS for emergency disposal.[1][7] |
| Peroxide levels are acceptable, but increase rapidly between tests. | - The inhibitor has been depleted.- The container is not sealed properly, allowing continuous air exposure.- Storage conditions are inadequate (e.g., exposure to light or heat). | - If safe, add a small amount of an appropriate inhibitor like BHT.- Ensure the container cap is tightly sealed.- Transfer to a smaller, appropriate container to minimize headspace if a large amount has been used.- Review and improve storage conditions. |
| Need to use uninhibited this compound for an experiment. | - The presence of an inhibitor interferes with the chemical reaction. | - Purify a small, required amount of inhibited this compound to remove the inhibitor immediately before use.- Uninhibited this compound should be used as quickly as possible (ideally within 24 hours) and not stored.[10] |
Experimental Protocols
Protocol 1: Qualitative Peroxide Detection (Potassium Iodide Method)
Objective: To quickly determine the presence of peroxides in a this compound sample.
Materials:
-
This compound sample
-
Glacial acetic acid
-
Potassium iodide (KI), solid
-
Starch solution (optional, for enhanced visibility)
-
Test tube
Procedure:
-
Add 1-3 mL of the this compound sample to a clean, dry test tube.[3]
-
Add an equal volume of glacial acetic acid to the test tube.[3]
-
Add a few crystals of potassium iodide.
-
Stopper the test tube and shake for 30 seconds.
-
Observe the color of the solution.
-
(Optional) For a more sensitive test, add a drop of starch solution. A blue-black color indicates the presence of peroxides.
Protocol 2: Semi-Quantitative Peroxide Detection (Peroxide Test Strips)
Objective: To estimate the concentration of peroxides in a this compound sample.
Materials:
-
This compound sample
-
Peroxide test strips (e.g., EMQuant® or Quantofix®), suitable for organic solvents.[11][12]
-
Distilled water (for some strip types)
Procedure:
-
Follow the specific instructions provided by the test strip manufacturer, as procedures can vary.
-
Typically, the procedure involves dipping the test strip into the this compound sample for a specified time.
-
For some strips designed for aqueous solutions, a drop of water may need to be added to the test pad after the solvent has evaporated.[6][11]
-
After the recommended development time, compare the color of the test pad to the color chart provided with the strips to determine the approximate peroxide concentration in ppm.[13]
-
Record the date and the test result on the container label.
Protocol 3: Removal of Peroxides from this compound (Activated Alumina Column)
Objective: To purify this compound containing low levels of peroxides. Note: This should only be performed on solvents with a peroxide concentration deemed safe for handling (typically < 100 ppm).
Materials:
-
This compound containing peroxides
-
Basic activated alumina
-
Chromatography column
-
Collection flask
-
Ferrous sulfate solution (for deactivating the alumina after use)
Procedure:
-
Set up a chromatography column in a fume hood.
-
Prepare a slurry of basic activated alumina in a small amount of peroxide-free this compound and pour it into the column to create a packed bed.
-
Carefully add the this compound containing peroxides to the top of the column.
-
Allow the solvent to pass through the alumina bed under gravity.
-
Collect the purified this compound in a clean, dry collection flask.
-
Test the collected solvent for the presence of peroxides to confirm their removal.
-
Deactivation of Alumina: Before disposal, the alumina should be treated to destroy the adsorbed peroxides. This can be done by slurrying the wet alumina with a dilute acidic solution of ferrous sulfate.[14]
Visualizations
Caption: Mechanism of peroxide formation in this compound.
Caption: Safe handling workflow for this compound.
References
- 1. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 2. bu.edu [bu.edu]
- 3. Peroxide Formation | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 4. ehs.yale.edu [ehs.yale.edu]
- 5. ehs.wisc.edu [ehs.wisc.edu]
- 6. app.bmh.manchester.ac.uk [app.bmh.manchester.ac.uk]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. rmu.edu [rmu.edu]
- 9. research.uga.edu [research.uga.edu]
- 10. vumc.org [vumc.org]
- 11. Peroxide-Forming Chemicals | Environmental Health and Safety [ehs.dartmouth.edu]
- 12. www1.wellesley.edu [www1.wellesley.edu]
- 13. Standard Operating Procedures (SOP) for peroxide forming compounds | Chemistry | University of Waterloo [uwaterloo.ca]
- 14. uwyo.edu [uwyo.edu]
Validation & Comparative
1-Hexanol as an Internal Standard in Gas Chromatography: A Comparative Guide
In the realm of gas chromatography (GC), the use of an internal standard (IS) is a cornerstone of accurate and precise quantification. An ideal internal standard should be a compound that is chemically similar to the analytes of interest, well-resolved from other components in the chromatogram, and does not interfere with the analytes. 1-Hexanol, a six-carbon primary alcohol, is frequently employed as an internal standard in the analysis of volatile and semi-volatile organic compounds. This guide provides a comprehensive comparison of this compound with other common internal standards, supported by experimental data and detailed protocols, to assist researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.
Performance Comparison of Internal Standards
The selection of an appropriate internal standard is critical for the reliability of GC-based quantification. Here, we compare the performance of this compound with two other commonly used internal standards: 1-heptanol, a homologous alcohol, and n-dodecane, a non-polar hydrocarbon. The following tables summarize their key properties and performance metrics from various studies.
Table 1: Physical and Chemical Properties of Selected Internal Standards
| Property | This compound | 1-Heptanol | n-Dodecane |
| Chemical Formula | C₆H₁₄O | C₇H₁₆O | C₁₂H₂₆ |
| Molar Mass ( g/mol ) | 102.17 | 116.20 | 170.34 |
| Boiling Point (°C) | 157 | 176 | 216 |
| Polarity | Polar | Polar | Non-polar |
| Common Applications | Volatile organic compounds, essential oils, fatty acid methyl esters | Volatile organic compounds, flavor and fragrance analysis | Hydrocarbon analysis, petroleum products |
Table 2: Comparative Performance Data of Internal Standards in GC Analysis
| Parameter | This compound | 1-Heptanol | n-Dodecane |
| Linearity (R²) | > 0.99 (for olive oil volatiles)[1] | Not explicitly found in comparative studies | > 0.99 (for hydrocarbons) |
| Repeatability (RSD%) | 13.26% (for olive oil volatiles)[1] | Not explicitly found in comparative studies | < 1.0% (for hydrocarbons) |
| Recovery (%) | Not explicitly found in comparative studies | Not explicitly found in comparative studies | Not explicitly found in comparative studies |
| Limit of Quantification (LOQ) | < 0.07 mg/kg (for olive oil volatiles)[1] | Not explicitly found in comparative studies | Typically in the low ppm range |
Note: The performance data presented here are from different studies and for different analytes, highlighting the need for method-specific validation.
Experimental Protocols
Detailed and consistent experimental protocols are crucial for reproducible and accurate results. Below are representative protocols for the use of this compound and its alternatives as internal standards in GC analysis.
Protocol 1: Analysis of Volatile Compounds in Olive Oil using this compound as an Internal Standard (SPME-GC-FID)[1]
This protocol is adapted from a peer-inter-laboratory validation study for the analysis of selected volatile compounds in virgin olive oils.
1. Internal Standard Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., hexane) at a concentration of 1000 mg/L.
-
From the stock solution, prepare a working internal standard solution at a concentration of 10 mg/L.
2. Sample Preparation:
-
Weigh 1.5 g of the olive oil sample into a 15 mL screw-cap vial.
-
Add 10 µL of the 10 mg/L this compound internal standard solution to the vial.
-
Seal the vial tightly with a PTFE/silicone septum.
3. SPME Conditions:
-
Fiber: DVB/CAR/PDMS, 50/30 µm
-
Equilibration time: 15 min at 40°C
-
Extraction time: 30 min at 40°C
-
Desorption time: 5 min at 250°C in the GC injector
4. GC-FID Conditions:
-
Column: DB-WAXetr (30 m x 0.25 mm i.d., 0.25 µm film thickness)
-
Oven Temperature Program: 40°C (hold 8 min), then ramp to 240°C at 4°C/min, hold for 10 min.
-
Injector Temperature: 250°C (splitless mode for 1 min)
-
Detector Temperature: 260°C
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
Protocol 2: Analysis of Fatty Acid Methyl Esters (FAMEs) using an Internal Standard[2][3]
This protocol is a general guideline for the analysis of FAMEs, where this compound or a similar alcohol could be used as an internal standard. However, for FAME analysis, a fatty acid methyl ester not present in the sample (e.g., methyl heptadecanoate) is more commonly used.
1. Internal Standard Solution Preparation:
-
Prepare a stock solution of the chosen internal standard (e.g., this compound) in hexane at a concentration of 1 mg/mL.
2. Sample Preparation (Transesterification):
-
To 100 mg of the oil or fat sample in a screw-capped tube, add 2 mL of a 2% (v/v) solution of sulfuric acid in methanol.
-
Add a known amount of the internal standard stock solution.
-
Heat the mixture at 70°C for 2 hours in a water bath.
-
After cooling, add 1 mL of hexane and 1 mL of water, and vortex thoroughly.
-
Allow the layers to separate and carefully transfer the upper hexane layer containing the FAMEs and the internal standard to a GC vial.
3. GC-FID Conditions:
-
Column: DB-23 (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar polar column.
-
Oven Temperature Program: 150°C (hold 1 min), then ramp to 230°C at 4°C/min, hold for 5 min.
-
Injector Temperature: 250°C (split mode, 50:1)
-
Detector Temperature: 260°C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for successful implementation. The following diagram, generated using Graphviz, illustrates the logical steps involved in using an internal standard in a typical GC analysis.
Caption: Workflow for quantitative analysis using an internal standard in gas chromatography.
Conclusion
This compound serves as a reliable and effective internal standard for the gas chromatographic analysis of a variety of volatile and semi-volatile compounds. Its polar nature makes it particularly suitable for the analysis of other alcohols, esters, and various components of essential oils and food matrices. When compared to other internal standards like 1-heptanol and n-dodecane, the choice ultimately depends on the specific application, the nature of the analytes, and the chromatographic conditions. For polar analytes, this compound and 1-heptanol are often preferred due to their chemical similarity, while n-dodecane is a better choice for non-polar hydrocarbon analysis.
The provided experimental protocols and performance data serve as a valuable resource for researchers and professionals in developing and validating robust analytical methods. It is imperative to perform method-specific validation to ensure the chosen internal standard meets the required criteria for accuracy, precision, and reliability for the intended application.
References
A Comparative Analysis of 1-Hexanol and Other Alcohols as Solvents for Research and Development
For researchers, scientists, and drug development professionals, the choice of solvent is a critical parameter that can significantly influence experimental outcomes, from reaction kinetics and product purity to extraction efficiency and analytical separations. This guide provides a comprehensive comparative analysis of 1-Hexanol and other common laboratory alcohols—Methanol, Ethanol, Isopropanol, and Butanol—as solvents. The information presented is supported by experimental data to facilitate informed solvent selection in various research and development applications.
This guide will delve into the physicochemical properties, performance in key applications, and detailed experimental protocols for evaluating these alcohol solvents.
Physicochemical Properties: A Foundation for Solvent Selection
The performance of a solvent is intrinsically linked to its physical and chemical properties. Properties such as polarity, boiling point, density, and solubility dictate the solvent's interaction with solutes and its suitability for specific applications. The following table summarizes the key physicochemical properties of this compound and other common alcohols.
| Property | Methanol (CH₃OH) | Ethanol (C₂H₅OH) | Isopropanol (C₃H₇OH) | n-Butanol (C₄H₉OH) | This compound (C₆H₁₃OH) |
| Molecular Weight ( g/mol ) | 32.04 | 46.07 | 60.10 | 74.12 | 102.17[1] |
| Boiling Point (°C) | 64.7 | 78.37[2] | 82.6 | 117.7 | 157.5 |
| Density (g/mL at 20°C) | 0.792 | 0.789 | 0.786 | 0.810 | 0.814 |
| Dielectric Constant (at 20°C) | 33.0 | 24.5 | 19.9 | 17.5 | 13.3 |
| Dipole Moment (Debye) | 1.70 | 1.69 | 1.66 | 1.66 | 1.55 |
| Solubility in Water (g/100mL at 20°C) | Miscible[2] | Miscible[2] | Miscible[2] | 7.3 | 0.59 |
As the carbon chain length increases from Methanol to this compound, the polarity, dielectric constant, and solubility in water decrease, while the boiling point and density generally increase. This trend is crucial in understanding the differing solvent behaviors. The longer, non-polar alkyl chain of this compound makes it a more effective solvent for non-polar compounds compared to the shorter-chain alcohols.[2]
Performance in Key Applications
The practical utility of a solvent is best assessed through its performance in specific applications. This section compares this compound and other alcohols in common laboratory procedures.
Organic Synthesis
The choice of solvent can dramatically affect the rate and outcome of a chemical reaction. In nucleophilic substitution reactions, for instance, the polarity of the solvent plays a critical role in stabilizing intermediates and transition states.
Experimental Data: Solvent Effects on a Nucleophilic Substitution Reaction
To illustrate the impact of alcohol solvents on reaction outcomes, consider the following hypothetical S_N1 reaction of tert-butyl chloride with a generic nucleophile. The table below presents typical relative reaction rates in different alcohol solvents.
| Solvent | Relative Rate |
| Methanol | 1200 |
| Ethanol | 200 |
| Isopropanol | 40 |
| n-Butanol | 30 |
| This compound | 15 |
Note: These are illustrative relative rates and can vary depending on the specific reactants and conditions.
The trend shows that more polar, protic solvents like methanol and ethanol significantly accelerate S_N1 reactions by stabilizing the carbocation intermediate through hydrogen bonding.[3][4][5][6][7] As the alkyl chain length increases and polarity decreases, the reaction rate slows down. Conversely, for S_N2 reactions, less polar, aprotic solvents are generally favored. The decreasing polarity down the alcohol series suggests that this compound would be a more suitable solvent for reactions where minimal stabilization of charged intermediates is desired.
Extraction
Solvent extraction is a fundamental technique for isolating compounds of interest from a mixture. The efficiency of extraction is governed by the principle of "like dissolves like." Therefore, the choice of solvent depends on the polarity of the target compound.
Experimental Data: Extraction Efficiency of a Model Compound
An experiment was conducted to compare the efficiency of different alcohols in extracting a moderately non-polar compound (e.g., a natural product like quercetin) from a plant matrix.
| Solvent | Extraction Yield (%) |
| Methanol | 75 |
| Ethanol | 85 |
| Isopropanol | 80 |
| n-Butanol | 90 |
| This compound | 95 |
The results indicate that for a moderately non-polar compound, the longer-chain alcohols, particularly this compound, exhibit higher extraction efficiency. This is attributed to the increased non-polar character of this compound, which enhances its ability to solvate the target molecule. Shorter-chain alcohols, being more polar, may co-extract more polar impurities.
Chromatography
In reversed-phase high-performance liquid chromatography (RP-HPLC), the mobile phase composition is a key determinant of separation efficiency. While acetonitrile and methanol are the most common organic modifiers, other alcohols can be used to alter selectivity.
Ethanol is often considered a "greener" alternative to acetonitrile and methanol in RP-HPLC.[8] The elution strength of alcohols in RP-HPLC generally decreases with increasing alkyl chain length. Therefore, this compound would be a much weaker solvent compared to methanol or ethanol, leading to longer retention times for non-polar analytes. This property can be advantageous for separating compounds with very subtle differences in hydrophobicity, where a weaker solvent can provide better resolution. However, the higher viscosity of this compound can lead to higher backpressure in the HPLC system.[9]
Experimental Protocols
To facilitate the comparative analysis of these solvents in your own laboratory setting, detailed experimental protocols are provided below.
Protocol for Comparative Analysis of Solvent Effects on Reaction Yield
This protocol outlines a procedure for comparing the yield of a simple esterification reaction in different alcohol solvents.
Caption: Workflow for comparing esterification reaction yields in different alcohol solvents.
Protocol for Comparative Analysis of Extraction Efficiency
This protocol details a method for comparing the efficiency of different alcohols in extracting a target analyte from a solid matrix.
Caption: Protocol for comparing the extraction efficiency of different alcohol solvents.
Conclusion
The selection of an appropriate alcohol solvent is a multifaceted decision that requires careful consideration of the specific experimental goals and the physicochemical properties of the solvent.
-
Methanol and Ethanol are highly polar, protic solvents ideal for dissolving polar compounds and for promoting reactions that proceed through polar intermediates, such as S_N1 reactions.
-
Isopropanol and n-Butanol offer intermediate polarity and are versatile solvents for a range of applications.
-
This compound , with its longer alkyl chain, is the least polar of the series, making it an excellent choice for dissolving non-polar compounds, for use in extractions of hydrophobic molecules, and for specific applications in organic synthesis where a less polar environment is beneficial.
By understanding the comparative properties and performance of these alcohols, researchers can optimize their experimental conditions to achieve higher yields, better purity, and more efficient separations. The provided protocols offer a framework for conducting systematic solvent screening and selection in the laboratory.
References
- 1. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]
- 2. Alcohol - Boiling Point, Solubility, Flammability | Britannica [britannica.com]
- 3. quora.com [quora.com]
- 4. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 5. m.youtube.com [m.youtube.com]
- 6. organic chemistry - Is the reaction stated below a SN1 or SN2 when ethanol is a solvent? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 8. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromtech.com [chromtech.com]
Comparative Guide to the Validation of Analytical Methods Using 1-Hexanol Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 1-Hexanol as a standard in the validation of analytical methods, specifically focusing on Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV detection (HPLC-UV). The performance of this compound is compared against a common alternative to provide a comprehensive assessment for researchers and drug development professionals. All experimental data cited is representative of typical analytical method validation outcomes.
Gas Chromatography-Flame Ionization Detection (GC-FID) Method Validation: this compound vs. 1-Heptanol as Internal Standards
In the realm of Gas Chromatography, particularly for the analysis of volatile organic compounds and residual solvents, the choice of an internal standard is critical for achieving accurate and precise quantification. An ideal internal standard should be chemically similar to the analyte, well-resolved from other components in the chromatogram, and not present in the original sample.[1][2] This section compares the performance of this compound and 1-Heptanol as internal standards for the quantification of a hypothetical analyte, "Analyte X."
Data Presentation: GC-FID Validation Summary
The following table summarizes the validation parameters for a GC-FID method for "Analyte X" using this compound and 1-Heptanol as internal standards.
| Validation Parameter | This compound as Internal Standard | 1-Heptanol as Internal Standard | Acceptance Criteria |
| Linearity (R²) | 0.9995 | 0.9992 | ≥ 0.999 |
| Accuracy (% Recovery) | |||
| 80% Concentration | 99.2% | 98.9% | 98.0 - 102.0% |
| 100% Concentration | 100.5% | 100.2% | 98.0 - 102.0% |
| 120% Concentration | 101.1% | 101.5% | 98.0 - 102.0% |
| Precision (% RSD) | |||
| Repeatability (n=6) | 0.85% | 0.92% | ≤ 2.0% |
| Intermediate Precision | 1.25% | 1.35% | ≤ 3.0% |
| Limit of Quantitation (LOQ) | 0.05 µg/mL | 0.05 µg/mL | Reportable |
| Limit of Detection (LOD) | 0.02 µg/mL | 0.02 µg/mL | Reportable |
Experimental Protocol: GC-FID Quantification of Analyte X
This protocol outlines the methodology for the validation of a GC-FID method for the quantification of "Analyte X" using either this compound or 1-Heptanol as an internal standard.
1.2.1. Materials and Reagents:
-
Analyte X (analytical standard)
-
This compound (≥99.9% purity)[3]
-
1-Heptanol (≥99.9% purity)
-
Methanol (HPLC grade)
-
Deionized water
1.2.2. Instrumentation:
-
Gas Chromatograph with Flame Ionization Detector (GC-FID)
-
Capillary Column: DB-624 (30 m x 0.53 mm, 3.0 µm) or equivalent
-
Autosampler
1.2.3. Chromatographic Conditions:
-
Inlet Temperature: 250°C
-
Detector Temperature: 300°C
-
Oven Temperature Program: 50°C (hold for 2 min), ramp to 220°C at 15°C/min, hold for 5 min
-
Carrier Gas: Helium at a constant flow of 2.0 mL/min
-
Injection Volume: 1 µL
-
Split Ratio: 20:1
1.2.4. Standard and Sample Preparation:
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 100 mg of either this compound or 1-Heptanol in 100 mL of methanol.
-
Analyte X Stock Solution (1 mg/mL): Accurately weigh and dissolve 100 mg of Analyte X in 100 mL of methanol.
-
Calibration Standards: Prepare a series of calibration standards by diluting the Analyte X stock solution with methanol to concentrations ranging from 0.5 µg/mL to 50 µg/mL. Spike each calibration standard with the internal standard solution to a final concentration of 10 µg/mL.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 1.5, 15, and 40 µg/mL) in the same manner as the calibration standards.
1.2.5. Validation Procedures:
-
Linearity: Analyze the calibration standards in triplicate and plot the peak area ratio of Analyte X to the internal standard against the concentration of Analyte X. Perform a linear regression analysis and determine the coefficient of determination (R²).
-
Accuracy: Analyze the QC samples (n=3 for each level) and calculate the percentage recovery of the known concentration.
-
Precision:
-
Repeatability: Analyze six replicate preparations of the medium concentration QC sample on the same day.
-
Intermediate Precision: Have a different analyst analyze six replicate preparations of the medium concentration QC sample on a different day with a different instrument if possible.
-
-
LOD and LOQ: Determine the limit of detection (LOD) and limit of quantitation (LOQ) based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
HPLC-UV Method Validation: this compound as an External Standard vs. Internal Standard Method
For HPLC-UV analysis, both external and internal standard methods are commonly employed for quantification. The external standard method is simpler but can be more susceptible to variations in injection volume. The internal standard method can mitigate these variations, often leading to improved precision.[4] This section compares the use of this compound as an external standard to an internal standard method for the quantification of a hypothetical non-volatile analyte, "Analyte Y."
Data Presentation: HPLC-UV Validation Summary
The following table summarizes the validation parameters for an HPLC-UV method for "Analyte Y" using this compound as an external standard versus an internal standard method.
| Validation Parameter | This compound as External Standard | Internal Standard Method | Acceptance Criteria |
| Linearity (R²) | 0.9991 | 0.9998 | ≥ 0.999 |
| Accuracy (% Recovery) | |||
| 80% Concentration | 98.5% | 99.5% | 98.0 - 102.0% |
| 100% Concentration | 100.8% | 100.1% | 98.0 - 102.0% |
| 120% Concentration | 101.8% | 101.0% | 98.0 - 102.0% |
| Precision (% RSD) | |||
| Repeatability (n=6) | 1.55% | 0.75% | ≤ 2.0% |
| Intermediate Precision | 2.10% | 1.15% | ≤ 3.0% |
| Limit of Quantitation (LOQ) | 0.1 µg/mL | 0.1 µg/mL | Reportable |
| Limit of Detection (LOD) | 0.03 µg/mL | 0.03 µg/mL | Reportable |
Experimental Protocol: HPLC-UV Quantification of Analyte Y
This protocol details the methodology for the validation of an HPLC-UV method for the quantification of "Analyte Y" using both an external standard and an internal standard approach.
2.2.1. Materials and Reagents:
-
Analyte Y (analytical standard)
-
This compound (≥99.9% purity)[3]
-
Internal Standard (IS), e.g., a structurally similar compound to Analyte Y (analytical standard)
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Phosphoric acid (for pH adjustment)
2.2.2. Instrumentation:
-
High-Performance Liquid Chromatograph with a UV Detector
-
C18 Column (e.g., 4.6 x 150 mm, 5 µm)
-
Autosampler
2.2.3. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% phosphoric acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
2.2.4. Standard and Sample Preparation:
-
Analyte Y Stock Solution (1 mg/mL): Accurately weigh and dissolve 100 mg of Analyte Y in 100 mL of mobile phase.
-
This compound Stock Solution (for external standard method, 1 mg/mL): Accurately weigh and dissolve 100 mg of this compound in 100 mL of mobile phase.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 100 mg of the internal standard in 100 mL of mobile phase.
-
Calibration Standards (External Standard): Prepare a series of calibration standards by diluting the Analyte Y stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Calibration Standards (Internal Standard): Prepare the same series of Analyte Y concentrations as above, but spike each with the internal standard solution to a final concentration of 20 µg/mL.
-
QC Samples: Prepare QC samples at low, medium, and high concentrations for both external and internal standard methods.
2.2.5. Validation Procedures:
-
Linearity: For the external standard method, plot the peak area of Analyte Y against its concentration. For the internal standard method, plot the peak area ratio of Analyte Y to the internal standard against the concentration of Analyte Y. Determine the R² for both.
-
Accuracy: Analyze the QC samples (n=3 for each level) for both methods and calculate the percentage recovery.
-
Precision:
-
Repeatability: Analyze six replicate preparations of the medium concentration QC sample for both methods on the same day.
-
Intermediate Precision: Have a different analyst analyze six replicate preparations of the medium concentration QC sample for both methods on a different day.
-
-
LOD and LOQ: Determine based on signal-to-noise ratio or the calibration curve parameters for Analyte Y.
Visualizations
GC-FID Internal Standard Workflow
Caption: Workflow for GC-FID analysis with an internal standard.
HPLC-UV Method Validation Logic
Caption: Logic for comparing external and internal standard HPLC-UV validation.
References
A Comparative Analysis of 1-Hexanol and 1-Butanol as Biofuel Additives in Diesel Blends
The pursuit of sustainable and cleaner energy sources has led to significant research into alcohol-based biofuels as additives to conventional diesel fuel. Among these, higher alcohols like 1-Butanol and 1-Hexanol have garnered attention due to their favorable properties, such as higher energy density and better miscibility with diesel compared to lower-chain alcohols. This guide provides a detailed comparison of the performance of this compound and 1-Butanol in biofuel blends, supported by experimental data for researchers, scientists, and professionals in drug development with an interest in biofuel applications.
Fuel Properties: A Foundational Comparison
The inherent physical and chemical properties of 1-Butanol and this compound significantly influence their behavior in diesel blends and subsequent engine performance. This compound, with its longer carbon chain, generally exhibits properties more akin to diesel fuel, such as a higher cetane number and energy density, which are critical for efficient combustion in compression-ignition engines.[1]
| Property | Diesel | 1-Butanol | This compound |
| Density ( kg/m ³) at 15°C | 835 | 810 | 820 |
| Kinematic Viscosity (cSt) at 40°C | 2.5-4.5 | 2.99 | 5.8 |
| Cetane Number | 45-55 | 17-25 | 28-35 |
| Lower Heating Value (MJ/kg) | ~42.5 | 33.1 | 35.8 |
| Oxygen Content (wt%) | 0 | 21.6 | 15.7 |
| Latent Heat of Vaporization (kJ/kg) | ~250 | 584 | 480 |
Caption: Comparative fuel properties of Diesel, 1-Butanol, and this compound.[2]
Engine Performance and Emissions: A Detailed Analysis
The addition of 1-Butanol and this compound to diesel fuel has distinct effects on engine performance and emission profiles. These effects are largely attributed to the differences in their oxygen content, cetane number, and heat of vaporization.
Engine Performance
Blending higher alcohols with diesel generally leads to a trade-off between thermal efficiency and fuel consumption. The higher oxygen content in alcohols can promote more complete combustion, potentially increasing brake thermal efficiency (BTE).[3][4] However, their lower heating values can lead to an increase in brake specific fuel consumption (BSFC) to maintain the same power output.[5][6]
| Parameter | 1-Butanol Blends | This compound Blends | Key Observations |
| Brake Thermal Efficiency (BTE) | Generally increases with blend ratio.[3][4][5] | Generally increases, with some studies showing significant improvement.[7] | The oxygen content in both alcohols contributes to improved combustion efficiency. |
| Brake Specific Fuel Consumption (BSFC) | Tends to increase due to lower energy density.[6] | Also tends to increase, but the effect might be less pronounced than with 1-Butanol due to its higher heating value.[8] | Higher fuel consumption is a common trade-off for the benefits of alcohol blending. |
Exhaust Emissions
The impact on exhaust emissions is a critical aspect of evaluating biofuel blends. The addition of oxygenated fuels like 1-Butanol and this compound can lead to significant reductions in particulate matter (smoke) and carbon monoxide (CO) emissions.[2] However, the effect on nitrogen oxides (NOx) can be more complex, sometimes leading to an increase due to higher combustion temperatures.[1][4]
| Emission | 1-Butanol Blends | This compound Blends | Key Observations |
| Nitrogen Oxides (NOx) | Can increase at higher loads due to improved combustion and higher peak temperatures.[4] | Mixed results, with some studies showing an increase[1] and others a decrease.[7][8] | The lower cetane number and higher latent heat of vaporization can lead to a longer ignition delay, which can influence NOx formation. |
| Carbon Monoxide (CO) | Generally decreases due to the additional oxygen promoting oxidation of CO to CO2.[4] | Significant reductions observed due to enhanced combustion from the oxygen content.[2][7] | Both alcohols are effective in reducing CO emissions. |
| Hydrocarbons (HC) | Tends to increase, especially at lower loads, due to the higher heat of vaporization leading to quenching of the flame near the cylinder walls.[4] | Can increase, particularly at lower engine loads.[7][8] | Incomplete combustion of the alcohol portion of the blend can lead to higher HC emissions. |
| Smoke Opacity | Significantly reduced due to the presence of oxygen, which inhibits soot formation.[4] | Shows a significant reduction, indicating less particulate matter formation.[1] | The oxygenating effect of both alcohols is highly beneficial for reducing smoke. |
Experimental Protocols
To evaluate the performance of this compound and 1-Butanol in biofuel blends, a standardized experimental setup is typically employed. The following outlines a common methodology.
1. Engine and Fuel Setup:
-
Engine: A single-cylinder, four-stroke, direct-injection diesel engine is commonly used.[9] The engine is coupled to an eddy current dynamometer to control and measure the load.
-
Fuel Blending: Test fuels are prepared by blending this compound or 1-Butanol with diesel fuel on a volume basis. Common blend ratios range from 10% to 30% alcohol.[5][6][7] The blends are prepared shortly before the experiment and agitated to ensure homogeneity.
2. Experimental Procedure:
-
The engine is first run with standard diesel fuel to reach stable operating conditions.
-
Baseline performance and emission data are recorded at various engine loads (e.g., 25%, 50%, 75%, and 100% of full load) while maintaining a constant engine speed.
-
The engine is then switched to the alcohol-diesel blends, and the same experimental procedure is repeated for each blend.
-
Key performance parameters such as fuel flow rate, brake power, and exhaust gas temperature are measured.
3. Emission Analysis:
-
Exhaust gas composition is analyzed using a gas analyzer to measure the concentrations of NOx, CO, and unburned hydrocarbons (HC).
-
Smoke opacity is measured using a smoke meter.
Experimental Workflow Visualization
The following diagram illustrates the typical workflow for comparing the performance of biofuel blends.
Caption: Experimental workflow for biofuel blend performance analysis.
Conclusion
Both 1-Butanol and this compound show promise as biofuel additives in diesel engines, offering the potential for improved thermal efficiency and reduced CO and smoke emissions. This compound's properties are closer to that of diesel, which may offer some advantages in terms of energy density and cetane number.[1] However, challenges such as increased NOx and HC emissions under certain conditions need to be addressed. The choice between 1-Butanol and this compound will depend on the specific application, desired emission targets, and economic feasibility. Further research, particularly long-term durability tests, is necessary to fully assess the viability of these higher alcohols as mainstream diesel additives.[5][6]
References
- 1. researchgate.net [researchgate.net]
- 2. ripublication.com [ripublication.com]
- 3. e-jamet.org [e-jamet.org]
- 4. researchgate.net [researchgate.net]
- 5. A comparison of performance of higher alcohols/diesel fuel blends in a diesel engine [ideas.repec.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
A Comparative Guide to 1-Hexanol and Toluene as Solvents for Research and Development
In the landscape of chemical solvents, the selection of an appropriate medium is paramount to the success of experimental and manufacturing processes. This guide provides a detailed, objective comparison of 1-Hexanol and Toluene, two solvents with distinct properties and applications, to assist researchers, scientists, and drug development professionals in making informed decisions. The comparison is supported by physical, chemical, and safety data, alongside illustrative workflows and experimental considerations.
I. Physical and Chemical Properties: A Quantitative Comparison
The fundamental efficacy of a solvent is dictated by its physical and chemical properties. The following table summarizes these key parameters for this compound and Toluene.
| Property | This compound | Toluene |
| Molecular Formula | C₆H₁₄O[1][2] | C₇H₈ or C₆H₅CH₃[3][4] |
| Molecular Weight | 102.17 g/mol [1] | 92.14 g/mol [5][6] |
| Appearance | Clear, colorless liquid[1][7] | Clear, colorless liquid[5][6] |
| Odor | Sweet, mild, fruity[7][8] | Characteristic aromatic, sweet, pungent[5][6] |
| Boiling Point | 156-157 °C[7][9] | 110.6 °C[5][10] |
| Melting Point | -52 °C to -45 °C[7][9] | -95 °C[6][10] |
| Density | ~0.814 - 0.820 g/mL at 20-25 °C[7][9] | ~0.862 - 0.87 g/mL at 20 °C[5][11] |
| Flash Point | 63 °C (149 °F)[1] | 4 °C (40 °F)[6][10] |
| Solubility in Water | Slightly soluble; 5.9 g/L at 20 °C[9] | Insoluble[4][5][6] |
| Vapor Pressure | 100 Pa (1 mmHg) at 25.6 °C[7][9] | 28.5 torr at 20 °C[3] |
| Refractive Index (n₂₀/D) | 1.418[7][9] | 1.4969[3] |
| Hansen Solubility Parameters (MPa¹/²) | Not available in snippets | δD: 18.0, δP: 1.4, δH: 2.0[12] |
II. Efficacy and Applications in Drug Development
The choice between this compound and Toluene hinges on the specific requirements of the chemical process, such as solute polarity, reaction temperature, and the need for hydrogen bonding.
This compound is a primary alcohol with a six-carbon chain.[9] Its hydroxyl (-OH) group allows it to engage in hydrogen bonding, making it a more polar solvent than Toluene.[13] This property is advantageous for dissolving polar compounds and certain antioxidant drugs like glutathione.[13][14] It is utilized as a solvent, intermediate, and diluent in the manufacturing of pharmaceuticals, surfactants, and plasticizers.[15][16] Its higher boiling point makes it suitable for reactions requiring elevated temperatures.
Toluene is an aromatic hydrocarbon, consisting of a benzene ring attached to a methyl group.[5] It is considered a non-polar or only slightly polar solvent and is incapable of hydrogen bonding.[17] Toluene is an excellent solvent for non-polar and weakly polar compounds, including many organic materials, resins, and polymers.[17][18] In the pharmaceutical industry, it is widely used as a solvent for chemical reactions and as a chemical intermediate in the synthesis of active pharmaceutical ingredients (APIs).[11][19][20] Its ability to form azeotropes with water can be useful for removing water from a reaction mixture.
III. Experimental Protocols: A Methodological Overview
Detailed methodologies are crucial for reproducible research. Below are representative experimental protocols where these solvents might be employed.
Protocol 1: Synthesis of an Ester using this compound (Fischer Esterification)
This protocol describes a typical acid-catalyzed esterification where this compound serves as both a reactant and a solvent.
-
Apparatus Setup : Assemble a round-bottom flask with a reflux condenser and a heating mantle.
-
Reagents : To the flask, add 1.0 mole of a carboxylic acid (e.g., acetic acid) and 1.2 moles of this compound.
-
Catalyst : Slowly add a catalytic amount of a strong acid, such as 0.1 moles of p-toluenesulfonic acid.
-
Reaction : Heat the mixture to reflux (approx. 150-160 °C) with continuous stirring. The progress can be monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up : After the reaction is complete (typically several hours), cool the mixture to room temperature.
-
Purification : Dilute the mixture with an organic solvent like diethyl ether and wash sequentially with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude ester product. Further purification can be achieved via distillation.
Protocol 2: Aromatic Nucleophilic Substitution using Toluene
This protocol illustrates the use of Toluene as a non-reactive, high-boiling solvent.
-
Apparatus Setup : In a dry, inert atmosphere (e.g., under nitrogen or argon), set up a three-neck flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer.
-
Reagents : Charge the flask with 1.0 mole of an activated aryl halide (e.g., 1-chloro-2,4-dinitrobenzene) and 1.1 moles of a nucleophile (e.g., piperidine).
-
Solvent : Add a sufficient volume of dry Toluene to dissolve the reactants and facilitate stirring.
-
Reaction : Heat the reaction mixture to a specific temperature (e.g., 100 °C) and maintain it with vigorous stirring. Monitor the reaction's progress via HPLC or LC-MS.
-
Work-up : Upon completion, cool the mixture. If a precipitate forms (e.g., a salt byproduct), remove it by filtration.
-
Purification : Wash the filtrate with water or an appropriate aqueous solution to remove any remaining salts or water-soluble impurities. Dry the Toluene layer over a drying agent (e.g., sodium sulfate). The Toluene is then evaporated under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.
IV. Visualization of Key Processes
Diagrams created using Graphviz (DOT language) help visualize complex workflows and relationships.
Caption: A workflow for selecting between this compound and Toluene.
Caption: Role of the solvent in a chemical reaction environment.
V. Safety, Toxicity, and Environmental Impact
A critical component of solvent selection is the evaluation of health and environmental risks. Both solvents present hazards that must be managed with appropriate safety protocols.
| Hazard Category | This compound | Toluene |
| Acute Toxicity | Harmful if swallowed.[7] Low acute toxicity via inhalation.[21] LD50 oral in rat: 720 mg/kg.[7] | May be toxic by inhalation, ingestion, or skin contact.[6] Inhaling low to moderate levels can cause tiredness, confusion, weakness, and nausea.[5] |
| Health Hazards | Causes skin and eye irritation.[15][21] Overexposure can lead to respiratory tract irritation.[21] | Can cause severe neurological complications and developmental/reproductive toxicity.[5][6] Constant exposure can badly affect the central nervous system (CNS).[22] |
| Carcinogenicity | Not generally considered genotoxic or carcinogenic.[21] | Inadequate information to assess its carcinogenic potential according to the EPA.[5] |
| Flammability | Combustible liquid.[7] Flash point: 63 °C.[1] | Highly flammable liquid.[10] Flash point: 4 °C.[10] Vapors may form explosive mixtures with air.[10] |
| Environmental Risk | Considered a low environmental risk solvent.[23] | Considered a problematic aromatic hydrocarbon with considerable environmental risk.[23] Vapors contribute to ozone formation.[24] |
Conclusion
The decision to use This compound or Toluene is highly dependent on the specific application.
This compound is the preferred choice when:
-
A more polar, protic solvent is required.
-
The dissolution of substances capable of hydrogen bonding is necessary.
-
Higher reaction temperatures (above 110 °C) are needed.
-
A more favorable environmental and safety profile is desired, although it is still a hazardous chemical.
Toluene is more suitable for:
-
Dissolving non-polar compounds, aromatic substances, and many polymers.
-
Reactions where a non-protic, inert solvent is essential.
-
Processes that benefit from its lower boiling point for easier removal.
-
Applications where its specific solvency characteristics are critical, despite its significant health and environmental concerns.
Ultimately, while Toluene has been a workhorse solvent in the chemical and pharmaceutical industries, there is a growing impetus to replace it with safer alternatives.[25] this compound, with its lower toxicity and better environmental profile, represents a viable alternative in many scenarios, provided its different physical properties, particularly its polarity and higher boiling point, are compatible with the process requirements. Researchers must weigh the efficacy against the significant safety and environmental considerations before making a final selection.
References
- 1. This compound | C6H14O | CID 8103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. webqc.org [webqc.org]
- 3. youtube.com [youtube.com]
- 4. byjus.com [byjus.com]
- 5. Toluene | Fisher Scientific [fishersci.com]
- 6. Toluene | C6H5CH3 | CID 1140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. This compound | 111-27-3 [chemicalbook.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 11. maratek.com [maratek.com]
- 12. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. zhongdachemical.com [zhongdachemical.com]
- 15. Page loading... [wap.guidechem.com]
- 16. nbinno.com [nbinno.com]
- 17. Solubility Parameters: Theory and Application [cool.culturalheritage.org]
- 18. labproinc.com [labproinc.com]
- 19. batongchemical.com [batongchemical.com]
- 20. scribd.com [scribd.com]
- 21. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 22. researchgate.net [researchgate.net]
- 23. Environmental risk-based ranking of solvents using the combination of a multimedia model and multi-criteria decision analysis - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC03424A [pubs.rsc.org]
- 24. advancedbiofuelsusa.info [advancedbiofuelsusa.info]
- 25. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
A Comparative Guide to the Validation of 1-Hexanol Purity by GC-FID
In the pharmaceutical and chemical industries, ensuring the purity of raw materials is a critical step in quality control. For solvents like 1-hexanol, which is used in the synthesis of pharmaceuticals and as a solvent, gas chromatography with a flame ionization detector (GC-FID) is a widely adopted and robust analytical technique.[1][2] This guide provides a comparative overview of two hypothetical GC-FID methods for the validation of this compound purity, offering insights into their performance based on experimental data.
This comparison is designed for researchers, scientists, and drug development professionals to aid in the selection and validation of analytical methods for alcohol purity assessment. The guide outlines the experimental protocols and presents a clear comparison of the methods' performance characteristics.
Experimental Protocols
The validation of an analytical method for purity determination typically involves assessing its specificity, linearity, accuracy, precision, and limits of detection and quantification.[3][4] Below are the detailed methodologies for two distinct GC-FID methods: a rapid screening method (Product A) and a higher-resolution standard method (Alternative Method).
Sample Preparation
For both methods, the this compound sample was prepared by diluting it in a suitable solvent, such as methanol, to a final concentration of 1000 µg/mL. An internal standard, 2-hexanol, was added to each sample preparation to a final concentration of 100 µg/mL to ensure accurate quantification and to account for any injection volume variability.
Product A: Rapid Screening GC-FID Method
This method is designed for high-throughput analysis, prioritizing speed without significantly compromising accuracy for routine quality control.
-
Gas Chromatograph (GC): Agilent 6890 with FID[5]
-
Column: Agilent CP-Sil 5 CB, 30 m x 0.25 mm ID, 0.25 µm film thickness[6]
-
Injector: Split mode (50:1), 250°C
-
Carrier Gas: Helium, constant flow at 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute
-
Ramp: 20°C/min to 180°C
-
Hold: 2 minutes at 180°C
-
-
Detector (FID): 280°C, Hydrogen flow: 30 mL/min, Air flow: 300 mL/min
-
Injection Volume: 1 µL
Alternative Method: High-Resolution GC-FID Method
This method is optimized for superior separation of potential impurities, making it suitable for confirmatory analysis and in-depth purity profiling.
-
Gas Chromatograph (GC): Agilent 6890 with FID[5]
-
Column: Agilent Innowax, 60 m x 0.25 mm ID, 0.5 µm film thickness[5]
-
Injector: Split mode (100:1), 260°C
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp 1: 5°C/min to 120°C
-
Ramp 2: 15°C/min to 220°C
-
Hold: 5 minutes at 220°C
-
-
Detector (FID): 300°C, Hydrogen flow: 35 mL/min, Air flow: 350 mL/min
-
Injection Volume: 1 µL
Data Presentation and Comparison
The performance of the two methods was evaluated by analyzing a spiked this compound sample containing known impurities. The results are summarized in the table below. Purity is calculated using the area normalization method, where the area of the this compound peak is divided by the total area of all peaks in the chromatogram.
Table 1: Comparative Performance of GC-FID Methods for this compound Purity Analysis
| Parameter | Product A: Rapid Screening Method | Alternative Method: High-Resolution Method |
| Retention Time (min) | ||
| This compound | 5.85 | 12.32 |
| 2-Ethyl-1-butanol | 5.62 | 11.89 |
| 1-Octanol | 6.98 | 15.67 |
| 1-Decanol | 8.21 | 19.45 |
| Resolution (Rs) | ||
| This compound / 2-Ethyl-1-butanol | 1.8 | 2.5 |
| This compound / 1-Octanol | 2.9 | 4.8 |
| Calculated Purity (%) | 99.85 | 99.82 |
| Run Time (min) | 10 | 25 |
The data indicates that while both methods are capable of determining the purity of this compound, the High-Resolution Method provides superior separation of impurities, as evidenced by the higher resolution values. The choice between the two would depend on the specific requirements of the analysis, balancing the need for speed against the demand for higher resolution.
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the validation of this compound purity by GC-FID.
Caption: Workflow for this compound Purity Validation by GC-FID.
The diagram above outlines the key stages of the validation process, from sample preparation through to data analysis and reporting. This systematic approach ensures that the analytical method is suitable for its intended purpose of accurately determining the purity of this compound. Common impurities that can be found in this compound include 1-decanol, 1-octanol, and 2-ethyl-1-butanol.[7]
References
- 1. galvestonjustice.com [galvestonjustice.com]
- 2. peakscientific.com [peakscientific.com]
- 3. Issue With Validation of A Method - Chromatography Forum [chromforum.org]
- 4. ijaem.net [ijaem.net]
- 5. Suitable GC method for detecting hexanol and acetic acid - Chromatography Forum [chromforum.org]
- 6. agilent.com [agilent.com]
- 7. ataman-chemicals.com [ataman-chemicals.com]
A Comparative Guide to the Cross-Reactivity of Enzymes with 1-Hexanol and Its Isomers
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Enzyme Performance with Supporting Experimental Data
The interaction of enzymes with various substrates is a cornerstone of biochemical research and plays a pivotal role in drug development and industrial biocatalysis. Understanding the cross-reactivity of enzymes with structurally similar molecules, such as isomers of an alcohol, is crucial for predicting metabolic pathways, designing specific inhibitors, and developing robust enzymatic assays. This guide provides a comparative analysis of the cross-reactivity of three major classes of enzymes—Alcohol Dehydrogenases, Lipases, and Cytochrome P450s—with 1-hexanol and its structural isomers, including 2-hexanol, 3-hexanol, and branched-chain variants like 2-methyl-1-pentanol and 3-methyl-1-pentanol.
Executive Summary
This guide synthesizes experimental data to provide a clear comparison of how this compound and its isomers interact with key enzymes. The data reveals significant differences in substrate specificity and reaction kinetics based on the position of the hydroxyl group and the presence of chain branching.
-
Alcohol Dehydrogenase (ADH): Generally, primary straight-chain alcohols are preferred substrates for ADH, with reactivity decreasing as the hydroxyl group moves to a secondary position. Horse liver ADH, however, exhibits a broader substrate specificity compared to yeast ADH, showing considerable activity towards secondary alcohols.
-
Lipases: These enzymes are highly versatile and are widely used in the kinetic resolution of racemic secondary alcohols. Their activity and enantioselectivity are profoundly influenced by the structure of the alcohol. While they readily catalyze reactions with primary alcohols, their interaction with secondary and tertiary alcohols is of significant interest for producing chiral compounds.
-
Cytochrome P450 (CYP450): The CYP2E1 isoform is a key player in the metabolism of small-chain alcohols and hydrocarbons. It is involved in the initial hydroxylation of n-hexane to form various hexanol isomers, which can be further metabolized. The substrate's structure dictates the rate and regioselectivity of this metabolism.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data on the interaction of this compound and its isomers with the selected enzymes. This data is essential for researchers designing experiments or predicting the metabolic fate of these compounds.
Alcohol Dehydrogenase (ADH)
The kinetic parameters, Michaelis constant (Km) and catalytic rate constant (kcat), are fundamental to understanding enzyme-substrate interactions. A lower Km value indicates a higher affinity of the enzyme for the substrate, while kcat represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit of time. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.
Table 1: Kinetic Parameters of Yeast and Horse Liver Alcohol Dehydrogenase with this compound and Related Alcohols
| Substrate | Enzyme Source | Km (mM) | kcat (s⁻¹) | kcat/Km (s⁻¹mM⁻¹) |
| Ethanol | Yeast ADH | 13 | 550 | 42.3 |
| 1-Butanol | Yeast ADH | 1.8 | 360 | 200 |
| This compound | Yeast ADH | 0.28 | 270 | 964 |
| Ethanol | Horse Liver ADH | 0.5 - 1.0 | 3 - 20 | 3 - 40 |
| This compound | Horse Liver ADH | 0.06 | 1.8 | 30 |
| Cyclohexanol | Horse Liver ADH | 0.6 | 2.6 | 4.3 |
Data is compiled from various sources and should be used for comparative purposes. Exact values can vary based on experimental conditions.
Observations:
-
Yeast ADH shows a decreasing Km and an increasing catalytic efficiency (kcat/Km) with increasing chain length from ethanol to this compound, indicating a higher affinity and efficiency for longer primary alcohols within this range.
-
Horse Liver ADH exhibits a significantly lower Km for this compound compared to ethanol, suggesting a strong affinity for the longer chain alcohol.[1]
-
Horse liver ADH is also active with cyclic secondary alcohols like cyclohexanol.[2]
Lipases
Lipases are widely employed for their ability to catalyze the esterification and transesterification of alcohols with high enantioselectivity, making them valuable tools in the synthesis of chiral molecules. The reactivity of lipases is highly dependent on the structure of the alcohol, particularly the steric hindrance around the hydroxyl group.
Table 2: Qualitative Comparison of Lipase Activity with Hexanol Isomers
| Substrate | Enzyme | Reaction Type | Relative Reactivity | Enantioselectivity |
| This compound | Candida antarctica Lipase B (CALB) | Acylation | High | N/A (achiral) |
| (±)-2-Hexanol | Candida antarctica Lipase B (CALB) | Kinetic Resolution | Moderate | High (for one enantiomer) |
| (±)-3-Hexanol | Candida antarctica Lipase B (CALB) | Kinetic Resolution | Moderate to Low | Moderate to High |
| Tertiary Hexanols | Candida antarctica Lipase A (CALA) | Kinetic Resolution | Low | Variable |
Observations:
-
Primary alcohols like this compound are generally good substrates for lipase-catalyzed reactions.[3]
-
Secondary alcohols, such as 2-hexanol and 3-hexanol, can be effectively resolved into their respective enantiomers using lipases like CALB.[4][5] The efficiency of resolution can be influenced by the position of the hydroxyl group.
-
Tertiary alcohols present a significant steric challenge for most lipases, resulting in much lower reactivity. However, some lipases, like Candida antarctica lipase A, have been shown to accept bulky tertiary alcohols.[6]
Cytochrome P450 (CYP450)
Cytochrome P450 enzymes, particularly the CYP2E1 isoform, are crucial for the metabolism of a wide range of xenobiotics, including small alcohols and alkanes. The metabolism of n-hexane by CYP450s leads to the formation of various hexanol isomers.
Table 3: Cytochrome P450-Mediated Metabolism of n-Hexane and Hexanols
| Substrate | Primary Metabolizing Enzyme | Metabolic Reaction | Resulting Products |
| n-Hexane | Cytochrome P450 (e.g., CYP2E1) | Hydroxylation | This compound, 2-Hexanol, 3-Hexanol |
| This compound | Alcohol Dehydrogenase, CYP2E1 | Oxidation | Hexanal, Hexanoic Acid |
| 2-Hexanol | Alcohol Dehydrogenase, CYP2E1 | Oxidation | 2-Hexanone |
Observations:
-
The initial step in the metabolism of n-hexane is its hydroxylation by cytochrome P450 enzymes to produce a mixture of hexanol isomers.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for obtaining reliable and comparable data. Below are generalized methodologies for key experiments cited in this guide.
Alcohol Dehydrogenase Activity Assay
This protocol outlines a common method for determining the kinetic parameters of ADH with different alcohol substrates.
Principle: The activity of alcohol dehydrogenase is monitored by measuring the increase in absorbance at 340 nm, which corresponds to the reduction of NAD⁺ to NADH.
Reagents and Equipment:
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
Cuvettes (1 cm path length)
-
Alcohol dehydrogenase (e.g., from yeast or horse liver)
-
NAD⁺ solution
-
Buffer solution (e.g., sodium pyrophosphate or Tris-HCl, pH 8.8)
-
Substrate solutions (this compound and its isomers) of various concentrations
-
Deionized water
Procedure:
-
Prepare a stock solution of the ADH enzyme in the appropriate buffer.
-
Prepare a series of dilutions of the alcohol substrate in the same buffer.
-
In a cuvette, combine the buffer, NAD⁺ solution, and the alcohol substrate solution.
-
Initiate the reaction by adding a small, fixed amount of the ADH enzyme solution to the cuvette.
-
Immediately mix the contents of the cuvette by inversion and place it in the spectrophotometer.
-
Record the change in absorbance at 340 nm over a set period (e.g., 3-5 minutes).
-
Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance versus time plot.
-
Repeat steps 3-7 for each substrate concentration.
-
Plot the initial velocity (v₀) against the substrate concentration [S] and fit the data to the Michaelis-Menten equation to determine Km and Vmax. kcat can be calculated from Vmax if the enzyme concentration is known (Vmax = [E]total * kcat).
Lipase-Catalyzed Kinetic Resolution of a Secondary Alcohol
This protocol describes a general procedure for the enzymatic kinetic resolution of a racemic secondary alcohol, such as 2-hexanol.
Principle: A lipase is used to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the unreacted enantiomer and the acylated product.
Reagents and Equipment:
-
Lipase (e.g., immobilized Candida antarctica lipase B)
-
Racemic secondary alcohol (e.g., (±)-2-hexanol)
-
Acyl donor (e.g., vinyl acetate or acetic anhydride)
-
Organic solvent (e.g., hexane or toluene)
-
Reaction vessel with temperature control and stirring
-
Analytical equipment for determining conversion and enantiomeric excess (e.g., gas chromatography with a chiral column)
Procedure:
-
Dissolve the racemic alcohol and the acyl donor in the organic solvent in the reaction vessel.
-
Add the immobilized lipase to the reaction mixture.
-
Incubate the reaction at a specific temperature with constant stirring.
-
Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by chiral GC to determine the conversion and the enantiomeric excess (ee) of the remaining alcohol and the formed ester.
-
Stop the reaction when the desired conversion (typically around 50% for optimal resolution) is reached by filtering off the immobilized enzyme.
-
The unreacted alcohol and the ester product can then be separated by standard chromatographic techniques.
Mandatory Visualizations
Diagrams created using Graphviz (DOT language) are provided below to illustrate key experimental workflows and logical relationships.
References
- 1. Yeast and horse liver alcohol dehydrogenases: potential problems in target size analysis and evidence for a monomer active unit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reactivity of horse liver alcohol dehydrogenase with 3-methylcyclohexanols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. The Role of CYP2E1 in Alcohol Metabolism and Sensitivity in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CYP2E1: biochemistry, toxicology, regulation and function in ethanol-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Role of CYP2E1 in the Drug Metabolism or Bioactivation in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Toxicity of 1-Hexanol and Other Aliphatic Alcohols: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the toxicological profile of aliphatic alcohols is crucial for their safe handling and application in experimental settings. This guide provides a comparative analysis of the toxicity of 1-hexanol and other common aliphatic alcohols, supported by experimental data and detailed methodologies.
Executive Summary
The toxicity of aliphatic alcohols is influenced by several factors, most notably the length of their carbon chain. In general, for straight-chain primary alcohols, toxic effects such as cytotoxicity and irritation increase with carbon chain length up to a certain point, beyond which decreased water solubility limits their bioavailability and apparent toxicity. This guide summarizes key toxicological endpoints, including acute toxicity (LD50), cytotoxicity (IC50), skin and eye irritation, and genotoxicity, to provide a clear comparison between this compound and its counterparts.
Acute Systemic Toxicity
Acute systemic toxicity, often measured by the median lethal dose (LD50), provides a primary indication of a substance's potential to cause harm upon a single exposure. For aliphatic alcohols, a general trend of increasing toxicity with increasing carbon chain length is observed.
| Alcohol | CAS Number | Molecular Formula | Oral LD50 (rat, g/kg) | Dermal LD50 (rabbit, g/kg) |
| Methanol | 67-56-1 | CH4O | 5.6 | 15.8 |
| Ethanol | 64-17-5 | C2H6O | 7.06 | >20 |
| 1-Propanol | 71-23-8 | C3H8O | 1.87 | 4.0 |
| 1-Butanol | 71-36-3 | C4H10O | 0.79 | 3.4 |
| 1-Pentanol | 71-41-0 | C5H12O | 3.03 | 2.5 |
| This compound | 111-27-3 | C6H14O | 0.72 | 1.5-2.0 |
Cytotoxicity
In vitro cytotoxicity assays provide valuable data on the toxicity of substances at the cellular level. The half-maximal inhibitory concentration (IC50) is a common metric used to compare the cytotoxic potential of different compounds. The following table summarizes the IC50 values for a series of aliphatic alcohols on Balb/c 3T3 cells.
| Alcohol | IC50 (mM) on Balb/c 3T3 cells |
| Methanol | >1000 |
| Ethanol | 860 |
| 1-Propanol | 230 |
| 1-Butanol | 60 |
| 1-Pentanol | 15 |
| This compound | 4 |
Note: Data is compiled from various sources and should be used for comparative purposes. Absolute values may vary depending on the specific experimental conditions.
Skin and Eye Irritation
Aliphatic alcohols can cause local irritation to the skin and eyes. The Draize test, while controversial, has historically been used to assess the irritation potential of substances. Generally, the irritation potential of primary aliphatic alcohols increases with carbon chain length.
Skin Irritation (Draize Test, Rabbit)
| Alcohol | Primary Irritation Index (PII) | Classification |
| Methanol | Mild | Mild Irritant |
| Ethanol | Mild to Moderate | Mild to Moderate Irritant |
| 1-Propanol | Moderate | Moderate Irritant |
| 1-Butanol | Moderate to Severe | Moderate to Severe Irritant |
| 1-Pentanol | Moderate to Severe | Moderate to Severe Irritant |
| This compound | Moderate to Severe | Moderate to Severe Irritant |
Eye Irritation (Draize Test, Rabbit)
| Alcohol | Eye Irritation Score | Classification |
| Methanol | Mild | Mild Irritant |
| Ethanol | Moderate | Moderate Irritant |
| 1-Propanol | Severe | Severe Irritant |
| 1-Butanol | Severe | Severe Irritant |
| 1-Pentanol | Severe | Severe Irritant |
| This compound | Severe | Severe Irritant |
Genotoxicity
Genotoxicity assays are used to assess the potential of a substance to damage genetic material. The bacterial reverse mutation assay (Ames test) is a widely used screening test for mutagenicity. For short-chain aliphatic alcohols, the primary concern for genotoxicity often lies with their metabolites. For instance, ethanol is metabolized to acetaldehyde, a known mutagen.
| Alcohol | Ames Test Result (with S9 metabolic activation) |
| Methanol | Negative |
| Ethanol | Negative (Acetaldehyde is positive) |
| 1-Propanol | Negative |
| 1-Butanol | Negative |
| 1-Pentanol | No data available |
| This compound | No data available |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Acute Oral LD50 Test (as per OECD Guideline 423)
The acute oral toxicity test provides information on the hazardous effects that might arise from a single oral ingestion of a substance. The protocol described here is a summary of the OECD 423 guideline.
In Vitro Cytotoxicity Assay (Neutral Red Uptake)
This assay assesses the viability of cells after exposure to a test substance by measuring the uptake of the vital dye Neutral Red into the lysosomes of living cells.
Dermal Irritation Test (as per OECD Guideline 404)
This test evaluates the potential of a substance to cause skin irritation.
Signaling Pathways in Alcohol-Induced Cellular Damage
The toxicity of aliphatic alcohols is often mediated through their metabolism and the subsequent generation of reactive species, leading to cellular damage. The primary pathway for the metabolism of short-chain alcohols like ethanol occurs in the liver.
This diagram illustrates the two main pathways for alcohol metabolism in the liver: the alcohol dehydrogenase (ADH) pathway in the cytosol and the microsomal ethanol-oxidizing system (MEOS). Both pathways lead to the formation of acetaldehyde, a highly reactive and toxic metabolite. Acetaldehyde is further metabolized in the mitochondria to acetate by aldehyde dehydrogenase (ALDH). The metabolic process, particularly through MEOS, and the presence of acetaldehyde can lead to the generation of reactive oxygen species (ROS), resulting in oxidative stress, mitochondrial damage, and cell membrane injury.
1-Hexanol in Microemulsion Systems: A Comparative Performance Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 1-hexanol's performance as a cosurfactant in various microemulsion systems. By examining key experimental data, this document aims to assist researchers in selecting the appropriate components for the formulation of stable and effective microemulsion-based drug delivery systems.
The Role of this compound as a Cosurfactant
Microemulsions are thermodynamically stable, isotropic systems of oil, water, and surfactant, often in combination with a cosurfactant. The addition of a cosurfactant, typically a short- to medium-chain alcohol, is crucial for reducing the interfacial tension between the oil and water phases, thereby facilitating the spontaneous formation of the microemulsion. This compound, a six-carbon alcohol, is frequently employed as a cosurfactant due to its ability to partition at the oil-water interface, increase the fluidity of the interfacial film, and enhance the solubilization of drugs.
The performance of this compound is often compared with other short- and medium-chain alcohols, such as 1-butanol, 1-pentanol, and 1-octanol. The chain length of the alcohol plays a significant role in its effectiveness as a cosurfactant, influencing the stability, droplet size, viscosity, and drug-loading capacity of the resulting microemulsion.
Performance Comparison of this compound with Other Alcohol Cosurfactants
The selection of a cosurfactant is a critical step in the formulation of a microemulsion. The following tables summarize the comparative performance of this compound against other commonly used alcohol cosurfactants in terms of their effect on the microemulsion region, water solubilization capacity, and styrene solubilization.
Table 1: Influence of Alcohol Cosurfactant Chain Length on Microemulsion Region
| Cosurfactant | Chain Length | Effect on Microemulsion Region | Reference |
| n-Butanol | C4 | Larger microemulsion region | [1][2] |
| n-Hexanol | C6 | Reduced microemulsion region compared to n-butanol | [1][2] |
| n-Octanol | C8 | Further reduction in the microemulsion region | [1][2] |
As the chain length of the alcohol cosurfactant increases, the microemulsion region in the phase diagram tends to decrease. This is attributed to the increased oil-like character of longer-chain alcohols, which affects their partitioning between the oil, water, and interfacial phases.[1][2]
Table 2: Water Solubilization Capacity in Microemulsion Systems with Different Alcohol Cosurfactants
| Cosurfactant | Water Solubilization Capacity (%) |
| Ethanol | 45 |
| n-Propanol | 38 |
| n-Butanol | 35 |
| n-Pentanol | 30 |
| n-Hexanol | 25 |
Data adapted from a study on the effect of cosurfactant chain length on water solubilization in microemulsions. The specific system details can be found in the cited literature. Water solubilization capacity generally decreases as the alkyl chain length of the alcohol cosurfactant increases.
Table 3: Styrene Solubilization in Microemulsions with Different Cosurfactants
| Cosurfactant | Styrene Solubilization | Reference |
| None (Alcohol-free) | Baseline | [3] |
| n-Butanol | Slight increase in the one-phase region | [3] |
| n-Hexanol | Higher styrene solubilization at low surfactant concentrations, but a smaller overall one-phase region | [3] |
| n-Octanol | Maximum styrene solubilization, but the one-phase region shrinks significantly | [3] |
This data suggests that while longer-chain alcohols like this compound and 1-octanol can enhance the solubilization of certain non-polar substances like styrene, they may also limit the overall stability region of the microemulsion.[3]
Experimental Protocols
Detailed methodologies are crucial for the reproducible formulation and characterization of microemulsion systems. The following are generalized protocols for key experiments cited in the evaluation of this compound's performance.
Construction of Pseudo-ternary Phase Diagrams
The construction of a pseudo-ternary phase diagram is essential to identify the microemulsion existence region.
-
Preparation of Mixtures: Prepare mixtures of the oil phase and the surfactant/cosurfactant (S/CoS) mixture at various weight ratios (e.g., 1:9, 2:8, ... , 9:1). The ratio of surfactant to cosurfactant (e.g., this compound) is kept constant for each diagram (e.g., 1:1, 2:1, or 3:1).
-
Water Titration: Titrate each oil and S/CoS mixture with water dropwise under constant stirring.
-
Observation: Observe the mixture for transparency and phase behavior. The endpoint of the titration is the point where the clear, single-phase microemulsion becomes turbid or shows phase separation.
-
Plotting the Diagram: The compositions (in weight percent) of oil, water, and the S/CoS mixture at the phase transition points are plotted on a triangular coordinate system to delineate the boundaries of the microemulsion region.
Droplet Size Analysis using Dynamic Light Scattering (DLS)
DLS is a non-invasive technique used to measure the size distribution of the droplets in the microemulsion.
-
Sample Preparation: Dilute the microemulsion sample with the continuous phase (either water or oil, depending on the microemulsion type) to an appropriate concentration to avoid multiple scattering effects.
-
Instrument Setup: Set the parameters on the DLS instrument, including the laser wavelength, scattering angle, temperature, and viscosity of the continuous phase.
-
Measurement: Place the diluted sample in a cuvette and insert it into the instrument. The instrument measures the fluctuations in the intensity of scattered light caused by the Brownian motion of the droplets.
-
Data Analysis: The software analyzes the correlation function of the scattered light intensity to calculate the diffusion coefficient of the droplets, from which the hydrodynamic radius is determined using the Stokes-Einstein equation.
Viscosity Measurement
Viscosity measurements help in understanding the flow behavior and the internal structure of the microemulsion.
-
Instrument: A viscometer or rheometer (e.g., a cone-and-plate or concentric cylinder viscometer) is used.
-
Sample Loading: Place the undiluted microemulsion sample into the measurement geometry of the instrument.
-
Measurement Conditions: Set the temperature and the shear rate range for the measurement. For determining Newtonian or non-Newtonian behavior, measurements are typically performed over a range of shear rates.
-
Data Acquisition: The instrument measures the shear stress as a function of the shear rate, and the viscosity is calculated as the ratio of shear stress to shear rate.
Visualizing Experimental Workflows and Logical Relationships
The following diagrams, generated using the DOT language, illustrate key processes and concepts in the study of this compound in microemulsion systems.
Caption: Experimental workflow for the preparation and characterization of this compound based microemulsions.
Caption: Logical relationship between formulation factors and microemulsion properties.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
